molecular formula C25H30F3N5O6S B15622373 BP Fluor 430 azide

BP Fluor 430 azide

Número de catálogo: B15622373
Peso molecular: 585.6 g/mol
Clave InChI: MWEJBBNFGSGSAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

BP Fluor 430 azide is a useful research compound. Its molecular formula is C25H30F3N5O6S and its molecular weight is 585.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C25H30F3N5O6S

Peso molecular

585.6 g/mol

Nombre IUPAC

[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C25H30F3N5O6S/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38)

Clave InChI

MWEJBBNFGSGSAL-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

BP Fluor 430 Azide: A Technical Guide for Advanced Bioconjugation and Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BP Fluor 430 azide (B81097) is a versatile, water-soluble, and green-fluorescent probe that has become an invaluable tool in chemical biology and drug development.[1] Its utility lies in its azide functional group, which allows for its covalent attachment to a wide range of biomolecules through "click chemistry." This technical guide provides an in-depth overview of BP Fluor 430 azide, its chemical properties, detailed experimental protocols, and its applications in advanced biological research.

Core Properties and Chemical Structure

This compound is a coumarin-based fluorophore characterized by its brightness and high photostability.[1] It is readily soluble in aqueous buffers, as well as common organic solvents like DMSO and DMF.[1] A key feature of this probe is its pH insensitivity across a broad range (pH 4 to 10), ensuring reliable performance in diverse experimental conditions.[1]

The core structure of this compound facilitates its primary function in bioconjugation. The azide group serves as a reactive handle for covalent modification of biomolecules containing a terminal alkyne or a strained cyclooctyne. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

A general synthesis strategy for 3-azidocoumarin (B8514211) dyes involves the condensation of a salicylaldehyde (B1680747) derivative with N-acetylglycine, followed by diazotization and subsequent reaction with sodium azide to introduce the azide functionality.[2][3]

Quantitative Data for BP Fluor 430 Reactive Dyes

For ease of comparison, the key quantitative data for this compound and its common reactive counterparts are summarized in the table below. This information is critical for designing and optimizing bioconjugation experiments.

PropertyThis compoundBP Fluor 430 Picolyl AzideBP Fluor 430 DBCOBP Fluor 430 Alkyne
Molecular Weight ( g/mol ) 585.6[1]705.71[4]761.8[5]540.6[6]
Excitation Maximum (nm) 430[1]Not explicitly stated, but expected to be ~430430[5]~430[7][8]
Emission Maximum (nm) 539[1]Not explicitly stated, but expected to be ~539539[5]Not explicitly stated, but expected to be ~539
Extinction Coefficient (cm⁻¹M⁻¹) 15,000[1]Not available15,000[5][9]Not available
Reactive Group AzidePicolyl AzideDibenzocyclooctyne (DBCO)Terminal Alkyne
Reaction Type CuAAC & SPAAC[1]Copper-Catalyzed (enhanced)Strain-Promoted (SPAAC)Copper-Catalyzed (CuAAC)

Key Applications in Research and Drug Development

The primary application of this compound is in the fluorescent labeling of biomolecules via click chemistry. This enables a wide array of downstream applications, including:

  • Cellular Imaging: Visualizing the localization and dynamics of labeled proteins, lipids, or other molecules within living or fixed cells.

  • Flow Cytometry: Quantifying and sorting cell populations based on the presence of a labeled biomolecule.

  • Proteomics: Identifying and quantifying proteins in complex mixtures.

  • Drug Development: Tracking the distribution and target engagement of drug candidates.

One powerful application is in metabolic labeling , where cells are fed with a precursor molecule containing an alkyne group. This alkyne is incorporated into newly synthesized biomolecules, which can then be visualized by reacting with this compound. This allows for the study of dynamic processes like lipid metabolism.

G cluster_cell Cell cluster_labeling Labeling cluster_detection Detection Alkyne_Precursor Alkyne-labeled Metabolic Precursor Metabolic_Incorporation Metabolic Incorporation Alkyne_Precursor->Metabolic_Incorporation Uptake Alkyne_Biomolecule Alkyne-tagged Biomolecule Metabolic_Incorporation->Alkyne_Biomolecule Click_Reaction Click Chemistry (CuAAC or SPAAC) Alkyne_Biomolecule->Click_Reaction BP_Fluor_430_Azide This compound BP_Fluor_430_Azide->Click_Reaction Fluorescent_Signal Fluorescent Signal Click_Reaction->Fluorescent_Signal Visualization

Caption: Metabolic labeling workflow using this compound.

Experimental Protocols

The following are detailed methodologies for the two primary types of click chemistry reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common and efficient method for labeling biomolecules with this compound. The reaction is catalyzed by copper(I) ions.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • DMSO or DMF for dissolving the azide probe

Protocol for Labeling Proteins in Solution:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with PBS.

    • Add the this compound stock solution to the desired final concentration (typically 2-5 fold molar excess over the alkyne).

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the excess dye and catalyst by size exclusion chromatography, dialysis, or precipitation.

G Start Start Prepare_Stocks Prepare Stock Solutions (Azide, CuSO4, Ligand, Ascorbate) Start->Prepare_Stocks Mix_Reactants Mix Alkyne-Biomolecule, This compound, and Ligand Prepare_Stocks->Mix_Reactants Add_CuSO4 Add CuSO4 Mix_Reactants->Add_CuSO4 Initiate_Reaction Initiate with Sodium Ascorbate Add_CuSO4->Initiate_Reaction Incubate Incubate at Room Temperature (1-4 hours, protected from light) Initiate_Reaction->Incubate Purify Purify Labeled Biomolecule Incubate->Purify End End Purify->End

Caption: Experimental workflow for CuAAC labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is ideal for live-cell imaging and in vivo applications where the cytotoxicity of copper is a concern.[1] This reaction utilizes a strained cyclooctyne, such as DBCO, instead of a terminal alkyne.

Materials:

  • Azide-modified biomolecule (e.g., metabolically labeled cells)

  • A fluorescent probe containing a DBCO group (e.g., BP Fluor 430 DBCO)

  • Cell culture medium or PBS

Protocol for Live-Cell Imaging:

  • Prepare Cells:

    • Culture cells and, if applicable, metabolically label them with an azide-containing precursor.

  • Prepare Labeling Solution:

    • Prepare a stock solution of the DBCO-functionalized fluorescent probe in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Labeling:

    • Remove the culture medium from the cells and wash with PBS.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells several times with PBS to remove any unbound probe.

    • The cells are now ready for imaging using fluorescence microscopy.

G Start Start Prepare_Cells Prepare Azide-Modified Cells Start->Prepare_Cells Prepare_Labeling_Solution Prepare DBCO-Fluorophore Solution Prepare_Cells->Prepare_Labeling_Solution Label_Cells Incubate Cells with DBCO-Fluorophore (30-60 min at 37°C) Prepare_Labeling_Solution->Label_Cells Wash_Cells Wash Cells to Remove Unbound Probe Label_Cells->Wash_Cells Image_Cells Image Cells with Fluorescence Microscopy Wash_Cells->Image_Cells End End Image_Cells->End

Caption: Experimental workflow for SPAAC-based live-cell imaging.

Signaling Pathways and Logical Relationships

This compound is particularly useful for elucidating complex biological pathways. For instance, in lipid metabolism, alkyne-tagged fatty acids can be traced as they are incorporated into various lipid species. This allows for the spatial and temporal tracking of lipid synthesis, transport, and storage.

G Alkyne_FA Alkyne-Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Synthesis Alkyne_FA->Fatty_Acyl_CoA Glycerolipid_Synthesis Glycerolipid Synthesis Pathway Fatty_Acyl_CoA->Glycerolipid_Synthesis TAG Triacylglycerols (Lipid Droplets) Glycerolipid_Synthesis->TAG Phospholipids Phospholipids (Membranes) Glycerolipid_Synthesis->Phospholipids Click_Labeling Click Labeling with This compound TAG->Click_Labeling Phospholipids->Click_Labeling Microscopy Fluorescence Microscopy Click_Labeling->Microscopy

Caption: Tracing fatty acid metabolism with this compound.

References

BP Fluor 430 Azide: A Technical Guide to a Versatile Green-Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BP Fluor 430 azide (B81097) is a water-soluble, green-fluorescent probe that serves as a critical tool for the detection and visualization of alkyne-modified biomolecules. Its utility lies in its ability to participate in "click chemistry," a class of highly efficient and bioorthogonal reactions. This guide provides an in-depth overview of the spectral properties, chemical characteristics, and experimental protocols associated with BP Fluor 430 azide.

Core Properties and Spectral Characteristics

BP Fluor 430 is characterized by its bright, photostable fluorescence that is notably insensitive to pH changes within a wide range (pH 4 to 10).[1][2] This makes it a reliable reporter in a variety of biological and chemical environments. The fluorophore is optimally excited by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[2] Its spectral characteristics are comparable to those of Alexa Fluor 430.[2][3][4]

Quantitative Data Summary

The key spectral and physical properties of this compound and its equivalents are summarized below.

PropertyValueNotes
Excitation Maximum (λex) ~432 nm[1]
Emission Maximum (λem) ~539 nm[1]
Molecular Weight 585.60 g/mol For this compound.[4]
Chemical Formula C₂₅H₃₀F₃N₅O₆SFor this compound.[4]
Extinction Coefficient 16,000 cm⁻¹M⁻¹Data for Alexa Fluor 430.[5]
Stokes Shift ~112 nmCalculated from λex and λem of the equivalent AF 430 dye.[6]
Recommended Excitation 407 nm (Krypton laser), 408 nm (Violet laser diode)[2]
pH Sensitivity pH-insensitive from pH 4 to 10[1][2]

Reaction Modalities: Click Chemistry

This compound is designed for covalent labeling of molecules containing a terminal alkyne or a strained cyclooctyne (B158145) functional group. The reaction proceeds via two primary "click" pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, utilizing a copper(I) catalyst to covalently link the azide to a terminal alkyne, forming a stable triazole ring.[1][4] The reaction is highly efficient and specific. To improve reaction kinetics, especially for low-abundance targets, a "picolyl azide" variant of BP Fluor 430 is available.[3][7] The picolyl moiety acts as a copper-chelating motif, increasing the effective concentration of the Cu(I) catalyst at the reaction site and significantly accelerating the reaction.[3][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This pathway involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[1][8] This reaction is copper-free, which is advantageous for live-cell imaging or other contexts where copper toxicity is a concern.[8]

Experimental Protocol: Labeling of Alkyne-Modified Proteins via CuAAC

This protocol provides a general procedure for labeling an alkyne-modified protein with this compound. The component volumes are starting points and should be optimized for specific applications.

Materials:

  • Alkyne-modified protein sample in a compatible buffer (e.g., PBS)

  • This compound

  • Click Catalyst Solution Components:

    • Copper(II) Sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand

    • Reducing Agent (e.g., Sodium Ascorbate)

  • DMSO or water for stock solutions

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO or water.

    • CuSO₄: Prepare a 100 mM stock solution in water.

    • THPTA Ligand: Prepare a 200 mM stock solution in water.

    • Sodium Ascorbate (B8700270): Prepare a 300 mM stock solution in water immediately before use to ensure freshness.

  • Prepare Catalyst Premix: In a microfuge tube, combine the CuSO₄ and THPTA ligand solutions in a 1:2 ratio (e.g., 10 µL of 100 mM CuSO₄ and 20 µL of 100 mM THPTA). Let it incubate for a few minutes. This premix can be stored frozen for several weeks.[9]

  • Set up the Labeling Reaction:

    • In a microfuge tube, add your alkyne-modified protein sample (e.g., 50 µL of a 1-5 mg/mL solution).

    • Add the this compound stock solution to achieve the desired final concentration (typically a 4-50 fold molar excess over the protein).

    • Add the THPTA/CuSO₄ catalyst premix (typically to a final concentration of 2-5 mM copper).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction (typically to a final concentration of ~12 mM).[9]

    • Vortex the tube briefly to ensure all components are mixed.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30 minutes to 4 hours. Protect the reaction from light. Labeling is often complete within 15-30 minutes.[9]

  • Purification:

    • Purify the labeled protein conjugate to remove excess dye and reaction components. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Storage:

    • Store the purified, labeled protein according to its specific requirements, typically at 4°C or -20°C, protected from light.

Experimental Workflow Diagram

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis Protein Alkyne-Modified Protein Mix Combine Protein, Azide, and Catalyst Protein->Mix Azide This compound (10 mM Stock) Azide->Mix Catalyst Catalyst Premix (CuSO4 + THPTA) Catalyst->Mix Reducer Sodium Ascorbate (Freshly Prepared) Initiate Add Reducer to Initiate Reducer->Initiate Mix->Initiate Incubate Incubate at RT (30-60 min, dark) Initiate->Incubate Purify Purify via SEC or Dialysis Incubate->Purify Product Labeled Protein Conjugate Purify->Product

Caption: Workflow for CuAAC labeling of an alkyne-protein with this compound.

References

BP Fluor 430 Azide: A Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols for BP Fluor 430 azide (B81097), a versatile fluorescent probe for bioorthogonal labeling and imaging.

Core Chemical Properties

BP Fluor 430 azide is a bright, photostable, and water-soluble green-fluorescent probe.[1][2] Its fluorescence is pH-insensitive over a wide range (pH 4 to 10), making it suitable for a variety of biological applications.[1][2] The azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry.[1]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 539 nm[1]
Molar Extinction Coefficient 15,000 cm⁻¹M⁻¹[1]
Molecular Weight 585.6 g/mol [1]
Chemical Formula C₂₅H₃₀F₃N₅O₆S[1]
CAS Number 2644752-86-1[1]
Solubility Water, DMSO, DMF[1]
Storage -20°C[1]

Applications in Research and Drug Development

This compound is a valuable tool for a wide range of applications, primarily centered around the specific labeling and visualization of biomolecules. The bioorthogonal nature of the click chemistry reaction ensures that the labeling is highly specific and does not interfere with native biological processes.

Key applications include:

  • Metabolic Labeling: Incorporation of alkyne-modified metabolic precursors into cellular components like DNA, proteins, or glycans, followed by fluorescent tagging with this compound.

  • Protein Labeling and Tracking: Site-specific labeling of proteins containing unnatural amino acids with alkyne groups to study their localization, trafficking, and interactions.

  • Cell Proliferation Assays: Detection of newly synthesized DNA by incorporating an alkyne-modified nucleoside (e.g., EdU) and subsequent labeling with this compound.

  • High-Resolution Microscopy: The brightness and photostability of BP Fluor 430 make it suitable for various fluorescence microscopy techniques, including super-resolution imaging.[2]

Experimental Protocols

The following are detailed methodologies for performing copper-catalyzed and copper-free click chemistry reactions with this compound. These protocols are generalized and may require optimization for specific applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common method for labeling with this compound. It utilizes a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

  • DMSO or DMF for dissolving the azide probe

Protocol for Labeling in Solution:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule in a suitable buffer (e.g., PBS).

    • Add the this compound stock solution to a final concentration of 100-200 µM.

    • Add the CuSO₄ stock solution to a final concentration of 1-2 mM.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and catalyst by methods appropriate for the biomolecule, such as gel filtration, dialysis, or precipitation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free

This method is ideal for live-cell imaging and applications where copper toxicity is a concern. It utilizes a strained cyclooctyne-modified biomolecule that reacts directly with the azide without the need for a catalyst.

Materials:

  • Cyclooctyne-modified biomolecule (e.g., DBCO-modified)

  • This compound

  • Phosphate-buffered saline (PBS) or cell culture medium

Protocol for Live-Cell Labeling:

  • Cell Preparation:

    • Culture cells and, if applicable, treat with a metabolic precursor containing a cyclooctyne (B158145) group.

    • Wash the cells with PBS or fresh medium to remove any unincorporated precursor.

  • Labeling:

    • Prepare a solution of this compound in PBS or cell culture medium at a final concentration of 1-10 µM.

    • Add the labeling solution to the cells.

  • Incubation:

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells two to three times with PBS or fresh medium to remove unreacted probe.

    • The cells are now ready for imaging by fluorescence microscopy.

Visualizations

The following diagrams illustrate the workflows and signaling pathways relevant to the use of this compound.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_product Product Alkyne Alkyne-Modified Biomolecule Reaction Cycloaddition Alkyne->Reaction Azide This compound Azide->Reaction CuSO4 CuSO4 (Cu2+) Cu1 Cu+ (in situ) CuSO4->Cu1 Ascorbate Sodium Ascorbate Ascorbate->Cu1 Cu1->Reaction catalyzes Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Metabolic_Labeling_Workflow cluster_introduction Step 1: Metabolic Incorporation cluster_incorporation Step 2: Cellular Processing cluster_labeling Step 3: Click Labeling cluster_detection Step 4: Detection Alkyne_Precursor Alkyne-Modified Metabolic Precursor Cells Live Cells Alkyne_Precursor->Cells Incorporation Metabolic Incorporation Cells->Incorporation Labeled_Cells Cells with Alkyne- Tagged Biomolecules Incorporation->Labeled_Cells Click_Reaction Click Chemistry (CuAAC or SPAAC) Labeled_Cells->Click_Reaction BP_Fluor_430 This compound BP_Fluor_430->Click_Reaction Fluorescent_Cells Fluorescently Labeled Cells Click_Reaction->Fluorescent_Cells Microscopy Fluorescence Microscopy Fluorescent_Cells->Microscopy

Caption: Metabolic Labeling and Detection Workflow.

References

BP Fluor 430 Azide: A Technical Guide to Solubility and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of BP Fluor 430 azide (B81097) in aqueous and organic solvents, specifically water and dimethyl sulfoxide (B87167) (DMSO). This document details experimental protocols for solubility determination and the preparation of stock solutions for common bio-conjugation applications.

Core Properties of BP Fluor 430 Azide

This compound is a green-fluorescent probe widely utilized in bio-conjugation reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". Its favorable spectral properties and water solubility make it a versatile tool for labeling and detecting alkyne-modified biomolecules.

PropertyValueReference
Molecular Formula C₂₅H₃₀F₃N₅O₆S[1]
Molecular Weight 585.6 g/mol [1]
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 539 nm[1]
Extinction Coefficient 15,000 cm⁻¹M⁻¹[1]

Solubility Profile

While precise quantitative solubility limits are not extensively published, technical data sheets consistently report this compound as soluble in both water and DMSO.[1][2][3] The sulfonate group in its structure contributes to its aqueous solubility.[4] For many fluorescent dyes, DMSO is a common solvent for preparing high-concentration stock solutions.[5]

SolventQualitative Solubility
Water Soluble[1][2]
Dimethyl Sulfoxide (DMSO) Soluble[1][2]
Dimethylformamide (DMF) Soluble[1][3]

Experimental Protocols

Protocol for Determining Approximate Solubility

To ascertain the practical solubility limit of this compound in a specific buffer or solvent for your experimental needs, the following serial dilution protocol can be employed. This method provides a reliable estimation of the concentration at which the compound remains fully solvated.

Materials:

  • This compound solid

  • Solvent of interest (e.g., Deionized Water, Phosphate-Buffered Saline (PBS), DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Calibrated pipettes and tips

  • Spectrophotometer or microplate reader (optional, for higher precision)

Procedure:

  • Preparation of a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound (e.g., 1 mg).

    • Add a small, precise volume of the solvent (e.g., 100 µL of water or DMSO) to the solid to create a concentrated stock solution. For a 1 mg sample in 100 µL, the initial concentration would be 10 mg/mL.

    • Vortex the solution vigorously for at least 1 minute to ensure maximum dissolution.

  • Serial Dilutions:

    • Prepare a series of microcentrifuge tubes, each containing a specific volume of the solvent (e.g., 90 µL).

    • Transfer a known volume of the concentrated stock solution (e.g., 10 µL) to the first tube of solvent, and vortex thoroughly. This will create a 1:10 dilution.

    • Continue this serial dilution process for several steps to create a range of concentrations.

  • Solubility Assessment (Visual Inspection):

    • After thorough mixing, visually inspect each tube against a dark background.

    • Observe for any signs of precipitation, cloudiness, or particulate matter.

    • The highest concentration that remains a clear, homogenous solution is the approximate solubility limit under those conditions.

  • Solubility Assessment (Spectroscopic Measurement - Optional):

    • For a more quantitative assessment, centrifuge all tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

    • Carefully transfer the supernatant to a new tube or a microplate well.

    • Measure the absorbance of the supernatant at the maximum absorbance wavelength of BP Fluor 430 (430 nm).

    • Plot absorbance versus concentration. The point at which the absorbance reading plateaus indicates the saturation point, and thus the solubility limit.

Preparation of Stock Solutions for "Click Chemistry"

In many "click chemistry" protocols, a 10 mM stock solution of the fluorescent azide in DMSO is recommended.[6][7] This concentration has been proven effective for labeling oligonucleotides and other biomolecules.

Procedure:

  • Calculation:

    • Molecular Weight (MW) of this compound = 585.6 g/mol (or 585.6 mg/mmol).

    • To prepare a 10 mM solution, you need 10 µmol per mL of solvent.

    • Weight (mg) = 10 µmol/mL * 585.6 mg/mmol * 1 mmol/1000 µmol * Volume (mL)

    • For 1 mL of a 10 mM stock solution, you would need 5.856 mg of this compound.

    • For a smaller volume, for instance, 100 µL (0.1 mL), you would dissolve 0.586 mg of the compound in 100 µL of anhydrous DMSO.

  • Dissolution:

    • Add the calculated amount of this compound to a microcentrifuge tube.

    • Add the appropriate volume of high-quality, anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

  • Storage:

    • Store the DMSO stock solution at -20°C, protected from light and moisture.

    • For frequent use, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_solubility Workflow for Determining Approximate Solubility prep_stock Prepare Concentrated Stock (e.g., 10 mg/mL in Water/DMSO) serial_dilute Perform Serial Dilutions prep_stock->serial_dilute visual_inspect Visual Inspection for Precipitation serial_dilute->visual_inspect spectro_measure Optional: Spectroscopic Measurement serial_dilute->spectro_measure determine_limit Determine Approximate Solubility Limit visual_inspect->determine_limit spectro_measure->determine_limit

Caption: Workflow for the experimental determination of the approximate solubility of this compound.

G cluster_click_prep Workflow for Preparing a 10 mM Stock Solution in DMSO calculate Calculate Mass of this compound for 10 mM Solution weigh Weigh the Calculated Mass calculate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex Until Homogenous dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C, Protected from Light aliquot->store

Caption: Workflow for the preparation of a 10 mM stock solution of this compound in DMSO.

References

An In-Depth Technical Guide to the Mechanism of Action for BP Fluor 430 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action for BP Fluor 430 azide (B81097), a versatile fluorescent probe. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary for its effective application in bioconjugation and cellular imaging. This document outlines the chemical principles underlying its reactivity, presents its key quantitative characteristics, provides detailed experimental protocols, and illustrates the associated biochemical pathways and workflows.

Core Principles: Bioorthogonal Click Chemistry

BP Fluor 430 azide is a green-fluorescent probe that leverages the power of "click chemistry" for its mechanism of action. Specifically, it participates in two highly efficient and bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The term "bioorthogonal" signifies that these reactions proceed with high specificity and efficiency within complex biological environments, such as live cells or cell lysates, without interfering with native biochemical processes.[3]

The azide functional group (-N₃) on the BP Fluor 430 molecule is the key to its reactivity. This group is small, metabolically stable, and does not readily react with endogenous functional groups found in biological systems.[3] This chemical inertness ensures that the fluorescent label is only incorporated at sites that have been specifically engineered to contain a complementary alkyne group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of a click reaction, uniting an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage.[4] This reaction is characterized by its high yield, broad functional group tolerance, and mild reaction conditions.[5] The mechanism involves the in situ formation of a Cu(I) catalyst, which coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper metallacycle, to yield the triazole product.[5][6] The reaction is second order with respect to the Cu(I) catalyst, suggesting a dinuclear copper transition state.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the SPAAC reaction was developed.[7] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), as the alkyne reaction partner. The significant ring strain of the cyclooctyne provides the driving force for the reaction, lowering the activation energy of the [3+2] cycloaddition with the azide.[7] This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[8] The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide reacts with the strained alkyne to form a stable triazole.[7]

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound, which are essential for designing and interpreting fluorescence-based experiments.

PropertyValueReference
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 539 nm[1]
Molar Extinction Coefficient 15,000 M⁻¹cm⁻¹[1]
Molecular Weight 585.6 g/mol [1]
Chemical Formula C₂₅H₃₀F₃N₅O₆S[1]

Experimental Protocols

The following are detailed protocols for the bioconjugation of alkyne-modified biomolecules with this compound using both CuAAC and a general workflow for SPAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol provides a general procedure for labeling an alkyne-modified protein with this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand solution (100 mM in DMSO/water)

  • Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Freshly prepare the 300 mM sodium ascorbate solution immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 µM in the reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve a final concentration that is a 5- to 10-fold molar excess over the protein.

    • In a separate tube, prepare the copper-ligand premix by combining the CuSO₄ solution and the THPTA or TBTA ligand solution in a 1:5 molar ratio.

    • Add the copper-ligand premix to the protein-azide mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 30 mM.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification:

    • Remove unreacted this compound and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography or dialysis.

Protocol 2: General Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol outlines a general workflow for labeling cell surface glycans that have been metabolically engineered to display azide groups, using a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Mammalian cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)

  • Cyclooctyne-functionalized fluorescent dye (e.g., a DBCO-conjugated dye)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Gently wash the azide-labeled cells twice with warm PBS to remove unincorporated azido-sugars.

  • Labeling Reaction:

    • Prepare a solution of the DBCO-functionalized dye in cell culture medium at a final concentration of 10-50 µM.

    • Add the dye solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing and Imaging:

    • Gently wash the cells three times with PBS to remove unreacted dye.

    • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Mandatory Visualizations

The following diagrams illustrate the core mechanisms of action and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System BP_Fluor_430_Azide BP Fluor 430-N₃ Six_Membered_Ring Six-Membered Copper Metallacycle BP_Fluor_430_Azide->Six_Membered_Ring Alkyne R-C≡CH Copper_Acetylide Copper(I) Acetylide Intermediate Alkyne->Copper_Acetylide Cu_I Cu(I) Cu_I->Copper_Acetylide Ligand Ligand (e.g., THPTA) Ligand->Cu_I Copper_Acetylide->Six_Membered_Ring Triazole_Product 1,4-Disubstituted Triazole (BP Fluor 430 Conjugate) Six_Membered_Ring->Triazole_Product

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants BP_Fluor_430_Azide BP Fluor 430-N₃ Transition_State [3+2] Cycloaddition Transition State BP_Fluor_430_Azide->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Transition_State Triazole_Product Stable Triazole (BP Fluor 430 Conjugate) Transition_State->Triazole_Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Alkyne-Modified Biomolecule Prepare_Reagents 1. Prepare Reagents: - this compound Stock - Catalyst Premix (for CuAAC) - Reducing Agent (for CuAAC) Start->Prepare_Reagents Reaction_Setup 2. Set up Reaction: Combine biomolecule, This compound, and catalyst system (if CuAAC) Prepare_Reagents->Reaction_Setup Incubation 3. Incubate: Room temperature, protected from light Reaction_Setup->Incubation Purification 4. Purify Conjugate: Remove excess reagents Incubation->Purification Analysis 5. Analyze Product: Fluorescence spectroscopy, SDS-PAGE, Mass spectrometry Purification->Analysis End End: Fluorescently Labeled Biomolecule Analysis->End

Caption: General experimental workflow for bioconjugation with this compound.

References

BP Fluor 430 Azide: A Technical Guide to its Application in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BP Fluor 430 Azide (B81097)

BP Fluor 430 azide is a green-fluorescent probe featuring an azide group, which enables its use in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] These "click chemistry" reactions are instrumental in modern biological research for the specific labeling of biomolecules. The fluorophore itself exhibits a bright, photostable green fluorescence with excitation and emission maxima around 432 nm and 539 nm, respectively, and its fluorescence is stable over a wide pH range.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its notable water solubility is a critical factor to consider when assessing its potential for passive diffusion across the lipid bilayers of live cells.[4]

PropertyValueReference
Excitation Maximum ~432 nm[4]
Emission Maximum ~539 nm[4]
Solubility Water, DMSO, DMF[4]
Molecular Weight ~585.6 g/mol [4]
Chemical Formula C25H30F3N5O6S[4]

The Critical Question: Is this compound Cell Permeable?

The ability of a fluorescent probe to passively cross the cell membrane is paramount for live-cell imaging of intracellular targets.[6][7][8] Factors such as molecular size, charge, and lipophilicity play a crucial role in determining cell permeability.[9] While some azide-functionalized dyes, such as TAMRA-azide, have demonstrated good cell permeability, others like Cy5-azide are known to be less permeable due to the presence of hydrophilic sulfonate groups.[10]

Currently, there is a lack of direct experimental data in the public domain to definitively confirm whether this compound is cell permeable. The stated water solubility of the compound may suggest that it does not readily diffuse across the hydrophobic cell membrane.[4] Therefore, researchers should proceed with the assumption that its permeability needs to be empirically determined for their specific cell type and experimental conditions.

Experimental Workflow for Assessing Cell Permeability

The following workflow outlines a general approach to determine the cell permeability of this compound and subsequently label intracellular targets.

G cluster_0 Permeability Assessment cluster_1 Labeling Strategy cluster_2 A Incubate live cells with this compound B Wash cells to remove extracellular dye A->B C Image cells using fluorescence microscopy B->C D Analyze for intracellular fluorescence C->D F Introduce this compound D->F If Permeable I If Not Permeable: - Microinjection - Electroporation - Cell-permeabilizing agents - Alternative permeable probe D->I If Not Permeable E Target biomolecule with alkyne modification E->F G Perform Click Reaction (CuAAC or SPAAC) F->G H Wash and Image G->H I->F

Figure 1. Experimental workflow for assessing the cell permeability of this compound and subsequent intracellular labeling strategies.

Detailed Experimental Protocols

Protocol 1: Direct Assessment of Cell Permeability

This protocol is designed to determine if this compound can passively enter live cells.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for BP Fluor 430 (Excitation/Emission: ~430/540 nm)

Procedure:

  • Cell Preparation: Culture cells to a desired confluency (e.g., 60-80%) on a suitable imaging vessel.

  • Dye Loading: Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration range is 1-10 µM.

  • Incubate the cells with the dye-containing medium for a defined period (e.g., 15-60 minutes) at 37°C. It is advisable to test a range of incubation times and concentrations.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any extracellular and non-specifically bound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images of both the cells and a cell-free region to assess background fluorescence.

  • Analysis: Analyze the images for the presence of a clear intracellular fluorescence signal that is significantly above the background. Compare the fluorescence intensity inside the cells to the extracellular background.

Protocol 2: Intracellular Labeling via Click Chemistry (Assuming Permeability or Active Delivery)

This protocol describes the labeling of an alkyne-modified biomolecule within a cell using this compound. This assumes that the dye has either been shown to be permeable or will be introduced into the cells via methods such as microinjection or electroporation.

Materials:

  • Live or fixed and permeabilized cells containing alkyne-modified biomolecules

  • This compound

  • For CuAAC:

    • Copper(II) sulfate (B86663) (CuSO4)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper-chelating ligand (e.g., THPTA) to minimize cytotoxicity in live cells[3][11]

  • For SPAAC:

    • A cyclooctyne-modified labeling reagent (if the target is azide-modified and the dye is alkyne-modified)

  • PBS

  • Fluorescence microscope

Procedure for CuAAC in Fixed and Permeabilized Cells:

  • Metabolic Labeling: Introduce an alkyne-containing metabolic precursor to your cells and culture for a sufficient time to allow incorporation into the biomolecule of interest.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) and then permeabilize the cell membranes (e.g., with 0.1-0.5% Triton X-100 in PBS).

  • Click Reaction Cocktail: Prepare a fresh click reaction cocktail. A typical cocktail might include:

    • This compound (e.g., 1-10 µM)

    • Copper(II) sulfate (e.g., 100 µM)

    • Reducing agent (e.g., 1 mM sodium ascorbate, added last)

    • Ligand (e.g., 500 µM THPTA)

  • Labeling: Incubate the permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS.

  • Imaging: Mount the coverslips and image the cells.

Considerations for Live-Cell CuAAC: Performing CuAAC in live cells is challenging due to the toxicity of copper.[11] The use of copper-chelating ligands like THPTA is essential to mitigate these cytotoxic effects.[3] Reaction times and copper concentrations should be minimized.

Procedure for SPAAC: Strain-promoted azide-alkyne cycloaddition is the preferred method for live-cell labeling as it does not require a toxic copper catalyst.[1][2] In this scenario, the biomolecule of interest would be labeled with a strained alkyne (e.g., a cyclooctyne (B158145) derivative), and then the cells would be incubated with this compound.

Signaling and Reaction Pathways

The fundamental reaction enabling the use of this compound is the azide-alkyne cycloaddition. The following diagram illustrates the two main pathways.

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A Alkyne-modified Biomolecule D Labeled Biomolecule (Triazole Linkage) A->D E Strained Alkyne (e.g., Cyclooctyne) -modified Biomolecule B This compound B->D C Cu(I) Catalyst (from CuSO4 + Reductant) C->D G Labeled Biomolecule (Triazole Linkage) E->G F This compound F->G

Figure 2. Bioorthogonal reaction pathways for this compound.

Conclusion and Future Directions

This compound is a valuable tool for fluorescently labeling biomolecules through click chemistry. However, its utility for imaging intracellular targets in living cells hinges on its cell permeability, which has not been definitively established. Researchers are encouraged to empirically determine this property for their specific experimental system. Should this compound prove to be cell-impermeable, alternative strategies such as physical delivery methods or the use of other, proven cell-permeable fluorescent azides should be considered. The development and characterization of novel, highly cell-permeable fluorophores for bioorthogonal labeling remains an active and important area of research that will continue to advance our ability to visualize complex biological processes in real-time.

References

An In-depth Technical Guide to BP Fluor 430 Azide: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BP Fluor 430 Azide (B81097) and its enhanced variant, BP Fluor 430 Picolyl Azide. It covers their chemical properties, detailed experimental protocols for their application in bioorthogonal chemistry, and their use in studying cellular processes.

Core Concepts: Bioorthogonal Labeling with BP Fluor 430 Azide

This compound is a fluorescent probe designed for the specific labeling of biomolecules in complex biological systems. It is a key tool in "click chemistry," a method that allows for the rapid and selective covalent ligation of two molecules. The core of this technique lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide group on the BP Fluor 430 probe reacts with a terminal alkyne on a target biomolecule to form a stable triazole linkage.

This two-step labeling strategy offers high specificity because neither the azide nor the alkyne functional groups are typically found in natural biological systems, preventing side reactions with endogenous molecules. A more advanced version, BP Fluor 430 Picolyl Azide, incorporates a copper-chelating picolyl moiety. This structural feature increases the effective concentration of the copper(I) catalyst at the reaction site, significantly accelerating the reaction rate. This enhancement allows for the use of lower, less cytotoxic concentrations of the copper catalyst, making it particularly valuable for live-cell imaging and the detection of low-abundance targets.

Quantitative Data Summary

For clarity and ease of comparison, the key chemical and physical properties of this compound and BP Fluor 430 Picolyl Azide are summarized below.

PropertyThis compoundBP Fluor 430 Picolyl Azide
Molecular Weight 585.60 g/mol [1]705.71 g/mol [2]
Chemical Formula C25H30F3N5O6S[1][3]C31H34F3N7O7S[2]
Excitation Maximum ~430 nm[3]~430 nm
Emission Maximum ~539 nm[3]~539 nm
Solubility Water, DMSO, DMF[3]Water, DMSO, DMF[4]

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in key experimental workflows.

Protocol 1: Metabolic Labeling of Glycoproteins with Azido (B1232118) Sugars

This protocol describes the metabolic incorporation of an azido sugar into cellular glycoproteins, followed by fluorescent labeling with this compound. This technique is instrumental in studying protein glycosylation, a critical post-translational modification involved in numerous signaling pathways.

Materials:

  • Cells of interest

  • Cell culture medium

  • Peracetylated azido sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • This compound or BP Fluor 430 Picolyl Azide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

  • Reducing agent (e.g., sodium ascorbate (B8700270) or TCEP)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with a peracetylated azido sugar (e.g., 25-50 µM Ac4ManNAz) for 24-72 hours. This allows the cells to metabolize the azido sugar and incorporate it into newly synthesized glycoproteins.

  • Cell Lysis: Harvest the cells and wash them with PBS. Lyse the cells using a suitable lysis buffer to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the cell lysate (containing the azide-modified glycoproteins) with this compound.

    • Add the copper(II) sulfate, a copper(I)-stabilizing ligand, and a freshly prepared reducing agent to catalyze the click reaction.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation (Optional): To concentrate the labeled proteins and remove excess reagents, precipitate the proteins using cold acetone.

  • SDS-PAGE and In-Gel Fluorescence Imaging:

    • Resuspend the protein pellet in SDS-PAGE sample buffer and run on a polyacrylamide gel.

    • After electrophoresis, visualize the fluorescently labeled glycoproteins directly in the gel using a fluorescence imager with appropriate excitation and emission filters for BP Fluor 430.

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_lab Laboratory Workflow Azido_Sugar Peracetylated Azido Sugar Metabolism Cellular Metabolism Azido_Sugar->Metabolism Uptake Glycoprotein Glycoprotein with Azide Moiety Metabolism->Glycoprotein Incorporation Cell_Lysis Cell Lysis Click_Reaction Click Reaction with This compound Cell_Lysis->Click_Reaction SDS_PAGE SDS-PAGE Click_Reaction->SDS_PAGE Fluorescence_Imaging Fluorescence Imaging SDS_PAGE->Fluorescence_Imaging

Metabolic Labeling and Detection Workflow
Protocol 2: In-Gel Fluorescence Detection of Azide-Tagged Proteins

This protocol is designed for the fluorescent detection of proteins that have been tagged with an azide group, either through metabolic labeling as described above, or through other chemical or enzymatic methods.

Materials:

  • Polyacrylamide gel containing azide-tagged proteins

  • Fixing solution (e.g., 50% methanol, 10% acetic acid)

  • Washing solution (e.g., deionized water)

  • Click chemistry reaction buffer (e.g., PBS)

  • This compound or BP Fluor 430 Picolyl Azide

  • Copper(II) sulfate (CuSO4)

  • Copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

  • Reducing agent (e.g., sodium ascorbate or TCEP)

  • Destaining solution (optional)

  • Fluorescence gel scanner

Procedure:

  • Gel Fixation: After SDS-PAGE, fix the gel in a fixing solution for 15-30 minutes to immobilize the proteins.

  • Washing: Wash the gel thoroughly with deionized water to remove the fixing solution.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail by combining the reaction buffer, this compound, copper(II) sulfate, the stabilizing ligand, and the reducing agent.

    • Immerse the gel in the reaction cocktail and incubate for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Destaining (Optional): To reduce background fluorescence, wash the gel with a destaining solution.

  • Fluorescence Imaging: Scan the gel using a fluorescence imager with the appropriate settings for BP Fluor 430 to visualize the labeled protein bands.

Visualizing Signaling Pathways

The study of glycosylation using this compound can provide insights into various signaling pathways where this post-translational modification plays a crucial regulatory role. For instance, the glycosylation of cell surface receptors, such as receptor tyrosine kinases (RTKs), can modulate their ligand-binding affinity, dimerization, and subsequent downstream signaling cascades.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (Glycosylated) Ligand->RTK Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK Pathway) Dimerization->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Differentiation) Downstream_Signaling->Cellular_Response

Modulation of RTK Signaling by Glycosylation

By using metabolic labeling with azido sugars and detection with this compound, researchers can investigate how changes in the glycosylation status of specific receptors, influenced by various stimuli or disease states, impact cellular signaling and function. This approach is particularly relevant in cancer research and the development of targeted therapies, where aberrant glycosylation is a common hallmark.

References

The Azide Functional Group in Fluorescent Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of the azide (B81097) functional group in the design and application of modern fluorescent probes. The azide's unique chemical properties, particularly its bioorthogonality, have established it as a cornerstone of chemical biology, enabling precise and selective visualization of biological processes in complex systems. This document provides a comprehensive overview of the core reaction chemistries, probe design strategies, quantitative performance data, and detailed experimental protocols relevant to the use of azide-based fluorescent probes.

The Core Utility of the Azide Group

The azide (–N₃) is a small, abiotic functional group that is virtually absent from biological systems.[1][2] This inherent lack of endogenous counterparts means it will not participate in side reactions with native cellular components, a property known as bioorthogonality.[1][3][4] This allows researchers to introduce azide-tagged molecules into cells or organisms and then selectively ligate them with a complementary probe, such as a fluorophore, for visualization and analysis.[4][5] The azide group serves as a versatile chemical handle for two primary categories of fluorescent probes: bioorthogonal ligation probes and reaction-based "turn-on" sensors.

Key Bioorthogonal Ligation Chemistries

The selective reactivity of the azide group is harnessed through several powerful ligation reactions. The choice of reaction is dictated by the experimental context, such as the need for live-cell imaging, desired reaction speed, and tolerance for potential cytotoxicity.[6]

Staudinger Ligation

The Staudinger ligation is a catalyst-free reaction between an azide and a specifically engineered triarylphosphine, which forms a stable amide bond.[1][3][7] Its primary advantage is its high specificity and biocompatibility, as it requires no potentially toxic catalysts.[8][9] However, the reaction kinetics are relatively slow compared to other methods, which can be a limitation for tracking highly dynamic processes.[1][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Commonly known as "click chemistry," CuAAC is a highly efficient and rapid reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source.[9][11][12] It forms a very stable triazole linkage.[9] This reaction is exceptionally fast and specific, making it ideal for labeling in cell lysates and other in vitro applications.[11] However, the requisite copper catalyst can exhibit cytotoxicity, which often limits its use in live-cell imaging.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity limitations of CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a metal catalyst.[1][6][13][14] This makes SPAAC the preferred method for live-cell and in vivo labeling experiments.[6] The trade-off is that the cyclooctyne reagents are significantly larger than a simple alkyne, which can sometimes introduce steric hindrance or affect the behavior of the labeled biomolecule.[6][11]

"Turn-On" Probes via Azide Reduction

A distinct and powerful application of the azide group is in the design of pro-fluorescent or "turn-on" probes. In this strategy, the azide serves as a fluorescence-quenching moiety that is chemically transformed into a fluorescence-enhancing group upon reaction with a specific analyte.

The most prominent example is the detection of hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule.[15][16] Probes have been designed where an azide group is installed on a fluorophore scaffold, such as a rhodamine or fluorescein.[17][18][19] In its azide form, the fluorophore's conjugation is disrupted, rendering it non-fluorescent.[18] H₂S selectively reduces the azide to an amine (–NH₂).[15][16] This conversion restores the fluorophore's π-conjugated system, resulting in a dramatic increase in fluorescence intensity that is directly proportional to the analyte concentration.[17][18]

Quantitative Data and Probe Performance

The selection of an appropriate probe depends on its reaction kinetics and photophysical properties. The following tables summarize key performance metrics for different azide-based systems.

Table 1: Comparison of Azide-Based Bioorthogonal Ligation Reactions
ReactionKey FeaturesSecond-Order Rate Constant (M⁻¹s⁻¹)BiocompatibilityTypical Application
Staudinger Ligation Catalyst-free, high specificity~0.002ExcellentFixed cells, cell lysates, live cells
CuAAC (Click Chemistry) Cu(I) catalyzed, very fast1 - 100Moderate (Copper toxicity)In vitro, cell lysates, fixed cells
SPAAC (Copper-Free Click) Catalyst-free, fast0.1 - 1.0ExcellentLive cells, in vivo imaging

Note: Rate constants are approximate and can vary based on specific reactants and conditions.[1][6]

Table 2: Photophysical Properties of Common Azide-Reactive Fluorophores
Fluorophore ClassExample ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Notes
Coumarin Coumarin-Phosphine (for Staudinger)~400~475>0.6 (after reaction)Becomes highly fluorescent upon ligation.[8]
FAM (Fluorescein) 6-FAM Azide~495~517~0.92Bright green fluorescence.[20][21]
TAMRA 5-TAMRA Azide~546~579~0.68Bright orange-red fluorescence.[22][23]
Cyanine Dyes Cyanine5 (Cy5) Azide~646~662~0.27Far-red fluorescence, good for reducing autofluorescence.[20]
Alexa Fluor Dyes Alexa Fluor 488 Azide~495~5190.92Highly photostable and bright.[21][24]
Alexa Fluor Dyes Alexa Fluor 594 Azide~590~6170.66Bright red fluorescence.[21][25]
Alexa Fluor Dyes Alexa Fluor 647 Azide~650~6680.33Far-red, excellent for in vivo work.[21][24]

Quantum yields are for the free dye in aqueous solution and can vary upon conjugation.[21]

Table 3: Performance of Azide-Based "Turn-On" Probes for H₂S Detection
Probe NameFluorophore ScaffoldExcitation Max (nm)Emission Max (nm)Fluorescence Fold-IncreaseDetection Limit
SF1 / SF2 Rhodamine~510~530>100Micromolar range
HSN2 Naphthalimide~450~550>50Sub-micromolar range
Cy-N₃ Cyanine~690~730~10 (Ratiometric shift)80 nM
FL-N₃ Fluorescein~455~515>20Micromolar range

Data compiled from various sources for illustrative purposes.[16][17]

Diagrams of Key Pathways and Workflows

Visualizing the underlying principles and experimental procedures is crucial for effective implementation. The following diagrams, rendered in DOT language, illustrate core concepts.

Bioorthogonal_Labeling_Strategy cluster_cell Living System (e.g., Cell) cluster_probe Exogenous Probe Addition A Azide-Modified Metabolic Precursor (e.g., Azido (B1232118) Sugar) B Metabolic Incorporation A->B 1. Introduction C Biomolecule with Azide Handle (e.g., Glycoprotein) B->C Cellular Machinery E Bioorthogonal Ligation (e.g., Click, Staudinger) C->E 2. Labeling D Fluorescent Probe with Reactive Group (e.g., Alkyne, Phosphine) D->E F Fluorescently Labeled Biomolecule E->F G Fluorescence Microscopy F->G 3. Visualization

Caption: General strategy for bioorthogonal labeling using an azide handle.

Caption: Comparison of major azide-based bioorthogonal ligation reactions.

H2S_TurnOn_Mechanism cluster_reaction Azide Reduction Probe_Off Azide-Rhodamine Probe (Non-Fluorescent) Reaction Reduction of Azide to Amine Probe_Off->Reaction Probe_On Amine-Rhodamine Product (Highly Fluorescent) H2S Hydrogen Sulfide (H₂S) H2S->Reaction N2 Nitrogen Gas (N₂) Reaction->N2 Result Restoration of π-Conjugation Reaction->Result Result->Probe_On

Caption: "Turn-On" fluorescence mechanism via H₂S-mediated azide reduction.

Experimental_Workflow A 1. Cell Culture Seed cells on imaging plates B 2. Metabolic Labeling Incubate with azide precursor (e.g., Ac₄ManNAz) A->B C 3. Wash Step Remove excess precursor B->C D 4. Probe Incubation Add fluorescent probe (e.g., DBCO-Fluorophore) C->D E 5. Ligation Reaction Incubate to allow SPAAC D->E F 6. Final Wash Remove unbound probe E->F G 7. Imaging Acquire images using fluorescence microscopy F->G H 8. Data Analysis Quantify fluorescence intensity and localization G->H

Caption: A typical experimental workflow for cellular imaging.

Key Experimental Protocols

The following sections provide generalized, step-by-step protocols for common applications of azide-based fluorescent probes. Researchers should optimize concentrations and incubation times for their specific cell type, probe, and experimental goals.

Protocol 1: General Procedure for Metabolic Labeling of Mammalian Cells with an Azido Sugar (e.g., Ac₄ManNAz)

This protocol describes the incorporation of an azide handle onto cell-surface glycans.[5][26]

  • Cell Preparation: Plate mammalian cells (e.g., HeLa, Jurkat) in a suitable culture vessel (e.g., 6-well plate, glass-bottom imaging dish) and grow to 70-80% confluency in standard growth medium.

  • Precursor Preparation: Prepare a sterile stock solution of N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz) in DMSO (e.g., 50 mM).

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution directly to the cell culture medium to a final concentration of 25-50 µM. Culture the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell-surface sialic acids. A control group of cells should be cultured in parallel without Ac₄ManNAz.

  • Washing: After the incubation period, gently aspirate the medium. Wash the cells three times with 1 mL of warm phosphate-buffered saline (PBS), pH 7.4, to remove any unincorporated azido sugar. The cells are now ready for fluorescent labeling via an azide-reactive probe.

Protocol 2: Fluorescent Labeling of Azide-Modified Proteins in Live Cells via SPAAC

This protocol is for labeling azide-modified biomolecules (from Protocol 1 or from incorporation of an azido-amino acid) in living cells.[13]

  • Probe Preparation: Prepare a stock solution of a cyclooctyne-fluorophore conjugate (e.g., DBCO-AF488) in DMSO at a concentration of 1-10 mM.

  • Labeling Reaction: Dilute the cyclooctyne-fluorophore stock solution in pre-warmed, serum-free culture medium to a final concentration of 10-50 µM.

  • Incubation: Aspirate the wash buffer from the azide-labeled cells (from Protocol 1, Step 4) and add the probe-containing medium. Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling medium and wash the cells three times with warm PBS or complete growth medium to remove excess unbound probe.

  • Imaging: Add fresh imaging medium (e.g., phenol (B47542) red-free medium) to the cells. Visualize the fluorescently labeled cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore (e.g., FITC/GFP channel for AF488).

Protocol 3: In Vitro Detection of Hydrogen Sulfide (H₂S) Using an Azide-Based Fluorescent Probe

This protocol describes a typical microplate reader assay for quantifying H₂S.[17][18]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the azide-based H₂S probe (e.g., SF-type probe) in DMSO.

    • Prepare a 10 mM stock solution of an H₂S donor (e.g., Na₂S or NaHS) in deoxygenated water. Prepare this solution fresh immediately before use.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the H₂S probe stock solution to each well to a final concentration of 10 µM.

    • Create a serial dilution of the H₂S donor stock solution in the wells to generate a standard curve (e.g., final concentrations from 0 to 200 µM). Include a "no H₂S" control.

  • Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe's fluorescent product (e.g., Ex/Em ~510/530 nm for a rhodamine-based probe).

  • Data Analysis: Subtract the background fluorescence from the "no H₂S" control wells. Plot the fluorescence intensity against the H₂S concentration to generate a standard curve and determine the concentration in unknown samples.

References

A Technical Guide to Fluorescence Microscopy with Green Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles of fluorescence microscopy, with a specific focus on the application of green fluorescent dyes. It provides a comprehensive overview of the underlying photophysics, a comparative analysis of common green fluorophores, and detailed experimental protocols for their use in cellular imaging.

Core Principles of Fluorescence Microscopy

Fluorescence microscopy is a powerful imaging technique that utilizes the phenomenon of fluorescence to visualize specific molecules or structures within a sample.[1] The basic principle involves exciting a fluorescent molecule, known as a fluorophore, with light of a specific wavelength.[2] This absorbed energy elevates the fluorophore to an excited electronic state. As it returns to its ground state, it emits light of a longer wavelength (lower energy), which is then detected.

The Jablonski Diagram: A Photophysical Journey

The process of fluorescence can be elegantly illustrated by a Jablonski diagram. This diagram depicts the electronic and vibrational states of a molecule and the transitions between them.[3][4]

  • Excitation: A molecule in its ground electronic state (S₀) absorbs a photon of light, causing an electron to jump to a higher vibrational level of an excited singlet state (typically S₁ or S₂).[5] This is a very rapid process.

  • Vibrational Relaxation and Internal Conversion: The excited molecule quickly loses some of its vibrational energy as heat to the surrounding environment, relaxing to the lowest vibrational level of the excited singlet state (S₁).[6] This is a non-radiative process.

  • Fluorescence: From the lowest vibrational level of the S₁ state, the molecule returns to one of the vibrational levels of the ground state (S₀) by emitting a photon.[7] This emitted light is the fluorescence that is detected by the microscope.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) S0_0 v=0 S1_2 v=2 S0_0->S1_2 Absorption S0_1 v=1 S0_2 v=2 S1_0 v=0 S1_0->S0_1 Fluorescence S1_1 v=1 S1_2->S1_0 Vibrational Relaxation S0_base S1_base

A simplified Jablonski diagram illustrating the key photophysical processes of fluorescence.
Stokes Shift: The Key to Signal Detection

A crucial consequence of the energy loss through vibrational relaxation is that the emitted fluorescence has a longer wavelength than the absorbed excitation light. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift .[8][9] The Stokes shift is fundamental to fluorescence microscopy as it allows for the separation of the weaker emitted fluorescence from the much brighter excitation light using optical filters, resulting in a high-contrast image with a dark background.[9]

Photobleaching: An Inevitable Challenge

Photobleaching , or fading, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[10][11] This leads to a loss of fluorescence signal and can be a significant limitation in long-term imaging experiments.[12] The rate of photobleaching is dependent on the intensity and duration of light exposure, as well as the intrinsic photostability of the fluorophore.[1]

A Comparative Overview of Common Green Fluorescent Dyes

A variety of green fluorescent dyes are available for biological imaging, each with its own set of advantages and disadvantages. The choice of dye depends on the specific application, the sample type, and the imaging instrumentation.

PropertyFluorescein (FITC)Green Fluorescent Protein (GFP)Alexa Fluor 488DyLight 488
Excitation Max (nm) ~495[13]~395 (minor at 475)[14]~496[15]~493[16]
Emission Max (nm) ~519[13]~509[14]~519[15]~518[16]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~75,000[17]~26,000~71,000[15]~70,000[15]
Quantum Yield (Φ) ~0.92[17]~0.79[14]~0.92[18]High (specific value not consistently reported)[19]
Relative Photostability Low[1]Moderate to High (variants differ)[20]Very High[1]High[21]
pH Sensitivity Sensitive[22]Relatively InsensitiveInsensitive (pH 4-10)[22]pH Independent[23]
Key Features Widely used, cost-effective.[17]Genetically encodable for live-cell imaging.[24]Exceptionally bright and photostable.[25]Bright and photostable, good alternative to Alexa Fluor 488.[26]

Experimental Protocols

Detailed and reproducible protocols are essential for successful fluorescence microscopy experiments. Below are representative protocols for common applications using green fluorescent dyes.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the indirect immunofluorescence staining of a target protein in cultured adherent cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Secondary Antibody (conjugated to a green fluorescent dye, e.g., Alexa Fluor 488)

  • Mounting Medium with Antifade Reagent

Procedure:

  • Cell Culture: Grow adherent cells on sterile coverslips in a culture dish to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[27]

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.[27]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for the chosen green dye.

Immunofluorescence_Workflow start Start: Adherent Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation wash1 Wash (PBS) fixation->wash1 permeabilization Permeabilization (e.g., Triton X-100) wash1->permeabilization wash2 Wash (PBS) permeabilization->wash2 blocking Blocking (e.g., Normal Goat Serum) wash2->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash3 Wash (PBS) primary_ab->wash3 secondary_ab Secondary Antibody (Green Fluorescent Dye) wash3->secondary_ab wash4 Wash (PBS) secondary_ab->wash4 mounting Mounting wash4->mounting imaging Fluorescence Microscopy mounting->imaging

A typical workflow for indirect immunofluorescence staining of adherent cells.
Live-Cell Imaging of Protein Localization using GFP

This protocol describes the visualization of a protein of interest in living cells by expressing it as a fusion with Green Fluorescent Protein (GFP).[28]

Materials:

  • Mammalian expression vector containing the gene of interest fused to GFP.

  • Appropriate cell line and culture medium.

  • Transfection reagent.

  • Live-cell imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with serum and HEPES).

  • Microscope with a temperature and CO₂ controlled incubation chamber.

Procedure:

  • Transfection: Transfect the chosen cell line with the GFP-fusion protein expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Culture: Plate the transfected cells onto a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Expression: Allow the cells to grow for 24-48 hours to allow for the expression of the GFP-fusion protein.

  • Imaging Preparation: Shortly before imaging, replace the culture medium with pre-warmed live-cell imaging medium.

  • Live-Cell Imaging: Place the dish or slide on the microscope stage within the incubation chamber, ensuring the temperature is maintained at 37°C and CO₂ at 5%.

  • Image Acquisition: Locate the cells expressing the GFP-fusion protein using the fluorescence microscope. Acquire images or time-lapse series as required for the experiment. Minimize light exposure to reduce phototoxicity and photobleaching.[29]

Calcium Imaging with Fluo-4 AM

This protocol details the measurement of intracellular calcium concentration changes using the green fluorescent calcium indicator Fluo-4 AM.[12]

Materials:

  • Fluo-4 AM stock solution (1-5 mM in anhydrous DMSO).

  • Pluronic® F-127 (20% w/v in anhydrous DMSO).

  • Physiological saline buffer (e.g., HBSS).

  • Probenecid (B1678239) (optional, to prevent dye extrusion).

  • Adherent cells cultured on a glass-bottom dish.

Procedure:

  • Loading Solution Preparation: Prepare the Fluo-4 AM loading solution by diluting the stock solution in the physiological saline buffer to a final concentration of 1-5 µM. The addition of Pluronic® F-127 (final concentration 0.02-0.04%) can aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.[12]

  • Cell Loading: Wash the cultured cells once with the physiological saline buffer. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature.[3]

  • Washing: Aspirate the loading solution and wash the cells twice with the physiological saline buffer to remove excess dye.

  • De-esterification: Incubate the cells in the physiological saline buffer for a further 30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases.

  • Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for FITC/GFP. Acquire a baseline fluorescence measurement before stimulating the cells with an agonist to induce calcium influx. Record the changes in fluorescence intensity over time.

Visualizing Signaling Pathways: The ERK Pathway

Fluorescence microscopy with green dyes is a powerful tool for studying dynamic cellular processes like signal transduction. The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.

The activation of the ERK pathway can be visualized using various fluorescence microscopy techniques. One common approach is to monitor the translocation of ERK from the cytoplasm to the nucleus upon activation. This can be achieved by expressing ERK as a fusion protein with GFP. Another advanced method involves the use of Förster Resonance Energy Transfer (FRET)-based biosensors, which can report on the phosphorylation status and activity of ERK in real-time.

ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binding ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK-GFP mek->erk Phosphorylation erk_nuc ERK-GFP erk->erk_nuc Translocation transcription_factors Transcription Factors erk_nuc->transcription_factors Activation gene_expression Gene Expression transcription_factors->gene_expression

Simplified schematic of the ERK signaling pathway and its visualization using an ERK-GFP fusion protein.

References

A Technical Guide to BP Fluor 430 Azide and its Equivalency to Alexa Fluor 430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of BP Fluor 430 azide (B81097) and its widely recognized equivalent, Alexa Fluor 430 azide. Both are green-fluorescent, azide-activated probes crucial for the precise labeling and detection of alkyne-modified biomolecules through click chemistry. This document outlines their spectral and physicochemical properties, provides detailed experimental protocols for their application, and presents visual workflows to aid in experimental design.

Core Properties: A Side-by-Side Comparison

BP Fluor 430 is consistently marketed as an equivalent to Alexa Fluor 430.[1][2][3][4][5][6][7][8] Both dyes are water-soluble and exhibit fluorescence that is insensitive to pH over a broad range (pH 4-10), a critical feature for consistent performance in diverse biological buffers.[2][3][7] The core fluorophore in both cases is a bright and photostable green-fluorescent probe.[2][9]

The following table summarizes the key quantitative data for both BP Fluor 430 azide and Alexa Fluor 430. The data for Alexa Fluor 430 is for the dye itself, as specific data for the azide variant is often consolidated under the general dye specifications.

PropertyThis compoundAlexa Fluor 430
Excitation Maximum (λex) 430 nm431 nm[10], 433 nm[11][12]
Emission Maximum (λem) 539 nm541 nm[10][12]
Molar Extinction Coefficient (ε) 15,000 cm⁻¹M⁻¹16,000 cm⁻¹M⁻¹[11][12]
Quantum Yield (Φ) Not explicitly statedRelatively high[13][14]
Fluorescence Lifetime (τ) Not explicitly stated~4.1 ns in water[13]

Signaling Pathway and Experimental Workflow

The primary application for both this compound and Alexa Fluor 430 azide is their participation in click chemistry reactions for the fluorescent labeling of biomolecules. This bioorthogonal reaction allows for the specific covalent labeling of a target molecule containing an alkyne group with the azide-functionalized fluorophore.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common form of click chemistry is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the terminal alkyne on the biomolecule and the azide group of the fluorophore.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne-Biomolecule Alkyne-Modified Biomolecule Reaction Click Reaction (CuAAC) Alkyne-Biomolecule->Reaction Azide-Fluorophore This compound or Alexa Fluor 430 Azide Azide-Fluorophore->Reaction Copper Cu(I) Catalyst (from CuSO4 + Reductant) Copper->Reaction Ligand Ligand (e.g., THPTA, TBTA) Ligand->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as live-cell imaging, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO) instead of a terminal alkyne, which reacts with the azide without the need for a metal catalyst.

SPAAC_Workflow cluster_reactants Reactants Cyclooctyne-Biomolecule Cyclooctyne-Modified Biomolecule (e.g., DBCO) Reaction Click Reaction (SPAAC) Cyclooctyne-Biomolecule->Reaction Azide-Fluorophore This compound or Alexa Fluor 430 Azide Azide-Fluorophore->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are generalized protocols for performing click chemistry reactions with azide-functionalized fluorophores like this compound and Alexa Fluor 430 azide. Optimization may be required for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Proteins in Solution

This protocol is adapted from general click chemistry guidelines.[15][16]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or Alexa Fluor 430 azide stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in water or DMSO/t-butanol)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.

    • Add the azide-fluorophore stock solution to achieve a final concentration that is in molar excess (e.g., 5-20 fold) of the protein.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution with the THPTA or TBTA ligand stock solution. The ratio of copper to ligand is typically 1:2 to 1:5.[16]

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the catalyst premix to the protein-azide mixture.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM to reduce Cu(II) to the active Cu(I) state.

    • Gently mix the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove excess dye and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

Protocol 2: Labeling of Nascent DNA in Cultured Cells with EdU and Click Chemistry

This protocol outlines the labeling of newly synthesized DNA in cells using the alkyne-modified nucleoside analog 5-ethynyl-2´-deoxyuridine (EdU), followed by detection with an azide-functionalized fluorophore.

Materials:

  • Cells cultured on coverslips or in plates

  • 5-ethynyl-2´-deoxyuridine (EdU)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail:

    • This compound or Alexa Fluor 430 azide

    • Copper(II) sulfate (CuSO₄)

    • Reaction buffer and additive (as provided in commercial kits)

Procedure:

  • EdU Labeling:

    • Incubate cells with EdU in culture medium for the desired period to allow for its incorporation into newly synthesized DNA. The final concentration of EdU is typically 10 µM.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with formaldehyde solution for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with Triton X-100 solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore, copper sulfate, and reaction buffer.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells with PBS.

    • If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.

Conclusion

Both this compound and Alexa Fluor 430 azide are high-performance fluorescent probes for the detection of alkyne-modified biomolecules. Their nearly identical spectral properties and the common assertion of their equivalency by multiple suppliers suggest that this compound is a reliable and cost-effective alternative to Alexa Fluor 430 azide for a wide range of applications in chemical biology, proteomics, and genomics. The choice between the two may ultimately depend on availability, cost, and specific experimental requirements. The provided protocols and workflows serve as a foundation for the successful implementation of these powerful tools in your research.

References

A Comprehensive Technical Guide to the Safe Handling of Azide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, synthesis, and disposal of azide-containing compounds. Azides are versatile and powerful tools in chemical synthesis and drug development, notably in "click chemistry." However, their high energy content and potential for explosive decomposition necessitate stringent safety protocols. This document outlines the inherent hazards, provides quantitative data on the stability of various azides, details experimental procedures, and offers visual workflows for hazard mitigation and safe disposal.

Core Principles of Azide (B81097) Safety

Azide-containing compounds, both organic and inorganic, are energetic materials that can decompose explosively when subjected to heat, shock, friction, or light.[1][2] The primary hazards associated with azides include:

  • Explosive Decomposition: The release of dinitrogen gas (N₂) is a highly favorable thermodynamic process that can occur with explosive force.[3]

  • Toxicity: The azide ion is highly toxic, with a toxicity comparable to that of cyanide.[4]

  • Formation of Hydrazoic Acid: In the presence of acid, azides can form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1][5]

  • Formation of Shock-Sensitive Metal Azides: Azides can react with heavy metals (e.g., copper, lead, silver, mercury) to form extremely shock-sensitive and explosive metal azides. This is a critical concern for laboratory equipment, plumbing, and purification techniques like column chromatography on silica (B1680970) gel that may have metal contaminants.[1][2]

  • Incompatibility with Halogenated Solvents: Solvents such as dichloromethane (B109758) and chloroform (B151607) can react with azides to form highly unstable and explosive di- and tri-azidomethane.[6]

Quantitative Data on Azide Stability

The stability of an organic azide is crucial for its safe handling. Two empirical guidelines are often used to predict stability: the Carbon to Nitrogen (C/N) Ratio and the "Rule of Six" .

  • C/N Ratio: The ratio of carbon atoms to nitrogen atoms in a molecule. A higher C/N ratio generally indicates greater stability. Organic azides with a C/N ratio of less than 3 are considered to have high nitrogen content and should be handled with extreme caution.[4][7]

  • Rule of Six: This rule suggests that there should be at least six carbon atoms for every energetic functional group (e.g., azide, nitro, diazo) to provide sufficient dilution and render the compound relatively safe.[1][4]

The following tables summarize available quantitative data on the thermal stability and impact sensitivity of various azide compounds. It is important to note that this data is not exhaustive, and the stability of any new azide should be carefully assessed on a small scale.

Table 1: Thermal Stability of Selected Azide Compounds

CompoundDecomposition Onset Temperature (°C)Method
Sodium Azide (NaN₃)~275Heating
Benzyl (B1604629) Azide157 (decomposes)Melting Point
Tosyl Azide120Thermal Decomposition
p-Acetamidobenzenesulfonyl Azide (p-ABSA)100ARC
N₃-CH₂-CH₃225TDSC
N₃-CH₂-OCH₃173TDSC
N₃-CH₂-CONH₂157TDSC
N₃-CH₂-COCH₃130TDSC
Glycidyl Azide Polymer (GAP)~170 (in air), ~70 (low pressure)TGA/Synchrotron Photoionization

Data sourced from multiple references.[7][8][9][10][11][12]

Table 2: Impact Sensitivity of Selected Azide Compounds

CompoundImpact Sensitivity
Tosyl Azide50 kg·cm
Lead Azide2.5 - 4 N·m

Data sourced from multiple references.[13][14]

Table 3: Enthalpy of Formation of Selected Organic Azides

CompoundGas-Phase Enthalpy of Formation (ΔfH°₂₉₈) (kJ/mol)
Methyl Azide293.7 ± 2.5
Ethyl Azide272.8 ± 2.9
Propyl Azide252.3 ± 3.3
Phenyl Azide455.2 ± 4.2
Benzyl Azide401.7 ± 4.6

Data sourced from a computational study combining G4 theory and isodesmic reactions.[10]

Experimental Protocols

Strict adherence to detailed and well-vetted experimental protocols is paramount when working with azide-containing compounds. The following protocols for the synthesis of a common organic azide and the quenching of residual azide are provided as examples.

Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide from benzyl bromide via an Sₙ2 reaction with sodium azide.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in dimethyl sulfoxide (DMSO). Stir the mixture vigorously until the sodium azide is fully dissolved.[13]

  • To the stirred solution, add benzyl bromide dropwise at room temperature.[13]

  • Allow the reaction mixture to stir at room temperature overnight.[13]

  • After the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LCMS), quench the reaction by slowly and carefully adding water. Be aware that this process may be exothermic.[13]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (typically three portions).[13]

  • Combine the organic extracts and wash them sequentially with water and then with brine.[13]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[13]

  • Filter to remove the drying agent.

  • Crucially, do not concentrate the solution to dryness using a rotary evaporator, as this can lead to an explosion. The product should be kept in solution for storage and subsequent use. If a solvent-free product is absolutely required, it should be handled in very small quantities and with extreme caution, preferably behind a blast shield.

Quenching and Disposal of Residual Azide

This protocol details the safe quenching of excess sodium azide using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. This procedure should be performed in a well-ventilated fume hood.

Materials:

  • Aqueous solution containing residual sodium azide (concentration should not exceed 5%)[8]

  • 20% aqueous solution of sodium nitrite (NaNO₂)[8]

  • 20% aqueous solution of sulfuric acid (H₂SO₄)[8]

  • Starch-iodide paper[8]

  • Dilute sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Place the aqueous solution containing no more than 5% sodium azide into a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet vented to the back of the fume hood.[8]

  • With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (a 40% excess).[8]

  • The order of addition is critical. After the sodium nitrite has been added, gradually add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic to pH paper. Adding the acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃). [15]

  • Stir the mixture until the evolution of gas (nitrogen and nitric oxide) ceases.[16]

  • Test for the presence of excess nitrite by touching a drop of the solution to starch-iodide paper. A blue-black color indicates that excess nitrite is present and the decomposition of azide is complete.[8]

  • Once the quench is complete, neutralize the reaction mixture with a dilute sodium hydroxide solution to a pH between 6 and 9 before disposal as hazardous waste.[15]

  • Never pour quenched or unquenched azide solutions down the drain, as residual azide can react with lead or copper in the plumbing to form explosive heavy metal azides.[7]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows for the safe handling of azide-containing compounds.

Azide_Hazard_Assessment_Workflow cluster_Plan Planning Phase cluster_Prep Preparation & Execution Phase cluster_Post Post-Reaction Phase cluster_End Disposal Start Start: Propose Azide Synthesis/Use Assess Assess Stability: - C/N Ratio - Rule of Six - Literature Data Start->Assess Is the azide novel? SOP Develop Detailed SOP Assess->SOP Review PI/Safety Officer Review & Approval SOP->Review PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Review->PPE Approved Hood Work in Fume Hood with Blast Shield PPE->Hood Setup Assemble Glassware (Avoid Ground Glass Joints if Possible) Hood->Setup Reagents Use Non-Metal Spatulas Setup->Reagents Execute Execute Reaction (Small Scale First) Reagents->Execute Workup Safe Work-up: - Avoid Distillation to Dryness - Keep Product in Solution Execute->Workup Store Store Properly: - Cool, Dark Place - Away from Acids & Metals Workup->Store Waste Segregate & Label Azide Waste Workup->Waste Dispose Dispose of Waste via EH&S Protocols Store->Dispose When no longer needed Quench Quench Excess Azide Waste->Quench Quench->Dispose

Azide Handling and Safety Workflow

Azide_Quenching_Workflow cluster_Prep Preparation cluster_Reaction Quenching Reaction cluster_Verification Verification & Neutralization cluster_Disposal Disposal Start Start: Aqueous Azide Waste (Concentration <= 5%) Setup Set up 3-Neck Flask in Fume Hood Start->Setup AddNitrite Add 20% Sodium Nitrite Solution (1.5g per 1g Azide) Setup->AddNitrite AddAcid CRITICAL STEP: Slowly Add 20% Sulfuric Acid until Acidic AddNitrite->AddAcid IMPORTANT: Nitrite FIRST Stir Stir until Gas Evolution Ceases AddAcid->Stir Test Test with Starch-Iodide Paper Stir->Test Check Blue-Black Color? Test->Check Check->AddAcid No (Add More Acid) Neutralize Neutralize to pH 6-9 with Dilute NaOH Check->Neutralize Yes (Quench Complete) Dispose Dispose as Hazardous Waste Neutralize->Dispose

Azide Quenching and Disposal Workflow

By adhering to the principles and procedures outlined in this guide, researchers can harness the synthetic power of azide-containing compounds while minimizing the associated risks, ensuring a safer laboratory environment for all. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

Core Principles of Fluorescent Azide Probe Storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of Fluorescent Azide (B81097) Probes

For researchers, scientists, and drug development professionals, the integrity and stability of fluorescent azide probes are paramount for reproducible and reliable experimental outcomes in applications such as click chemistry, bio-conjugation, and cellular imaging. This guide provides a comprehensive overview of the optimal storage conditions, handling procedures, and stability considerations for these critical reagents.

The stability of a fluorescent azide probe is influenced by several key factors: the inherent properties of the fluorophore, the reactivity of the azide functional group, and external environmental conditions. Proper storage aims to mitigate degradation from light, temperature fluctuations, pH changes, and chemical reactions.

Key Storage Recommendations:

  • Temperature: For long-term storage, it is consistently recommended to store fluorescent azide probes at -20°C or -80°C.[1][2][3] This minimizes thermal degradation and preserves the integrity of both the dye and the azide group. For short-term use, aliquots can be kept at 4°C for a limited time, although refrigeration at -20°C is preferable.[3]

  • Light: Fluorescent probes are susceptible to photobleaching, a process where the fluorophore loses its ability to fluoresce upon exposure to light.[1][4][5] Therefore, it is crucial to store these probes in the dark. Using amber vials or wrapping tubes in foil is a recommended practice.[5]

  • Moisture and Air: Many azide-containing compounds and the fluorescent dyes themselves can be sensitive to moisture and oxidation. Storing probes in a desiccated environment is advisable.[6] For particularly sensitive reagents, especially those in solid form, purging the vial with an inert gas like argon or nitrogen before sealing can extend their shelf life.[2] When handling hygroscopic solids, it is essential to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a probe solution can lead to degradation of the molecule and the formation of aggregates, which can reduce its binding capacity and overall performance.[1][5][7] It is highly recommended to aliquot the probe into single-use volumes upon initial reconstitution.[1][5]

Data Presentation: Storage Condition Summary

The following tables summarize the critical storage parameters for fluorescent azide probes based on their formulation.

Table 1: Recommended Storage Conditions for Fluorescent Azide Probes

ParameterSolid (Lyophilized)In Solution (Organic Solvent, e.g., DMSO)In Solution (Aqueous Buffer, e.g., PBS)
Long-Term Storage Temp. -20°C or -80°C[1][2]-20°C or -80°C[1][3]-20°C or -80°C[1][3]
Short-Term Storage Temp. Room Temperature (for shipping, 2-3 weeks)[2]4°C (limited duration)4°C (limited duration)
Light Protection Always protect from light[1][4]Store in the dark (amber vials/foil)[5]Store in the dark (amber vials/foil)[5]
Atmosphere Desiccated; consider inert gas purge[2][6]Inert gas purge recommended[2]N/A (buffer protects from air)
Freeze-Thaw Cycles N/AMinimize by aliquoting[1][5]Minimize by aliquoting[1][5]

Table 2: Chemical and pH Stability Considerations

FactorConditionImpact on StabilityRecommendations & Notes
pH Strong AcidsCan protonate the azide to form highly toxic and explosive hydrazoic acid (HN₃).[8]Avoid strongly acidic conditions.[8]
Neutral to Mildly Basic (pH 7-8)Generally optimal for many common fluorophores (e.g., some cyanine (B1664457) dyes).[4]Resuspend in a slightly basic buffer like TE at pH 8.0 for many probes.[4] Note: Some Cy dyes degrade above pH 7.0.[4]
Broad Range (pH 4-11)The azide group itself is stable across a wide pH range, suitable for various click chemistry reactions.[8][9]The stability of the specific fluorophore will often be the limiting factor for the usable pH range.
Reducing Agents TCEP, DTTCan reduce the azide group, rendering the probe inactive for click chemistry.[10]If reduction of other functional groups (e.g., disulfides) is necessary, consider the compatibility of the reducing agent with the azide. DTT may be preferable to TCEP in some cases.[10]
Heavy Metals Copper, Lead, etc.Can form explosive metal azides.[11][12]Avoid contact with incompatible metal surfaces or reagents. Use non-metal spatulas.[12] Note: Catalytic copper used in CuAAC is complexed with ligands to manage its reactivity.[13]
Solvents DMSO, DMFCommon organic solvents for dissolving and storing probes.Ensure the solvent is anhydrous to prevent hydrolysis of other reactive groups that may be present on the probe.
Aqueous Buffers (PBS, TE)Suitable for many biological applications.Ensure the pH is appropriate for the specific fluorophore.[4] Avoid azide-containing buffers (e.g., sodium azide as a preservative) if the intended use is a click reaction.[14]

Mandatory Visualizations

experimental_workflow_live_cell_labeling cluster_prep Cell Preparation cluster_reaction Click Reaction (SPAAC) cluster_imaging Imaging cell_culture Culture cells of interest metabolic_labeling Incubate with azide-modified metabolic precursor (24-48h) cell_culture->metabolic_labeling wash1 Wash cells twice with PBS metabolic_labeling->wash1 add_probe Add probe to cells and incubate (30-60 min at 37°C) wash1->add_probe prepare_probe Prepare cyclooctyne-functionalized fluorescent probe solution prepare_probe->add_probe wash2 Wash cells three times with PBS add_probe->wash2 add_medium Add fresh imaging medium wash2->add_medium image Image with fluorescence microscope add_medium->image experimental_workflow_protein_labeling cluster_reagents Reagent Preparation cluster_reaction Click Reaction (CuAAC) cluster_analysis Purification & Analysis protein_sample Aliquot azide- or alkyne- modified protein sample mix_reagents Combine protein, buffer, and fluorescent probe probe_solution Prepare fluorescent alkyne/azide probe stock solution catalyst_solution Prepare catalyst solutions: - Copper(II) Sulfate - Ligand (e.g., THPTA) - Sodium Ascorbate (fresh) add_catalyst Add Copper(II) and Ligand mix_reagents->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at room temperature (30-60 min), protect from light initiate_reaction->incubate purify Remove excess reagents (e.g., dialysis, chromatography) incubate->purify analyze Analyze labeled protein (SDS-PAGE, Western Blot, MS) purify->analyze logical_relationship_stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways probe_stability Fluorescent Azide Probe Stability temperature Temperature probe_stability->temperature light Light Exposure probe_stability->light ph pH probe_stability->ph chemical_env Chemical Environment probe_stability->chemical_env physical_stress Physical Stress probe_stability->physical_stress thermal_deg Thermal Degradation temperature->thermal_deg photobleaching Photobleaching light->photobleaching ph_instability pH-driven Hydrolysis/ Degradation ph->ph_instability chem_reaction Unwanted Chemical Reactions (e.g., reduction of azide) chemical_env->chem_reaction aggregation Aggregation physical_stress->aggregation thermal_deg->probe_stability photobleaching->probe_stability ph_instability->probe_stability chem_reaction->probe_stability aggregation->probe_stability

References

Key features and benefits of BP Fluor 430 azide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 430 azide (B81097), a versatile fluorescent probe for biological research. It details the key features, benefits, and applications of this powerful tool, along with structured data, experimental protocols, and workflow visualizations to facilitate its effective implementation in the laboratory.

Core Features and Benefits

BP Fluor 430 azide is a water-soluble, green-fluorescent probe that serves as a valuable tool for labeling and detecting biomolecules.[1][2] It is recognized for its brightness and photostability, making it suitable for a range of fluorescence-based applications.[1] A significant advantage of BP Fluor 430 conjugates is their pH-insensitivity across a wide range (pH 4 to 10), ensuring reliable performance in diverse experimental conditions.[3]

Functionally, this compound is an azide-activated probe that readily participates in copper-catalyzed click chemistry (CuAAC) with terminal alkynes. This bioorthogonal reaction forms a stable triazole linkage, allowing for the specific and efficient labeling of alkyne-modified biomolecules.[4] Additionally, it can react with strained cyclooctynes in a copper-free click chemistry reaction, providing an alternative labeling strategy in contexts where copper catalysts are a concern.[1] The excitation and emission spectra of BP Fluor 430 are well-suited for use with the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode, making it compatible with common instrumentation.[3]

A more advanced version, BP Fluor 430 Picolyl Azide, incorporates a copper-chelating motif. This feature enhances the effective concentration of the copper catalyst at the reaction site, which can significantly increase the reaction rate and sensitivity, particularly for detecting low-abundance targets.[5][6]

Quantitative Data

The photophysical and physicochemical properties of this compound and its derivatives are summarized below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum ~430-432 nm[1]
Emission Maximum 539 nm[1]
Extinction Coefficient ~15,000 cm⁻¹M⁻¹[5]
Molecular Weight ~585.60 g/mol [2]
Solubility Water, DMSO, DMF[5][6]

Note: The extinction coefficient is for the related BP Fluor 430 Alkyne, and is expected to be very similar for the azide derivative.

Mandatory Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product BP430_Azide This compound Labeled_Biomolecule BP Fluor 430 Labeled Biomolecule (Stable Triazole Linkage) BP430_Azide->Labeled_Biomolecule Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Labeled_Biomolecule Copper Copper(I) Copper->Labeled_Biomolecule Catalyzes

Caption: The CuAAC reaction mechanism for labeling biomolecules.

Experimental Workflow: Labeling Cell Surface Glycans

Glycan_Labeling_Workflow cluster_microscopy Fluorescence Microscopy cluster_flow Flow Cytometry Start Start: Cell Culture Metabolic_Labeling Metabolic Labeling with Azido (B1232118) Sugar (e.g., Ac4ManNAz) Start->Metabolic_Labeling Wash1 Wash Cells Metabolic_Labeling->Wash1 Click_Reaction Click Chemistry Reaction with This compound Wash1->Click_Reaction Wash2 Wash to Remove Excess Reagents Click_Reaction->Wash2 Analysis Analysis Wash2->Analysis Fixation Cell Fixation Analysis->Fixation Resuspend Resuspend Cells Analysis->Resuspend Imaging Imaging Fixation->Imaging FACS_Analysis Data Acquisition Resuspend->FACS_Analysis

Caption: Workflow for fluorescently labeling cell surface glycans.

Experimental Workflow: Protein Labeling

Protein_Labeling_Workflow Start Start: Alkyne-Modified Protein Prepare_Reagents Prepare Stock Solutions: - this compound - Copper Catalyst - Reducing Agent Start->Prepare_Reagents Reaction_Setup Combine Protein, Dye, and Catalysts in Reaction Buffer Prepare_Reagents->Reaction_Setup Incubation Incubate at Room Temperature (Protected from Light) Reaction_Setup->Incubation Purification Purify Labeled Protein (e.g., Desalting Column) Incubation->Purification Characterization Characterize Labeled Protein (e.g., Spectroscopy) Purification->Characterization End Ready for Downstream Applications Characterization->End

Caption: General workflow for labeling proteins with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Labeling of Alkyne-Modified Proteins

This protocol outlines the copper-catalyzed click chemistry reaction to label a protein containing an alkyne modification with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Nuclease-free water

  • Desalting column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

    • Immediately before use, prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in nuclease-free water.

    • Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.

    • Add the copper ligand to a final concentration of approximately 500 µM.

    • Add the CuSO₄ stock solution to a final concentration of 100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Gently mix the components.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst components by purifying the labeled protein using a desalting column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~430 nm (for BP Fluor 430).

    • Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

Protocol 2: Fluorescent Labeling of Cell Surface Glycans

This protocol describes the two-step process of metabolically labeling cell surface glycans with an azido sugar, followed by fluorescent tagging with this compound.

Materials:

  • Cell culture medium

  • Peracetylated azido sugar (e.g., Ac₄ManNAz)

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (for microscopy)

  • Flow cytometry staining buffer (for flow cytometry)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the peracetylated azido sugar (e.g., Ac₄ManNAz) to the cell culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Preparation:

    • Harvest the cells and wash them twice with ice-cold PBS containing 1% BSA.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail in PBS containing 1% BSA with the following final concentrations:

      • This compound: 1-10 µM

      • CuSO₄: 100 µM

      • Copper Ligand (e.g., THPTA): 500 µM

      • Sodium Ascorbate: 5 mM

    • Resuspend the cell pellet in the click reaction cocktail.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.

  • Downstream Analysis:

    • For Fluorescence Microscopy:

      • Resuspend the cells in PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

      • Wash the cells with PBS and mount them on a microscope slide for imaging.

    • For Flow Cytometry:

      • Resuspend the cells in flow cytometry staining buffer.

      • Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for detecting BP Fluor 430 fluorescence.

Applications in Research and Development

This compound is a versatile tool with applications across various research domains:

  • Flow Cytometry: Its bright fluorescence allows for the clear identification and quantification of labeled cell populations.[3]

  • Fluorescence Microscopy: The photostability of BP Fluor 430 makes it suitable for imaging applications, including super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy).[3]

  • Proteomics and Glycomics: The ability to specifically label proteins and glycans enables their enrichment, identification, and characterization.

  • Drug Development: This probe can be used to track the delivery and localization of alkyne-modified therapeutic agents.

The combination of its favorable spectral properties, bioorthogonal reactivity, and robust performance makes this compound an invaluable component of the modern researcher's toolkit.

References

Methodological & Application

Application Notes and Protocols for BP Fluor 430 Azide in Cellular Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BP Fluor 430 azide (B81097), a green-fluorescent probe, for the labeling of biomolecules in cells via click chemistry.

Introduction

BP Fluor 430 azide is a water-soluble and photostable fluorescent dye that is ideal for multicolor applications, including flow cytometry and super-resolution microscopy.[1][2][3] Its fluorescence is independent of pH over a wide range, ensuring reliable performance in various biological buffers.[1][2][3][4] this compound reacts with terminal alkynes through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[2][3][4][5] It can also be used in copper-free click chemistry by reacting with strained cyclooctynes like DBCO.[3] This allows for the specific labeling of alkyne-modified proteins, nucleic acids, or glycans in fixed or living cells. A picolyl azide derivative of BP Fluor 430 is also available, which enhances the reaction kinetics and allows for the detection of low-abundance targets by increasing the effective concentration of the copper catalyst at the reaction site.[6][7]

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of this compound is essential for designing successful labeling experiments.

PropertyValueReference
Excitation Maximum ~430-432 nm[2][3]
Emission Maximum ~539 nm[2][3]
Molecular Weight 585.60 g/mol [5]
Extinction Coefficient ~15,000 cm⁻¹M⁻¹[2]
Solubility Water, DMSO, DMF[2]
pH Sensitivity Insensitive from pH 4 to 10[1][3]

Experimental Protocols

Here we provide detailed protocols for two primary applications of this compound in cell labeling: labeling of metabolically tagged glycans on the cell surface and labeling of intracellular components in fixed and permeabilized cells.

Protocol 1: Copper-Free Click Chemistry for Live Cell Surface Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups. This is achieved by incubating cells with an azide-modified sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans.[8][9] The azide-labeled cells are then labeled with a cyclooctyne-functionalized BP Fluor 430.

Materials:

  • Azide-labeled cells in culture

  • Dibenzocyclooctyne-functionalized BP Fluor 430 (DBCO-BP Fluor 430)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Metabolic Labeling: Culture cells in the presence of an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days to allow for incorporation of the azide groups onto cell surface glycans.

  • Cell Preparation: Gently wash the azide-labeled cells twice with warm PBS to remove any unincorporated azide sugar.

  • DBCO-Dye Preparation: Prepare a 10-50 µM solution of DBCO-BP Fluor 430 in pre-warmed cell culture medium.

  • Labeling Reaction: Add the DBCO-BP Fluor 430 solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells three times with warm PBS to remove any unreacted dye.

  • Imaging: The cells are now fluorescently labeled and ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fixed Cell Labeling

This protocol details the labeling of alkyne-modified biomolecules within fixed and permeabilized cells using this compound. This method is suitable for visualizing a wide range of cellular components that have been metabolically labeled with an alkyne-containing precursor, such as L-homopropargylglycine (HPG) for nascent protein synthesis or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA replication.

Materials:

  • Cells with metabolically incorporated alkyne groups, grown on coverslips

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® Reaction Buffer Kit or individual components:

    • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

    • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells once with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • Prepare the Click Reaction Cocktail: Prepare this solution fresh immediately before use. For a 500 µL reaction volume:

    • 385 µL of PBS

    • 10 µL of this compound stock solution (e.g., 500 µM in DMSO for a final concentration of 10 µM)

    • 50 µL of Sodium Ascorbate solution (final concentration 30 mM)

    • In a separate tube, premix 5 µL of 20 mM CuSO₄ and 50 µL of 100 mM THPTA. Add this premix to the reaction cocktail.

  • Labeling Reaction:

    • Remove the PBS from the fixed and permeabilized cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with PBS.

  • Optional Counterstaining and Mounting:

    • If desired, counterstain the nuclei with a DNA stain such as DAPI.

    • Mount the coverslip onto a microscope slide with an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 430 (Excitation/Emission: ~430/539 nm).

Diagrams

Experimental Workflow for Cell Labeling

experimental_workflow cluster_metabolic_labeling Metabolic Incorporation cluster_fixation_perm Cell Preparation (for intracellular targets) cluster_click_reaction Click Chemistry Reaction cluster_final_steps Final Steps start Start with Live Cells metabolic_step Incubate with Alkyne or Azide Precursor start->metabolic_step labeled_cells Cells with Incorporated Functional Group metabolic_step->labeled_cells fixation Fixation labeled_cells->fixation add_reagents Add Click Reaction Cocktail (this compound, Catalyst) labeled_cells->add_reagents permeabilization Permeabilization fixation->permeabilization permeabilization->add_reagents incubation Incubate add_reagents->incubation wash Wash to Remove Excess Dye incubation->wash image Fluorescence Imaging wash->image

Caption: Workflow for labeling cells using metabolic incorporation followed by a click chemistry reaction.

Principle of Metabolic Glycoengineering and Click Chemistry Labeling

metabolic_labeling_principle cluster_cell Cell cluster_process Labeling Process nucleus Nucleus golgi Golgi Apparatus cell_surface Cell Surface Glycoprotein click_reaction Click Reaction cell_surface->click_reaction 3. Azide Exposed azide_sugar Azide-Modified Sugar (e.g., Ac4ManNAz) metabolism Cellular Metabolism azide_sugar->metabolism 1. Enters Cell metabolism->golgi 2. Incorporated into Glycan click_reagent This compound + Click Reagents click_reagent->click_reaction labeled_glycan Fluorescently Labeled Cell Surface Glycan click_reaction->labeled_glycan 4. Covalent Labeling

Caption: Principle of two-step cell surface labeling via metabolic glycoengineering and click chemistry.

References

Application Notes and Protocols for BP Fluor 430 Azide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 430 azide (B81097) is a green-fluorescent probe that serves as a powerful tool for the detection and quantification of alkyne-modified biomolecules in various biological contexts, including flow cytometry.[1] This water-soluble and photostable dye is optimally excited at approximately 432 nm and exhibits a maximum emission at 539 nm, making it compatible with the violet laser commonly found in flow cytometers.[1][2] The azide moiety of BP Fluor 430 enables its covalent attachment to alkyne-containing molecules through a highly specific and efficient bioorthogonal reaction known as copper-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry".[1][3]

These application notes provide a detailed protocol for utilizing BP Fluor 430 azide in flow cytometry to label and analyze cells that have incorporated an alkyne-modified metabolic precursor. This methodology is particularly valuable for studying dynamic cellular processes such as DNA replication, protein synthesis, and glycosylation.

Principle of the Assay

The detection strategy is a two-step process that leverages the principles of metabolic labeling and click chemistry.

  • Metabolic Labeling: Cells are first incubated with a metabolic precursor containing a terminal alkyne group. This precursor is incorporated into newly synthesized biomolecules (e.g., DNA, proteins, or glycans) by the cell's natural metabolic pathways. A common example is the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, to label newly synthesized DNA during the S-phase of the cell cycle.[3][4]

  • Click Chemistry Reaction: Following metabolic labeling, the cells are fixed and permeabilized to allow the entry of the detection reagents. A click chemistry reaction is then initiated, which involves the copper(I)-catalyzed covalent ligation of the this compound to the alkyne group of the incorporated metabolic precursor. The resulting stable triazole linkage leads to the fluorescent labeling of the target biomolecules.[1][5] The fluorescence signal in individual cells can then be quantified by flow cytometry.

Data Presentation

The following tables provide recommended starting concentrations and conditions for key reagents and instrument settings. Optimization may be necessary for specific cell types and experimental designs.[2][6]

Table 1: Reagent Concentrations for Cell Proliferation Assay using EdU

ReagentStock ConcentrationWorking ConcentrationIncubation Time/Conditions
5-ethynyl-2'-deoxyuridine (EdU)10 mM in DMSO10 µM1-2 hours (or as optimized for cell type) in culture medium
This compound10 mM in DMSO1-5 µM30 minutes at room temperature, protected from light
Copper (II) Sulfate (CuSO₄)100 mM in H₂O1 mM30 minutes at room temperature, protected from light
Reducing Agent (e.g., Sodium Ascorbate)1 M in H₂O (prepare fresh)10 mM30 minutes at room temperature, protected from light
Fixative (e.g., 4% Paraformaldehyde in PBS)4%4%15 minutes at room temperature
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)10X or 1X0.5%15-20 minutes at room temperature

Table 2: Flow Cytometer Configuration

ParameterRecommended SettingNotes
Excitation Laser Violet Laser (405 nm)BP Fluor 430 has an excitation maximum near 432 nm and is efficiently excited by the 405 nm laser.[1][2]
Emission Filter 530/30 nm or similar bandpass filterCorresponds to the emission maximum of BP Fluor 430 at ~539 nm.[1][3]
Signal Detection Logarithmic amplificationRecommended for detecting the fluorescent signal from BP Fluor 430 labeling.[3]
Cellular DNA Content (Optional) Use a DNA stain (e.g., DAPI, Propidium Iodide)For cell cycle analysis, a DNA stain can be used in a separate channel.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and this compound

This protocol describes the detection of proliferating cells by measuring the incorporation of EdU into newly synthesized DNA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click Reaction Buffer (e.g., PBS)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer equipped with a violet laser

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Metabolic Labeling with EdU:

    • Add EdU to the cell culture medium to a final concentration of 10 µM.

    • Incubate the cells for 1-2 hours (or an optimized time for your specific cell type) under normal culture conditions.

    • Include a negative control sample of cells not treated with EdU.

  • Cell Harvest and Fixation:

    • Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

    • Wash the cells once with 3 mL of 1% BSA in PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of Fixative Solution and incubate for 15 minutes at room temperature, protected from light.[3]

    • Wash the cells once with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.

  • Permeabilization:

    • Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.

    • Incubate for 15-20 minutes at room temperature.

  • Click Chemistry Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:

      • Click Reaction Buffer (e.g., 435 µL PBS)

      • This compound (e.g., 5 µL of 1 mM stock for a final concentration of 10 µM; optimize as needed)

      • Copper (II) Sulfate (CuSO₄) (e.g., 10 µL of 100 mM stock for a final concentration of 2 mM)

      • Reducing Agent (e.g., 50 µL of 1 M stock for a final concentration of 100 mM)

    • Wash the permeabilized cells once with 3 mL of PBS, centrifuge, and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of the Click Reaction Cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.[5]

  • Washing:

    • Wash the cells once with 3 mL of Permeabilization Buffer.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 3 mL of Flow Cytometry Staining Buffer.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer using a violet laser for excitation and a 530/30 nm (or similar) emission filter.[1][3]

    • Gate on single cells and quantify the percentage of BP Fluor 430-positive cells and their mean fluorescence intensity.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation and Labeling cluster_staining Staining Procedure cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cells metabolic_labeling Metabolic Labeling with Alkyne Precursor (e.g., EdU) cell_seeding->metabolic_labeling cell_harvest Harvest Cells metabolic_labeling->cell_harvest fixation Fixation cell_harvest->fixation permeabilization Permeabilization fixation->permeabilization click_reaction Click Reaction with this compound permeabilization->click_reaction washing Washing click_reaction->washing flow_cytometry Flow Cytometry Analysis washing->flow_cytometry data_analysis Data Analysis (Gating and Quantification) flow_cytometry->data_analysis

Caption: Experimental Workflow for Flow Cytometry using this compound.

Click_Chemistry_Signaling_Pathway cluster_cell Cellular Environment cluster_reaction Click Chemistry Reaction alkyne_precursor Alkyne-containing Metabolic Precursor (e.g., EdU) cellular_uptake Cellular Uptake and Metabolic Incorporation alkyne_precursor->cellular_uptake alkyne_biomolecule Alkyne-modified Biomolecule (e.g., DNA) cellular_uptake->alkyne_biomolecule labeled_biomolecule Fluorescently Labeled Biomolecule alkyne_biomolecule->labeled_biomolecule Click Reaction bp_fluor_azide This compound bp_fluor_azide->labeled_biomolecule copper_catalyst Cu(I) Catalyst copper_catalyst->labeled_biomolecule detection Flow Cytometer Detection labeled_biomolecule->detection Fluorescence Detection

Caption: Principle of Detection via Click Chemistry.

References

Protocol for labeling proteins with BP Fluor 430 azide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of alkyne-modified proteins with BP Fluor 430 azide (B81097), a bright, water-soluble, and photostable green-fluorescent probe. The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. An alternative protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free method, is also presented.

Introduction

BP Fluor 430 azide is a fluorescent probe that enables the specific attachment of a green fluorescent label to proteins and other biomolecules that have been modified to contain an alkyne group. This labeling is achieved through a bioorthogonal click chemistry reaction, which is highly selective and occurs under mild, aqueous conditions, making it ideal for biological samples.[1][2] The resulting stable triazole linkage ensures a permanent label for downstream applications such as fluorescence microscopy, flow cytometry, and Western blotting.

There are two primary click chemistry strategies for labeling with this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a rapid and highly efficient reaction that requires a copper(I) catalyst. It is widely used for labeling proteins in various sample types.[1][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne-modified protein, which reacts spontaneously with the azide. SPAAC is particularly suitable for live-cell imaging and other applications where the cytotoxicity of copper is a concern.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Excitation Maximum (λmax)430 nm[6]
Emission Maximum (λmax)539 nm[6]
Molar Extinction Coefficient (ε)15,000 M⁻¹cm⁻¹[6]
Molecular Weight (MW)585.6 g/mol [6]
SolubilityWater, DMSO, DMF[6]

Experimental Protocols

This section provides detailed methodologies for preparing alkyne-modified proteins and subsequently labeling them with this compound using either CuAAC or SPAAC.

Preparation of Alkyne-Modified Protein

Before labeling with this compound, the protein of interest must be modified to contain an alkyne group. This can be achieved through various methods, including metabolic labeling with an alkyne-containing amino acid analog like L-homopropargylglycine (HPG).[3]

Materials:

  • Mammalian cells

  • Complete culture medium

  • Methionine-free culture medium

  • L-homopropargylglycine (HPG)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • BCA protein assay kit

Protocol:

  • Culture mammalian cells to the desired confluency in complete culture medium.

  • Aspirate the complete medium and wash the cells once with warm PBS.

  • Replace the medium with methionine-free medium supplemented with the desired final concentration of HPG (typically 25-50 µM).

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours) to allow for the metabolic incorporation of HPG into newly synthesized proteins.

  • Wash the cells three times with cold PBS to remove unincorporated HPG.

  • Lyse the cells using a suitable lysis buffer.

  • Quantify the protein concentration of the lysate using a BCA assay. The lysate containing alkyne-modified proteins is now ready for the click chemistry reaction.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst generated in situ.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Deionized water

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Stock Solutions:

  • This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO.

  • CuSO₄ (20 mM): Dissolve the required amount of CuSO₄ in deionized water.

  • THPTA (100 mM): Dissolve the required amount of THPTA in deionized water.

  • Sodium Ascorbate (300 mM): Prepare fresh immediately before use by dissolving the required amount in deionized water.

Reaction Protocol:

  • In a microcentrifuge tube, add the alkyne-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution).

  • Add PBS to a final volume of 140 µL.

  • Add 20 µL of the 2.5 mM this compound working solution (diluted from the 10 mM stock).

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly to mix.

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly to mix.

  • Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free labeling of proteins modified with a strained alkyne (e.g., DBCO, BCN, or DIFO) with this compound.

Materials:

  • Strained alkyne-modified protein in a compatible buffer

  • This compound

  • DMSO

  • Size-exclusion chromatography column

Stock Solution:

  • This compound (10 mM): Dissolve in DMSO.

Reaction Protocol:

  • To the strained alkyne-modified protein solution, add the this compound stock solution to a final concentration of 10-100 µM.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal reaction time will depend on the specific strained alkyne used. Protect the reaction from light.

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove unreacted this compound and catalyst components. Size-exclusion chromatography is a common and effective method.

Protocol:

  • Equilibrate a size-exclusion chromatography column (e.g., a desalting spin column with an appropriate molecular weight cut-off) with PBS.

  • Apply the reaction mixture to the column.

  • Centrifuge the column according to the manufacturer's instructions to separate the labeled protein from smaller molecules.

  • Collect the eluate containing the purified BP Fluor 430-labeled protein.

Determination of the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined using absorbance spectroscopy.

Protocol:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 430 nm (A₄₃₀) using a spectrophotometer.

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law and the extinction coefficients of the protein and this compound. A correction factor for the dye's absorbance at 280 nm should be applied for a more accurate protein concentration.[6][7]

  • The DOL is the molar ratio of the dye to the protein. An ideal DOL is typically between 0.5 and 1.[8]

Visualizations

experimental_workflow cluster_prep Protein Modification cluster_labeling Click Chemistry Labeling cluster_analysis Analysis protein Protein of Interest alkyne_mod Incorporate Alkyne Group (e.g., via HPG) protein->alkyne_mod click_reaction CuAAC or SPAAC Reaction alkyne_mod->click_reaction bp_fluor This compound bp_fluor->click_reaction purification Purification (Size-Exclusion Chromatography) click_reaction->purification dol DOL Calculation purification->dol downstream Downstream Applications (Microscopy, Flow Cytometry, etc.) purification->downstream

Caption: Experimental workflow for labeling proteins with this compound.

cuaac_pathway protein_alkyne Alkyne-Modified Protein labeled_protein BP Fluor 430-Labeled Protein (Stable Triazole Linkage) protein_alkyne->labeled_protein + bp_azide This compound bp_azide->labeled_protein catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) catalyst->labeled_protein

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) with BP Fluor 430 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1] This reaction's specificity, reliability, and biocompatibility have made it an invaluable tool in drug discovery, chemical biology, and materials science. BP Fluor 430 azide (B81097) is a bright, photostable, and water-soluble green fluorescent probe designed for CuAAC reactions.[2] Its excitation and emission maxima are approximately 432 nm and 539 nm, respectively, making it suitable for standard fluorescence microscopy and detection systems.[2] This document provides detailed protocols for the use of BP Fluor 430 azide in CuAAC, data presentation for experimental planning, and troubleshooting guidelines.

Data Presentation

The selection of a fluorescent probe is critical for the success of bioconjugation and subsequent applications. The following tables summarize the key characteristics of this compound and provide a comparative overview with other common fluorescent labels.

PropertyThis compoundReference
Excitation Maximum ~432 nm[2]
Emission Maximum ~539 nm[2]
Molecular Weight 585.6 g/mol BroadPharm
Solubility Water, DMSO, DMF[2]
pH Sensitivity Insensitive from pH 4 to 10[2]

Table 1: Photophysical and Chemical Properties of this compound. This table outlines the essential characteristics of the this compound probe for experimental design.

Fluorophore ClassRepresentative DyesExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
Coumarin BP Fluor 430~432~539Not ReportedPhotostable
Fluorescein 5-FAM Azide, 6-FAM Azide~495~520~0.90Low to Moderate
Rhodamine TMR (TAMRA) Azide~550~5750.31 - 0.95High
Cyanine Cy3 Azide, Cy5 Azide~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)0.15 (Cy3), 0.27 (Cy5)Moderate to High
Alexa Fluor Alexa Fluor 488 Azide4955190.92Very High

Table 2: Comparative Overview of Common Fluorescent Azides. This table provides a general comparison of BP Fluor 430 with other classes of fluorescent dyes used in click chemistry. Note that the quantum yield of the triazole product of this compound is not publicly available and can be influenced by the local environment. Alexa Fluor dyes are generally recognized for their superior brightness and photostability.[1]

Signaling Pathways and Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The CuAAC reaction proceeds through a multi-step mechanism involving a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide + Cu(I) Azide Azide Cu(I) Cu(I) Metallacycle Metallacycle Cu-Acetylide->Metallacycle + Azide Triazolide Triazolide Metallacycle->Triazolide Triazolide->Cu(I) Catalyst Regeneration Triazole Triazole Triazolide->Triazole + H+

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling a biomolecule with this compound.

Bioconjugation_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (Biomolecule-Alkyne, this compound, CuSO4, Ligand, Reducing Agent) Start->Prepare_Reagents Reaction_Setup Combine Reactants (Biomolecule, Azide, Catalyst Premix) Prepare_Reagents->Reaction_Setup Initiate_Reaction Add Reducing Agent (e.g., Sodium Ascorbate) Reaction_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Purification Purify Conjugate (e.g., Size Exclusion Chromatography, Dialysis) Incubation->Purification Analysis Analyze Labeled Product (e.g., SDS-PAGE, Mass Spectrometry, Fluorimetry) Purification->Analysis End End Analysis->End

Caption: General workflow for biomolecule labeling with this compound.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general method for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • This compound (BroadPharm)

  • Dimethylsulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate (B8700270)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (THPTA) or DMSO (TBTA).

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (1.0 equivalent) with the reaction buffer.

    • Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein.

    • Prepare a catalyst premix by combining the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio (CuSO₄:Ligand).

    • Add the catalyst premix to the protein/azide mixture.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Purify the labeled protein from excess reagents using a size-exclusion chromatography column or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Labeling of Oligonucleotides with this compound

This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound (BroadPharm)

  • Dimethylsulfoxide (DMSO)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate

  • Acetone (for precipitation)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II)-TBTA Complex: Prepare a 10 mM stock solution in 55% aqueous DMSO.

    • Sodium Ascorbate: Prepare a fresh 5 mM stock solution in deionized water.

  • Reaction Setup:

    • Dissolve the alkyne-modified oligonucleotide in deionized water in a pressure-tight vial.

    • Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

    • Add DMSO to 50% of the final reaction volume and vortex.

    • Add the this compound stock solution (typically 1.5-3 equivalents relative to the oligonucleotide) and vortex.

  • Reaction Initiation and Incubation:

    • Add the required volume of the 5 mM sodium ascorbate stock solution and vortex briefly.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

    • Add the 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap tightly.

    • Vortex the mixture thoroughly. If precipitation is observed, heat the vial at 80°C for 3 minutes and vortex again.

    • Incubate at room temperature overnight, protected from light.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone.

    • Mix thoroughly and incubate at -20°C for 20 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Discard the supernatant and wash the pellet with acetone. Centrifuge again and discard the supernatant.

    • Dry the pellet and resuspend the labeled oligonucleotide in a suitable buffer.

Applications in Drug Development

CuAAC with fluorescent probes like this compound is a powerful tool in various stages of drug development.

  • High-Throughput Screening (HTS): Fluorescently labeled substrates or binding partners can be used to develop robust and sensitive assays for screening large compound libraries to identify potential enzyme inhibitors or receptor modulators.[3]

  • Target Identification and Validation: "Clickable" probes can be used to label and identify the molecular targets of a drug candidate within a complex biological system.

  • Pharmacokinetic Studies: Fluorescent labeling enables the visualization and quantification of drug distribution and metabolism in cellular and animal models.

  • Mechanism of Action Studies: Labeled drug molecules can be used to study their interactions with target proteins and elucidate their mechanism of action at a molecular level.

The following diagram illustrates a conceptual workflow for a high-throughput screening assay for enzyme inhibitors using a fluorescently labeled substrate.

HTS_Workflow cluster_assay High-Throughput Screening Assay Enzyme Enzyme Incubate_1 Incubate Enzyme + Compound Enzyme->Incubate_1 Substrate_Alkyne Substrate-Alkyne Add_Substrate Add Substrate-Alkyne Substrate_Alkyne->Add_Substrate Compound_Library Compound Library Compound_Library->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Click_Labeling Add this compound + CuAAC Reagents Stop_Reaction->Click_Labeling Incubate_3 Incubate Click_Labeling->Incubate_3 Detect_Fluorescence Detect Fluorescence Incubate_3->Detect_Fluorescence

Caption: HTS workflow for enzyme inhibitor screening using a clickable substrate.

Troubleshooting

ProblemPossible CauseSolution
Low or No Labeling Inefficient click reaction- Ensure all reagents are fresh, especially the sodium ascorbate solution.- Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.- Optimize the concentration of copper and ligand.
Steric hindrance- If the alkyne is sterically hindered, increase the reaction time or temperature.- Consider using a longer linker on the this compound or the alkyne-modified biomolecule.
Inactive biomolecule- Confirm the presence and accessibility of the alkyne group on the biomolecule.
High Background Fluorescence Excess unreacted this compound- Ensure thorough purification of the labeled product.- Use a lower excess of the fluorescent azide in the reaction.
Non-specific binding- Include blocking agents (e.g., BSA) in subsequent assays.- Optimize washing steps.
Precipitation during reaction Low solubility of reagents or product- If using a hydrophobic alkyne, consider a water-soluble version or increase the percentage of organic co-solvent (e.g., DMSO).- Ensure the final concentration of the biomolecule is appropriate.

Table 3: Troubleshooting Guide for CuAAC with this compound. This table provides common issues and potential solutions for optimizing your labeling experiments.

References

Illuminating Cellular Processes: A Detailed Protocol for Copper-Free Click Chemistry with BP Fluor 430 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic fields of cell biology and drug development, the ability to visualize and track biomolecules in their native environment is paramount. Copper-free click chemistry has emerged as a powerful tool for this purpose, offering a bioorthogonal method for labeling molecules in living systems without the cytotoxicity associated with copper catalysts. This application note provides a comprehensive protocol for the use of BP Fluor 430 azide (B81097), a bright and photostable green-fluorescent probe, in copper-free click chemistry reactions, specifically through strain-promoted alkyne-azide cycloaddition (SPAAC).

This document details the materials, experimental procedures, and data presentation for the fluorescent labeling of biomolecules, with a particular focus on tracking the internalization and trafficking of the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling and a prominent target in cancer therapy.

Quantitative Data Summary

The successful application of BP Fluor 430 azide in copper-free click chemistry is dependent on optimized reaction conditions. The following table summarizes the key quantitative parameters for labeling dibenzocyclooctyne (DBCO)-functionalized biomolecules.

ParameterRecommended Concentration/ValueNotes
This compound Stock Solution 1-5 mM in DMSO or DMFPrepare fresh or store desiccated at -20°C, protected from light.
DBCO-Functionalized Protein/Ligand 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)The concentration should be determined empirically based on the specific biomolecule.
Molar Ratio (this compound : DBCO-Protein) 3:1 to 10:1A molar excess of the azide probe ensures efficient labeling.
Final Labeling Concentration of this compound 5-50 µMTitration is recommended to achieve optimal signal-to-noise ratio.
Incubation Time 30-120 minutesReaction time may vary depending on the reactivity of the specific DBCO reagent and the concentration of reactants.
Incubation Temperature Room Temperature or 37°CHigher temperatures can increase the reaction rate.
pH of Reaction Buffer 7.2 - 8.0BP Fluor 430 is pH-insensitive from pH 4 to pH 10.[1]

Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~430 nm[1]
Emission Maximum (λem) ~539 nm[1]
Molecular Weight (MW) 585.6 g/mol [1]
Solubility Water, DMSO, DMF[1]

Experimental Protocols

This section provides detailed methodologies for the labeling of cell surface proteins and the visualization of their trafficking using this compound. The example focuses on the epidermal growth factor receptor (EGFR).

Part 1: Preparation of DBCO-Functionalized EGF Ligand

To visualize EGFR trafficking, its ligand, epidermal growth factor (EGF), is first functionalized with a DBCO group.

Materials:

  • Recombinant Human EGF

  • DBCO-PEG4-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Dissolve EGF in amine-free buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the EGF solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

    • Collect the purified DBCO-EGF conjugate and determine its concentration. Store at 4°C for short-term use or at -20°C for long-term storage.

Part 2: Live Cell Labeling and Imaging of EGFR Internalization

This protocol describes the labeling of EGFR on live cells with the prepared DBCO-EGF and subsequent visualization of its internalization using this compound.

Materials:

  • Mammalian cells expressing EGFR (e.g., A549, HeLa) cultured on glass-bottom dishes

  • Complete cell culture medium

  • DBCO-functionalized EGF (from Part 1)

  • This compound

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • On the day of the experiment, replace the culture medium with pre-warmed serum-free medium and incubate for 1-2 hours to starve the cells and reduce basal receptor activation.

  • Ligand Binding:

    • Add DBCO-EGF to the cells at a concentration of 50-100 ng/mL.

    • Incubate at 4°C for 30 minutes to allow binding to the cell surface EGFR without initiating significant internalization.

    • Gently wash the cells twice with ice-cold PBS to remove unbound DBCO-EGF.

  • Copper-Free Click Reaction:

    • Prepare a 10-50 µM solution of this compound in pre-warmed live-cell imaging buffer.

    • Add the this compound solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light. This step allows for the copper-free click reaction to occur on the cell surface.

  • Initiation of Internalization and Imaging:

    • Wash the cells three times with pre-warmed live-cell imaging buffer to remove unreacted this compound.

    • Add fresh pre-warmed live-cell imaging buffer.

    • Immediately begin imaging the cells using a fluorescence microscope. To track internalization over time, acquire images at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes or longer. The initial images will show fluorescence primarily at the cell membrane, while later time points will reveal fluorescent puncta within the cytoplasm as the EGFR-EGF complexes are internalized.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step process for labeling and imaging EGFR trafficking.

G cluster_prep Part 1: DBCO-EGF Preparation cluster_labeling Part 2: Cell Labeling & Imaging Prepare EGF Solution Prepare EGF Solution Prepare DBCO-NHS Ester Prepare DBCO-NHS Ester Conjugation Reaction Conjugation Reaction Prepare EGF Solution->Conjugation Reaction Add 10-20x molar excess Prepare DBCO-NHS Ester->Conjugation Reaction Quench Reaction Quench Reaction Conjugation Reaction->Quench Reaction 1-2h at RT Purification Purification Quench Reaction->Purification Add Tris buffer Purified DBCO-EGF Purified DBCO-EGF Purification->Purified DBCO-EGF Desalting Column Ligand Binding Ligand Binding Purified DBCO-EGF->Ligand Binding Culture EGFR-expressing cells Culture EGFR-expressing cells Serum Starvation Serum Starvation Culture EGFR-expressing cells->Serum Starvation Serum Starvation->Ligand Binding 1-2h Wash Wash Ligand Binding->Wash Add DBCO-EGF 30 min at 4°C Click Reaction Click Reaction Wash->Click Reaction Remove unbound ligand Wash_2 Wash_2 Click Reaction->Wash_2 Add this compound 30-60 min at 37°C Live Cell Imaging Live Cell Imaging Wash_2->Live Cell Imaging Remove unbound azide Image Analysis Image Analysis Live Cell Imaging->Image Analysis

Caption: Workflow for labeling and imaging EGFR.

EGFR Signaling and Trafficking Pathway

Upon binding of EGF, EGFR is internalized, primarily through clathrin-mediated endocytosis, and enters the endosomal pathway. This process is crucial for the attenuation and modulation of signaling.

G EGF EGF Ligand (DBCO-labeled) EGFR EGFR EGF->EGFR Binding Clathrin_Pit Clathrin-Coated Pit EGFR->Clathrin_Pit Internalization Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) EGFR->Signal_Transduction Plasma_Membrane Plasma Membrane CCV Clathrin-Coated Vesicle Clathrin_Pit->CCV Early_Endosome Early Endosome CCV->Early_Endosome Uncoating Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting for Recycling Late_Endosome Late Endosome / MVB Early_Endosome->Late_Endosome Sorting for Degradation Early_Endosome->Signal_Transduction Sustained Signaling Recycling_Endosome->EGFR Return to Plasma Membrane Lysosome Lysosome Late_Endosome->Lysosome

Caption: EGFR signaling and endocytic trafficking pathway.

Conclusion

The use of this compound in copper-free click chemistry provides a robust and versatile method for the fluorescent labeling of biomolecules in living cells. The detailed protocols and workflows presented here for the visualization of EGFR trafficking demonstrate the power of this approach in elucidating complex cellular processes. This technique is broadly applicable to a wide range of biological targets and will be a valuable tool for researchers in basic science and drug discovery.

References

Application Notes and Protocols for Imaging Glycans in Live Cells with BP Fluor 430 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular glycans, the complex carbohydrate structures on the surface of cells, is critical for understanding a wide range of biological processes, from cell-cell recognition and signaling to immune responses and disease progression. Alterations in glycosylation are known to be associated with various diseases, including cancer, making the visualization and analysis of glycans a key area of research. This document provides detailed application notes and protocols for the use of BP Fluor 430 azide (B81097), a green-fluorescent probe, for imaging glycans in live cells.

The methodology is based on a two-step bioorthogonal chemical reporter strategy.[1] First, cells are metabolically labeled by introducing an unnatural sugar containing an azide group into their glycan biosynthesis pathways.[2][3] This results in the presentation of azide moieties on the cell surface glycans. The second step involves the specific covalent labeling of these azide-tagged glycans with an alkyne-functionalized fluorescent probe, such as the corresponding alkyne derivative of BP Fluor 430, via a click chemistry reaction.[4] This powerful technique allows for the sensitive and specific imaging of glycan dynamics in living cells.

Product Information: BP Fluor 430 Azide

This compound is a water-soluble, green-fluorescent probe.[5][6] It is designed to react with terminal alkynes through a copper-catalyzed click reaction (CuAAC).[5] For the purpose of labeling azide-modified sugars, the complementary alkyne-functionalized version of the BP Fluor 430 dye would be utilized. BP Fluor 430 is a bright and photostable fluorophore, making it well-suited for fluorescence microscopy applications.[7][8] Its fluorescence is stable over a broad pH range, from pH 4 to 10.[6][9]

PropertyValue
Excitation Maximum (λex) ~430 nm[8][9]
Emission Maximum (λem) ~540 nm[9][10]
Solubility Water-soluble[5][6]
Storage Store at -20°C, protected from light[11]

Experimental Workflow

The overall workflow for imaging glycans using metabolic labeling and BP Fluor 430 involves two main stages: metabolic incorporation of an azide-modified sugar and fluorescent labeling via click chemistry.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_analysis Analysis azido_sugar Incubate cells with peracetylated azido-sugar (e.g., Ac4ManNAz) incorporation Metabolic incorporation of azide into cell surface glycans azido_sugar->incorporation 24-72 hours wash1 Wash cells to remove unincorporated sugar incorporation->wash1 click_reaction Incubate with BP Fluor 430 Alkyne and click chemistry reagents wash1->click_reaction 30-60 minutes wash2 Wash cells to remove excess dye click_reaction->wash2 imaging Fluorescence Microscopy or Flow Cytometry wash2->imaging

Caption: Experimental workflow for labeling and imaging cell surface glycans.

Signaling Pathway Context: Glycosylation

Glycosylation is a complex post-translational modification that occurs in the endoplasmic reticulum and Golgi apparatus. The addition of sugar moieties to proteins and lipids plays a crucial role in a multitude of cellular functions. This metabolic labeling approach allows for the visualization of the results of these complex pathways on the cell surface.

glycosylation_pathway cluster_uptake Cellular Uptake & Metabolism cluster_glycosylation Glycosylation Pathway cluster_detection Detection azido_sugar Peracetylated Azido-Sugar (e.g., Ac4ManNAz) deacetylation Deacetylation by intracellular esterases azido_sugar->deacetylation metabolism Conversion to Azido-Sialic Acid Precursor deacetylation->metabolism golgi Golgi Apparatus metabolism->golgi azido_glycan Azide-labeled Glycan on cell surface golgi->azido_glycan Glycosyltransferases glycoprotein Nascent Glycoprotein/ Glycolipid glycoprotein->golgi click_reaction Click Chemistry azido_glycan->click_reaction bp_fluor BP Fluor 430 Alkyne bp_fluor->click_reaction labeled_glycan Fluorescently Labeled Glycan click_reaction->labeled_glycan

Caption: Simplified overview of metabolic glycan labeling.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Glycans

This protocol details the metabolic labeling of cell surface glycans with an azide-modified sugar and subsequent visualization using BP Fluor 430 alkyne.

Materials:

  • Peracetylated azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • BP Fluor 430 alkyne

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Metabolic Labeling:

    • Prepare a 10 mM stock solution of the peracetylated azido-sugar in anhydrous DMSO.

    • Dilute the azido-sugar stock solution in complete cell culture medium to the desired final concentration (typically 25-50 µM).[11]

    • Remove the old medium from the cells and replace it with the medium containing the azido-sugar.

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation.[11]

  • Labeling with BP Fluor 430 Alkyne (CuAAC):

    • Prepare a 1-5 mM stock solution of BP Fluor 430 alkyne in anhydrous DMSO.

    • On the day of imaging, wash the cells twice with warm PBS.

    • Prepare the click reaction cocktail in live-cell imaging buffer. The final concentrations of reagents may need optimization.[12]

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at 37°C, protected from light.[11][12]

  • Imaging:

    • Wash the cells three times with warm live-cell imaging buffer to remove excess probe.[11]

    • Add fresh live-cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for BP Fluor 430 (e.g., excitation ~430 nm, emission ~540 nm).

Protocol 2: Flow Cytometry Analysis of Glycans

This protocol allows for the quantification of cell surface glycan expression.

Materials:

  • Peracetylated azido-sugar (e.g., Ac4ManNAz)

  • BP Fluor 430 alkyne

  • Complete cell culture medium

  • PBS, pH 7.4

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)

  • Cell scraper or non-enzymatic cell dissociation solution

  • Click chemistry reagents as in Protocol 1

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the desired concentration of peracetylated azido-sugar (e.g., 25-50 µM Ac4ManNAz) for 24-72 hours as described in Protocol 1.[11]

  • Cell Harvesting:

    • Gently wash the cells twice with PBS.

    • Harvest the cells using a cell scraper or a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and wash the cell pellet twice with ice-cold PBS.

  • Labeling with BP Fluor 430 Alkyne (CuAAC):

    • Prepare the click reaction cocktail as described in Protocol 1, using flow cytometry staining buffer as the solvent.

    • Resuspend the cell pellet in the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light, with gentle agitation.[11]

  • Analysis:

    • Wash the cells three times with flow cytometry staining buffer.

    • Resuspend the cells in an appropriate volume of flow cytometry staining buffer.

    • Analyze the cells by flow cytometry using an appropriate laser for excitation (e.g., violet laser at 405 nm).

Quantitative Data Summary

ParameterLive-Cell ImagingFlow Cytometry
Azido-Sugar Concentration 25-50 µM[11]25-50 µM[11]
Metabolic Incubation Time 24-72 hours[11]24-72 hours[11]
BP Fluor 430 Alkyne Concentration 5-20 µM[11]10-25 µM[11]
Click Reaction Incubation Time 30-60 minutes[11][12]30-60 minutes[11]
Click Reaction Temperature 37°C[11]Room Temperature or 37°C[11]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal Inefficient metabolic labeling.Increase the concentration of the azido-sugar or the incubation time. Ensure the peracetylated form of the sugar is used for better cell permeability.[12]
Inefficient click reaction.Optimize the concentrations of the click chemistry reagents. Ensure the sodium ascorbate solution is freshly prepared.[12]
High background fluorescence Incomplete removal of excess fluorescent probe.Increase the number and duration of the washing steps after the click reaction.[12]
Non-specific binding of the probe.Include a blocking step with BSA in the washing buffer.
Cell toxicity High concentrations of reagents.Perform a dose-response curve to determine the optimal, non-toxic concentrations of the azido-sugar and click chemistry reagents. Note that the copper catalyst in CuAAC can be toxic to cells.[13] Consider using a copper-free click chemistry approach (SPAAC) with a DBCO-functionalized dye if toxicity is a concern.[13]

Conclusion

The use of this compound in conjunction with metabolic labeling and click chemistry provides a robust and sensitive method for imaging glycans in live cells. The detailed protocols and quantitative data presented in these application notes offer a starting point for researchers to explore the dynamic world of the cellular glycome. Optimization of the described protocols for specific cell types and experimental conditions may be necessary to achieve the best results.

References

Application Notes and Protocols for BP Fluor 430 Azide in Super-Resolution Microscopy (STORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 430 azide (B81097) is a bright, water-soluble, and photostable green-fluorescent dye, making it a valuable tool for advanced biological imaging.[1][2] Its azide functional group allows for its specific covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry.[2] These characteristics, combined with its excitation and emission profile (excitation maximum ~430 nm, emission maximum ~539 nm), make it suitable for super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM).[1][2]

STORM achieves sub-diffraction-limit resolution by temporally separating the fluorescence of individual fluorophores. This is accomplished by inducing most fluorophores into a non-fluorescent "dark" state and stochastically activating a sparse subset of them for imaging. By precisely localizing these individual emitters over thousands of frames, a high-resolution image is reconstructed. This document provides detailed application notes and protocols for the use of BP Fluor 430 azide in STORM imaging.

Data Presentation: Photophysical Properties and Performance in STORM

Quantitative performance data for this compound in STORM is not extensively published. The following tables summarize the general photophysical properties of BP Fluor 430 and provide expected performance characteristics in a dSTORM context based on typical values for well-performing green-emitting dyes. These values should be considered as a starting point for experimental optimization.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~430 nm[2]
Emission Maximum (Em)~539 nm[2]
Molar Extinction Coefficient~15,000 cm⁻¹M⁻¹[2]
Reactive GroupAzide[2]
ReactionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2]
SolubilityWater, DMSO, DMF[2]
pH SensitivitypH-insensitive from pH 4 to 10[1][2]

Table 2: Expected Performance of BP Fluor 430 in dSTORM

ParameterExpected Value RangeNotes
Localization Precision15-30 nmDependent on photon count and optical setup.
Photon Yield per Switching Event1000 - 3000 photonsHighly dependent on the imaging buffer composition and laser power.
On/Off Duty Cycle10⁻³ - 10⁻⁴A low duty cycle is crucial for minimizing the overlap of single-molecule emissions.
Blinking Cycles10 - 100The number of times a molecule can be switched on and off before photobleaching.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins in Fixed Cells via Click Chemistry

This protocol describes the covalent attachment of this compound to alkyne-modified proteins within fixed and permeabilized cells for subsequent STORM imaging.

Materials:

  • Cells grown on high-precision coverslips (No. 1.5H)

  • Alkyne-containing metabolic label (e.g., an alkyne-modified amino acid or sugar)

  • Fixative solution: 4% (w/v) paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% (v/v) Triton X-100 in PBS

  • Blocking buffer: 3% (w/v) Bovine Serum Albumin (BSA) in PBS

  • This compound stock solution (1-10 mM in DMSO)

  • Click Chemistry Reaction Cocktail (prepare fresh):

    • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

    • Copper-coordinating ligand (e.g., THPTA) stock solution (100 mM in water)

    • Reducing agent: Sodium ascorbate (B8700270) stock solution (1 M in water, prepare fresh)

    • PBS

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mounting medium compatible with STORM imaging

Procedure:

  • Metabolic Labeling: Culture cells in the presence of an alkyne-containing metabolic label for a sufficient duration to allow incorporation into the protein of interest.

  • Fixation: Gently wash the cells with warm PBS three times. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

    • 445 µL PBS
    • 10 µL of 20 mM CuSO₄ (final concentration: 400 µM)
    • 25 µL of 100 mM THPTA (final concentration: 5 mM)
    • 10 µL of 1-10 mM this compound stock (final concentration: 20-200 µM)
    • 10 µL of 1 M Sodium Ascorbate (final concentration: 20 mM) b. Aspirate the blocking buffer from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.

  • Mounting: Mount the coverslip on a microscope slide using a STORM-compatible imaging buffer.

Protocol 2: dSTORM Imaging of BP Fluor 430 Labeled Samples

This protocol provides a general procedure for performing dSTORM imaging on samples labeled with BP Fluor 430. The specific parameters will need to be optimized for your microscope setup.

Materials:

  • Labeled cells on a coverslip

  • dSTORM Imaging Buffer (prepare fresh):

    • Base buffer: 50 mM Tris-HCl (pH 8.0) containing 10 mM NaCl

    • Oxygen scavenging system (GLOX):

      • 0.5 mg/mL glucose oxidase

      • 40 µg/mL catalase

      • 10% (w/v) glucose

    • Thiol: 50-100 mM mercaptoethylamine (MEA)

  • Microscope Setup:

    • Inverted fluorescence microscope equipped for Total Internal Reflection Fluorescence (TIRF) or highly inclined illumination.

    • High numerical aperture objective (e.g., 100x, NA ≥ 1.4).

    • Lasers: ~405 nm for activation (low power) and ~430 nm for excitation (high power).

    • Sensitive EMCCD or sCMOS camera.

Procedure:

  • Sample Mounting: Mount the coverslip with labeled cells in an imaging chamber with freshly prepared dSTORM imaging buffer.

  • Locate Cells: Use low-intensity illumination to find a region of interest containing labeled cells.

  • Photoswitching and Acquisition: a. Illuminate the sample with the ~430 nm excitation laser at a high power density to drive most of the BP Fluor 430 molecules into a dark state. b. Simultaneously, use a very low power ~405 nm laser to continuously or intermittently reactivate a sparse subset of fluorophores back to the fluorescent state. The power of the 405 nm laser should be adjusted to ensure that only a few, well-separated single molecules are fluorescent in each frame. c. Acquire a stream of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).

  • Data Analysis: a. Process the acquired image series with single-molecule localization software (e.g., ThunderSTORM, rapidSTORM). b. The software will identify and localize the blinking events with sub-pixel accuracy. c. Reconstruct the final super-resolution image from the coordinates of all localized molecules.

Visualizations

experimental_workflow cluster_labeling Cell Labeling cluster_imaging STORM Imaging cluster_analysis Data Analysis metabolic_labeling Metabolic Labeling with Alkyne fixation Fixation & Permeabilization metabolic_labeling->fixation click_reaction Click Chemistry with this compound fixation->click_reaction washing Washing click_reaction->washing mounting Sample Mounting in STORM Buffer washing->mounting acquisition Image Acquisition (10k-50k frames) mounting->acquisition localization Single-Molecule Localization acquisition->localization reconstruction Image Reconstruction localization->reconstruction

Caption: Experimental workflow for STORM imaging with this compound.

click_chemistry cluster_reaction CuAAC Reaction protein_alkyne Protein with Alkyne Group catalyst Cu(I) Catalyst (from CuSO₄ + Reductant) protein_alkyne->catalyst labeled_protein Fluorescently Labeled Protein bp_fluor_azide BP Fluor 430 Azide bp_fluor_azide->catalyst catalyst->labeled_protein

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for protein labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient click reaction.Ensure all click chemistry reagents are fresh, especially the sodium ascorbate solution. Optimize the concentrations of the dye, copper, and ligand.
Poor accessibility of the alkyne tag.Ensure proper cell permeabilization. Consider different fixation and permeabilization protocols.
High Background Fluorescence Non-specific binding of the dye.Increase the number and duration of wash steps after the click reaction. Ensure adequate blocking with BSA or another suitable blocking agent.
Unreacted dye.Ensure the click reaction goes to completion by optimizing reaction time and reagent concentrations.
Poor STORM Reconstruction Low number of localizations.Increase the acquisition time. Optimize the 405 nm activation laser power to ensure a sufficient number of molecules are activated in each frame without being too dense.
Poor localization precision.Ensure the imaging system is properly aligned and calibrated. Use a high-quality objective and immersion oil. Optimize the STORM buffer composition.
Sample drift during acquisition.Use a focus-locking system. Use fiducial markers (e.g., fluorescent beads) to correct for drift during post-processing.

References

Application Notes and Protocols for Labeling Azide-Modified Biomolecules in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry provides powerful tools for selectively labeling and visualizing biomolecules within their native cellular environment.[1][2] These reactions involve pairs of mutually reactive functional groups that do not interact with or interfere with biological systems.[2] A commonly employed bioorthogonal handle is the azide (B81097) group, which can be metabolically incorporated into various biomolecules like proteins, glycans, and nucleic acids.[3][4] Once incorporated, the azide serves as a target for a ligation reaction with a probe molecule, typically a fluorophore or a biotin (B1667282) tag, enabling detection and analysis.[3]

This document provides detailed protocols for labeling azide-modified biomolecules in fixed cells using three prominent bioorthogonal reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click chemistry" reaction.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC, ideal for systems sensitive to copper toxicity.[6][]

  • Staudinger Ligation: A classic bioorthogonal reaction between an azide and a phosphine (B1218219) probe.[8][]

These notes offer a comparative overview of the methods, step-by-step experimental protocols, and guidance for data interpretation and troubleshooting.

Comparison of Bioorthogonal Labeling Chemistries

The choice of labeling chemistry depends on factors such as the desired reaction speed, potential cytotoxicity of reagents, and the specific experimental context. The following table summarizes the key quantitative parameters of the three main bioorthogonal reactions for labeling azide-modified biomolecules.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reactants Azide + Terminal AlkyneAzide + Strained Cyclooctyne (e.g., DBCO, DIBO)Azide + Triarylphosphine
Catalyst Copper(I)NoneNone
Second-Order Rate Constant (k₂) 10¹ - 10⁴ M⁻¹s⁻¹[1]~1 M⁻¹s⁻¹~0.001 M⁻¹s⁻¹[1]
Reaction Speed Very Fast[1]FastSlow[1]
Biocompatibility (in living systems) Copper catalyst can be toxic, but ligands like THPTA can mitigate this.[5][10][11]High, as no toxic copper catalyst is required.[6][12]High biocompatibility; phosphine reagents can be prone to oxidation.[1][13]
Primary Application in Fixed Cells High-efficiency labeling where copper toxicity is not a concern.[14]Excellent for preserving sensitive cellular structures or when multiplexing with copper-sensitive probes.[15]An alternative when alkynes are not suitable, though less common now due to slower kinetics.[8][13]

Experimental Protocols

Protocol 1: General Procedure for Metabolic Labeling and Cell Preparation

This initial protocol describes the incorporation of an azide handle into cellular biomolecules and the subsequent preparation of cells for labeling.

1.1. Metabolic Incorporation of Azide Analogs:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing the appropriate azide-modified metabolic precursor. For example:

    • Proteins: Use methionine-free medium supplemented with L-azidohomoalanine (AHA).[12]

    • Glycans: Supplement the medium with an azido-sugar like peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).[6]

    • Nucleic Acids: Use a medium containing 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or 5-ethynyl uridine (B1682114) (EU) for RNA, which introduces an alkyne handle for subsequent reaction with an azide-fluorophore.[3][15]

  • Incubate the cells for a period sufficient for the metabolic incorporation of the azide analog (e.g., 4 to 72 hours, depending on the cell type and biomolecule turnover rate).[6][12]

1.2. Cell Fixation and Permeabilization:

  • Gently wash the cells three times with warm Phosphate-Buffered Saline (PBS).[6]

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6][16]

  • Wash the fixed cells three times with PBS.[6]

  • For intracellular targets, permeabilize the cells by incubating with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[6][17]

  • Wash the cells three times with PBS.[6]

  • Proceed to the desired bioorthogonal labeling protocol.

experimental_workflow cluster_preparation Cell Preparation cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis Metabolic Labeling Metabolic Labeling Fixation Fixation Metabolic Labeling->Fixation Incorporate Azide Permeabilization Permeabilization Fixation->Permeabilization Cross-link Proteins Labeling Reaction Labeling Reaction Permeabilization->Labeling Reaction Access Intracellular Targets Washing Washing Labeling Reaction->Washing Covalent Bond Formation Imaging Imaging Washing->Imaging Remove Unbound Probe

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol details the steps for labeling azide-modified biomolecules using a copper-catalyzed click reaction.

2.1. Materials and Reagents:

  • Fixed and permeabilized cells with incorporated azide groups

  • Alkyne-functionalized fluorescent dye or biotin

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA)[5][10]

  • PBS

2.2. Click Reaction Cocktail Preparation (Prepare fresh):

For a final volume of 500 µL:

  • To 435 µL of PBS, add 10 µL of the alkyne-probe stock solution (e.g., 5 mM in DMSO for a final concentration of 100 µM).

  • Add 25 µL of a 20 mM CuSO₄ solution (final concentration 1 mM).

  • Add 10 µL of a 50 mM THPTA solution (final concentration 1 mM).

  • Vortex briefly.

  • Immediately before use, add 20 µL of a 100 mM sodium ascorbate (B8700270) solution (final concentration 4 mM). Vortex gently.

2.3. Labeling Procedure:

  • Remove the PBS from the fixed and permeabilized cells.

  • Add the freshly prepared click reaction cocktail to the cells.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS containing 0.05% Tween-20.

  • Perform a final wash with PBS.

  • Proceed with imaging or downstream analysis.

CuAAC_mechanism R1_azide R1-N₃ triazole Triazole Product R1_azide->triazole alkyne R2-C≡CH alkyne->triazole copper Cu(I) copper->triazole Catalyst

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol outlines the copper-free labeling of azide-modified biomolecules.

3.1. Materials and Reagents:

  • Fixed and permeabilized cells with incorporated azide groups

  • Strained alkyne-functionalized fluorescent dye or biotin (e.g., DBCO-fluorophore)[6]

  • PBS

3.2. Labeling Procedure:

  • Prepare a 10-50 µM solution of the strained alkyne-fluorophore in PBS or a suitable buffer.[6]

  • Remove the PBS from the fixed and permeabilized cells.

  • Add the strained alkyne-fluorophore solution to the cells.

  • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[6]

  • Wash the cells three times with PBS to remove the unreacted probe.[6]

  • Proceed with imaging or downstream analysis.

SPAAC_mechanism R1_azide R1-N₃ triazole Triazole Product R1_azide->triazole strained_alkyne Strained Alkyne (e.g., DBCO) strained_alkyne->triazole No Catalyst

Protocol 4: Staudinger Ligation Labeling

This protocol describes the labeling of azide-modified biomolecules using a phosphine-based probe.

4.1. Materials and Reagents:

  • Fixed and permeabilized cells with incorporated azide groups

  • Phosphine-functionalized fluorescent dye or biotin

  • PBS

4.2. Labeling Procedure:

  • Prepare a solution of the phosphine-probe in a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically, typically in the range of 10-100 µM.

  • Remove the PBS from the fixed and permeabilized cells.

  • Add the phosphine-probe solution to the cells.

  • Incubate for 1-4 hours at room temperature or 37°C, protected from light. Note that Staudinger ligation is generally slower than click chemistry reactions.[1]

  • Wash the cells three times with PBS to remove the unreacted probe.

  • Proceed with imaging or downstream analysis.

Staudinger_ligation_mechanism R1_azide R1-N₃ amide_bond Stable Amide Bond R1_azide->amide_bond phosphine Triarylphosphine Probe phosphine->amide_bond No Catalyst

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Inefficient metabolic labeling.Optimize the concentration and incubation time of the azide analog. Ensure the use of appropriate deficient media if necessary.
Incomplete fixation or permeabilization.Verify the concentration and incubation time for the fixative and permeabilization agent. For some epitopes, methanol (B129727) fixation might be an alternative.[18]
Degraded labeling reagents.Prepare fresh solutions of the reducing agent (for CuAAC) and ensure probes are stored correctly, protected from light and moisture.
High Background/Non-specific Staining Insufficient washing.Increase the number and duration of wash steps. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers.
Hydrophobic interactions of the dye.Block with a protein-based blocker like Bovine Serum Albumin (BSA) before adding the labeling probe.[19] Consider using a more hydrophilic fluorophore.
Non-specific binding of the copper catalyst.Ensure the use of a copper-chelating ligand like THPTA and perform thorough washes after the CuAAC reaction.
Cell Morphology is Compromised Harsh fixation or permeabilization.Reduce the concentration or incubation time of the fixative or permeabilization agent. Consider using a milder detergent like saponin.[20]
Cytotoxicity from the labeling reaction (less common in fixed cells).For CuAAC, ensure the correct ratio of copper to ligand is used. For all methods, use the lowest effective concentration of the probe.

Conclusion

The labeling of azide-modified biomolecules in fixed cells is a versatile and powerful technique for cellular imaging and analysis. The choice between CuAAC, SPAAC, and Staudinger ligation should be guided by the specific requirements of the experiment. By following these detailed protocols and considering the troubleshooting advice, researchers can achieve robust and reproducible labeling of their biomolecules of interest.

References

Staining Protocols for BP Fluor 430 Azide in Tissue Samples: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of BP Fluor 430 azide (B81097) in the fluorescent staining of tissue samples. BP Fluor 430 azide is a bright, photostable, green-fluorescent probe ideal for detecting alkyne-modified biomolecules within a cellular or tissue context.[1] This is achieved through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[2][3][4][5]

This compound possesses an excitation maximum of approximately 430-432 nm and an emission maximum of 539 nm.[1] It is a water-soluble dye that is pH-insensitive in the range of pH 4 to 10, making it versatile for various biological staining conditions.[1]

This guide will cover both the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), providing researchers with the flexibility to choose the most appropriate method for their specific application.

I. Overview of Click Chemistry for Tissue Staining

Click chemistry enables the covalent ligation of two molecules, an azide and an alkyne, with high specificity and efficiency under mild, aqueous conditions.[5][6] In the context of tissue staining, a biomolecule of interest (e.g., a newly synthesized protein, glycan, or a drug molecule) is first metabolically or chemically tagged with an alkyne group. Subsequently, the tissue is treated with a solution containing the fluorescent this compound, which "clicks" onto the alkyne, thereby labeling the target molecule for visualization by fluorescence microscopy.

There are two primary forms of click chemistry utilized for biological imaging:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, utilizing a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[4] The copper(I) is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7] A chelating ligand is also included to stabilize the copper(I) ion and improve reaction efficiency.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method, also known as copper-free click chemistry, employs a strained cyclooctyne (B158145) (e.g., a dibenzocyclooctyne, DBCO) instead of a terminal alkyne.[2][6] The inherent ring strain of the cyclooctyne is sufficient to drive the reaction with an azide without the need for a toxic copper catalyst.[2][8] This is particularly advantageous for live-cell imaging or when working with systems sensitive to copper ions.[1][2][8]

II. Experimental Protocols

The following sections provide detailed protocols for preparing tissue samples and performing both CuAAC and SPAAC reactions using this compound.

A. Tissue Preparation

Proper tissue preparation is critical for successful staining. The choice between frozen and paraffin-embedded sections will depend on the specific experimental requirements and the nature of the target biomolecule.

1. For Paraffin-Embedded Tissues:

  • Fixation: Tissues should be fixed in 10% neutral buffered formalin for no more than 24 hours to prevent masking of epitopes.

  • Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions and clear with xylene before embedding in paraffin (B1166041) wax.[9]

  • Sectioning: Cut paraffin-embedded sections at 5-15 µm thickness using a microtome and mount them on positively charged slides.[9]

  • Deparaffinization and Rehydration: Before staining, deparaffinize the sections by immersing them in xylene, followed by rehydration through a graded series of ethanol solutions to water.[9]

2. For Frozen Tissues:

  • Fixation: Tissues can be fixed by perfusion with a formaldehyde-based fixative before freezing or snap-frozen in isopentane (B150273) cooled with dry ice for post-fixation.[8]

  • Embedding and Sectioning: Embed the tissue in Optimal Cutting Temperature (OCT) compound and cut frozen sections at 5-10 µm thickness using a cryostat.[8]

  • Mounting and Drying: Mount the sections on positively charged slides and air dry for at least 30 minutes at room temperature to ensure adhesion.[8]

B. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for fixed tissue sections where the potential for copper toxicity is not a concern.

Materials:

  • Prepared tissue sections on slides

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Sodium Ascorbate (B8700270) (must be prepared fresh)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Permeabilization: If required for intracellular targets, incubate the rehydrated tissue sections in Permeabilization Buffer for 15 minutes at room temperature.

  • Washing: Wash the slides three times for 5 minutes each with Wash Buffer.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. The following table provides recommended starting concentrations, which may require optimization.

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO5 - 25 µM
Copper(II) sulfate (CuSO₄)20 mM in H₂O50 µM - 2 mM
Ligand (e.g., THPTA)10 mM in H₂O250 µM - 4 mM
Sodium Ascorbate100 mM in H₂O (prepare fresh)2.5 mM - 100 mM
PBS1Xto final volume

Note: It is recommended to premix the CuSO₄ and ligand before adding them to the reaction buffer.[10][11]

  • Click Reaction Incubation: Add the freshly prepared click reaction cocktail to the tissue sections, ensuring the entire tissue is covered. Incubate for 30-60 minutes at room temperature, protected from light.[12][13][14]

  • Washing: Wash the slides three times for 10 minutes each with Wash Buffer to remove unreacted reagents.

  • Counterstaining (Optional): Incubate the slides with a nuclear counterstain like DAPI for 5 minutes.

  • Final Washes: Wash the slides twice with PBS.

  • Mounting: Mount the coverslip using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for BP Fluor 430 (Excitation/Emission: ~430/539 nm) and the chosen counterstain.

CuAAC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Fixation Embedding Embedding & Sectioning Fixation->Embedding Deparaffinization Deparaffinization/ Rehydration Embedding->Deparaffinization Permeabilization Permeabilization Deparaffinization->Permeabilization Click_Reaction Click Reaction Incubation (this compound Cocktail) Permeabilization->Click_Reaction Washing Washing Click_Reaction->Washing Counterstain Counterstaining (Optional) Washing->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Figure 1. Experimental workflow for CuAAC staining in tissue sections.
C. Protocol for Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is recommended for applications where copper might be cytotoxic or interfere with the experimental system. It requires that the biomolecule of interest be labeled with a strained alkyne, such as DBCO.

Materials:

  • Prepared tissue sections on slides (with DBCO-labeled target)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Permeabilization: If necessary, permeabilize the tissue sections as described in the CuAAC protocol.

  • Washing: Wash the slides three times for 5 minutes each with Wash Buffer.

  • Staining Solution Preparation: Prepare the staining solution by diluting the this compound stock solution in PBS.

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO10 - 50 µM
PBS1Xto final volume
  • Staining Incubation: Apply the staining solution to the tissue sections and incubate for 60-120 minutes at room temperature or 37°C, protected from light.[3] Incubation times may need to be optimized.

  • Washing: Wash the slides three times for 10 minutes each with Wash Buffer.

  • Counterstaining (Optional): Perform counterstaining as described in the CuAAC protocol.

  • Final Washes: Wash the slides twice with PBS.

  • Mounting: Mount the coverslip with an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

SPAAC_Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DBCO DBCO-labeled Biomolecule SPAAC SPAAC (Copper-Free) DBCO->SPAAC Azide BP Fluor 430 Azide Azide->SPAAC Labeled_Product Fluorescently Labeled Biomolecule SPAAC->Labeled_Product

Figure 2. The logical relationship of the SPAAC reaction.

III. Troubleshooting

Successful tissue staining with click chemistry can be influenced by several factors. Here are some common issues and potential solutions.

ProblemPossible CauseSuggested Solution
No or Weak Signal Inefficient click reaction.Ensure the sodium ascorbate solution for CuAAC is freshly prepared.[7] Optimize the concentration of the fluorescent azide and copper catalyst.[15] For SPAAC, consider increasing the incubation time or temperature.[16]
Low abundance of the target molecule.Consider using signal amplification techniques.
Poor penetration of reagents.For thicker tissue sections, increase permeabilization time or consider using tissue clearing techniques.[15][17]
High Background Staining Non-specific binding of the fluorescent azide.Increase the number and duration of wash steps. Include a blocking step with a suitable agent (e.g., bovine serum albumin) before the click reaction.
Residual copper catalyst (CuAAC).Ensure thorough washing after the click reaction. A wash with a mild chelating agent like EDTA could be considered.
Tissue Damage or Altered Morphology Harsh fixation or permeabilization.Reduce the concentration or incubation time of the fixative or permeabilization agent.
Copper toxicity (CuAAC).If working with sensitive samples, switch to the copper-free SPAAC method.

IV. Conclusion

This compound, in conjunction with click chemistry, offers a powerful and versatile tool for the fluorescent labeling of biomolecules in tissue samples. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can achieve high-quality, specific staining for a wide range of applications in basic research and drug development. The choice between the robust CuAAC and the biocompatible SPAAC method allows for flexibility to suit the specific needs of the experimental system.

References

Application Notes and Protocols for Conjugating BP Fluor 430 Azide to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of BP Fluor 430 azide (B81097) to antibodies. BP Fluor 430 is a bright, photostable, green-fluorescent probe with an excitation maximum at approximately 432 nm and an emission maximum at around 539 nm.[1] Its azide functional group allows for covalent attachment to antibodies modified with a compatible reactive group, most commonly through copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method is highly efficient, specific, and biocompatible, making it ideal for creating fluorescently labeled antibodies for a variety of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[2][3][4]

The protocols outlined below will guide the user through the preparation of the antibody, the conjugation reaction, purification of the conjugate, and characterization of the final product, including the determination of the Degree of Labeling (DOL).

Principle of Conjugation: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The conjugation of BP Fluor 430 azide to an antibody is typically achieved through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction involves the rapid and specific reaction between an azide (on the BP Fluor 430 dye) and a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, which has been previously introduced onto the antibody.[3][4] The high ring strain of the DBCO group drives the reaction forward without the need for a cytotoxic copper catalyst, making it suitable for reactions involving sensitive biological molecules like antibodies.[3][4]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the conjugation of this compound to antibodies. These values are recommendations and may require optimization for specific antibodies and applications.

Table 1: this compound Properties

ParameterValueReference
Excitation Maximum (λex)~432 nm[1]
Emission Maximum (λem)~539 nm[1]
Molar Extinction Coefficient (ε) at λex15,000 cm⁻¹M⁻¹[1]
Molecular Weight585.6 g/mol [1]

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of this compound1.5 - 4 fold (over DBCO-antibody)A starting point; may need optimization.
Reaction Temperature4°C to 37°CRoom temperature is often sufficient.
Reaction Time4 - 12 hoursCan be extended up to 48 hours if necessary.
Reaction BufferAmine-free buffer (e.g., PBS, HEPES)Tris or glycine (B1666218) buffers should be avoided as they can interfere.
Organic Co-solvent (e.g., DMSO)< 20%To dissolve the dye; high concentrations can denature the antibody.

Table 3: Target Degree of Labeling (DOL)

ApplicationTarget DOL (moles of dye per mole of antibody)Rationale
Flow Cytometry3 - 7Balances signal intensity with potential for quenching and steric hindrance.
Immunofluorescence5 - 9Higher labeling can enhance signal for imaging applications.[5]
In Vivo Imaging1 - 3Lower DOL may improve in vivo performance and reduce clearance.

Note: The optimal DOL for a spectrally similar dye, Alexa Fluor 430, has been reported to be between 5 and 9 for IgG antibodies. This can serve as a useful starting point for optimization.[5]

Experimental Protocols

Protocol 1: Modification of Antibody with a DBCO-NHS Ester

This protocol describes the introduction of a strained alkyne (DBCO) onto the antibody, preparing it for conjugation with this compound.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.5

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis equipment

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains Tris, glycine, or other primary amines, perform a buffer exchange into PBS using a spin desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • DBCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester stock solution to the antibody solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to prevent antibody denaturation.

    • Incubate the reaction for 60-90 minutes at room temperature with gentle mixing.

  • Purification of DBCO-Modified Antibody:

    • Remove the unreacted DBCO-NHS ester using a spin desalting column or by dialysis against PBS. This step is crucial to prevent the quenching of the NHS ester and to remove any small molecule impurities.

  • Characterization (Optional but Recommended):

    • The degree of DBCO modification can be estimated by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

Protocol 2: Conjugation of this compound to DBCO-Modified Antibody (SPAAC)

Materials:

  • DBCO-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: PBS, pH 7.4

  • Spin desalting columns or size-exclusion chromatography system

  • Spectrophotometer

Procedure:

  • This compound Stock Solution:

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 1.5 to 4-fold molar excess of the 10 mM this compound stock solution to the DBCO-modified antibody solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Antibody-Dye Conjugate:

    • Remove the unreacted this compound using a spin desalting column or size-exclusion chromatography. It is critical to remove all free dye to ensure accurate determination of the DOL and to prevent high background in downstream applications.

Protocol 3: Characterization of the BP Fluor 430-Antibody Conjugate

1. Determination of Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each antibody molecule. It is determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of BP Fluor 430, which is approximately 432 nm (A₄₃₂).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = A₄₃₂ / ε_dye

      • Where ε_dye is the molar extinction coefficient of BP Fluor 430 (15,000 M⁻¹cm⁻¹).

  • Calculate the corrected absorbance of the protein at 280 nm. A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF for a similar dye is around 0.3, but it is best to determine this experimentally for BP Fluor 430 if possible.

    • A_protein = A₂₈₀ - (A₄₃₂ × CF)

  • Calculate the concentration of the antibody:

    • [Antibody] (M) = A_protein / ε_protein

      • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = [Dye] / [Antibody]

2. Functional Analysis:

It is important to assess whether the conjugation process has affected the antibody's binding affinity. This can be evaluated using methods such as ELISA or flow cytometry, comparing the performance of the conjugated antibody to the unconjugated antibody. Studies have shown that a high degree of labeling can potentially decrease antibody affinity.[6]

Storage of Conjugated Antibody

Store the purified BP Fluor 430-antibody conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL and to store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5] The stability of fluorescent antibody conjugates can vary, but they are generally stable for several months to a year when stored properly.[7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_dbco DBCO Modification cluster_spaac SPAAC Reaction cluster_char Characterization Ab Antibody in Incompatible Buffer Purify_Ab Buffer Exchange (e.g., Spin Column) Ab->Purify_Ab Clean_Ab Purified Antibody (Amine-free Buffer) Purify_Ab->Clean_Ab React_DBCO Incubate (RT, 60-90 min) Clean_Ab->React_DBCO DBCO_NHS DBCO-NHS Ester DBCO_NHS->React_DBCO Purify_DBCO Purification (Remove excess DBCO) React_DBCO->Purify_DBCO DBCO_Ab DBCO-Modified Antibody Purify_DBCO->DBCO_Ab React_SPAAC Incubate (RT, 4-12h, dark) DBCO_Ab->React_SPAAC BP430 BP Fluor 430 Azide BP430->React_SPAAC Purify_Conj Purification (Remove excess dye) React_SPAAC->Purify_Conj Final_Conj BP Fluor 430- Antibody Conjugate Purify_Conj->Final_Conj DOL DOL Calculation (Spectrophotometry) Final_Conj->DOL Func Functional Assay (e.g., ELISA, Flow Cytometry) Final_Conj->Func

Caption: Workflow for conjugating this compound to an antibody.

Signaling Pathway Example: MAPK/ERK Pathway

Fluorescently labeled antibodies are frequently used in flow cytometry and immunofluorescence to study intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_legend Detection Points GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binding & Dimerization GRB2 GRB2 RTK->GRB2 Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK_n ERK1/2 ERK->ERK_n Translocation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Phosphorylation Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response l1 Total Protein (e.g., anti-EGFR) l2 Phosphorylated Protein (e.g., anti-pERK) l3 Transcription Factor (e.g., anti-c-Fos) l1_box

Caption: MAPK/ERK signaling pathway with potential antibody detection points.

References

Application Notes and Protocols for Nucleic Acid Labeling with BP Fluor 430 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 430 azide (B81097) is a water-soluble, green-fluorescent probe designed for the efficient labeling of nucleic acids. This dye is activated with an azide group, enabling its covalent attachment to alkyne-modified DNA or RNA via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The resulting labeled biomolecules are invaluable tools for a wide range of applications in molecular biology, diagnostics, and drug development, including fluorescence in situ hybridization (FISH), microarray analysis, and the study of biomolecular interactions. BP Fluor 430 is characterized by its bright, photostable fluorescence, which is pH-insensitive over a broad range (pH 4 to 10), ensuring reliable performance in diverse experimental conditions.[1]

Physicochemical and Spectroscopic Properties

The key characteristics of BP Fluor 430 azide are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueReference
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 539 nm[1]
Molar Extinction Coefficient (ε) 15,000 cm-1M-1[1]
Quantum Yield (Φ) Not available
Solubility Water, DMSO, DMF[1]
Reactive Group Azide[1]
Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

Application: Visualizing Transcription Factor Binding in the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cellular responses to stimuli such as stress, cytokines, and viral antigens, playing a key role in inflammation and immunity.[2] A pivotal event in this pathway is the translocation of the NF-κB transcription factor (a common dimer is p50/p65) to the nucleus, where it binds to specific DNA sequences known as κB sites to regulate gene expression.[3]

This compound can be used to label alkyne-modified oligonucleotides containing the κB consensus sequence. These fluorescently labeled DNA probes can then be introduced into cells or used in in vitro assays to visualize and quantify the binding of NF-κB. This allows for the detailed study of transcription factor dynamics and the screening of potential therapeutic agents that modulate NF-κB activity.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB_NFkB IκB NF-κB (p50/p65) IKK->IkB_NFkB Phosphorylates IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Stimuli Stimuli Stimuli->IKK Activates DNA DNA NFkB_n->DNA Binds to κB site Transcription Gene Transcription DNA->Transcription BP_Fluor_Probe BP Fluor 430 labeled κB probe BP_Fluor_Probe->DNA Hybridizes to κB site for visualization

NF-κB signaling and visualization workflow.

Experimental Protocols

The following protocols provide a general framework for the labeling of alkyne-modified DNA and RNA with this compound. Optimal conditions may vary depending on the specific nucleic acid sequence and experimental context.

Protocol 1: Labeling of Alkyne-Modified DNA

This protocol describes the copper-catalyzed click chemistry reaction for labeling alkyne-modified DNA with this compound.

Materials:

  • Alkyne-modified DNA

  • This compound

  • Dimethylsulfoxide (DMSO)

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic acid in nuclease-free water (prepare fresh)

  • 10 mM Copper(II)-TBTA stock solution in 55% DMSO

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium acetate, pH 5.2

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Dissolve the alkyne-modified DNA in nuclease-free water to a concentration of 100-200 µM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified DNA solution

      • 2M TEAA buffer to a final concentration of 0.2 M

      • DMSO to a final volume of 50%

      • This compound stock solution (1.5-fold molar excess over the alkyne-DNA)

    • Vortex the mixture gently.

  • Click Reaction:

    • Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

    • Flush the tube with inert gas again, cap it tightly, and vortex thoroughly.

    • Incubate the reaction at room temperature overnight, protected from light.

  • Purification of Labeled DNA:

    • Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

    • Mix thoroughly and incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes.

    • Discard the supernatant and air-dry the pellet.

    • Resuspend the labeled DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

    • Further purification can be performed by HPLC or PAGE if required.

DNA_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Alkyne-DNA and this compound B Combine DNA, Azide, Buffer, and DMSO A->B C Add Ascorbic Acid B->C D Add Cu(II)-TBTA Catalyst C->D E Incubate Overnight at RT D->E F Ethanol Precipitation E->F G Wash and Dry Pellet F->G H Resuspend Labeled DNA G->H

Workflow for labeling alkyne-modified DNA.
Protocol 2: Labeling of Alkyne-Modified RNA

This protocol is adapted for RNA, taking into consideration its susceptibility to degradation. All solutions and equipment should be RNase-free.

Materials:

  • Alkyne-modified RNA

  • This compound

  • Anhydrous DMSO

  • 5M NaCl

  • 0.5M EDTA, pH 8.0

  • RNase-free water

  • Click chemistry reaction components as in Protocol 1 (all prepared with RNase-free water and reagents)

  • Ethanol (100% and 70%, RNase-free)

  • 3 M Sodium acetate, pH 5.2 (RNase-free)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and alkyne-modified RNA as described in Protocol 1, using anhydrous DMSO and RNase-free water.

  • Reaction Setup:

    • The reaction setup is similar to that for DNA, ensuring all components are RNase-free. The final concentration of RNA may be lower (e.g., 10-50 µM) depending on the application.

  • Click Reaction:

    • Follow the same steps as in Protocol 1 for the click reaction. Due to the lability of RNA, shorter incubation times (e.g., 1-4 hours) can be tested, although overnight incubation may be required for optimal labeling.

  • Purification of Labeled RNA:

    • Stop the reaction by adding 0.5 M EDTA to a final concentration of 10 mM.

    • Purify the labeled RNA using ethanol precipitation as described for DNA, ensuring all solutions are RNase-free.

    • Alternatively, size-exclusion chromatography (e.g., using G-25 spin columns) can be used for purification.

    • Analyze the integrity and labeling efficiency of the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and fluorescence imaging.

Conclusion

This compound is a versatile and robust fluorescent probe for the specific labeling of alkyne-modified nucleic acids. The protocols provided herein offer a starting point for the successful implementation of this technology in a variety of research and development settings. The ability to fluorescently label DNA and RNA with BP Fluor 430 opens up numerous possibilities for studying their localization, dynamics, and interactions within complex biological systems.

References

Unlocking the Sugar Code: A Guide to Metabolic Labeling with Azide Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Metabolic labeling with azide (B81097) sugars is a powerful and versatile technique for studying, visualizing, and analyzing glycans in living systems. This two-step bioorthogonal approach leverages the cell's natural metabolic pathways to incorporate sugar analogs containing an azide group into glycoconjugates.[1] The azide group, being small and biologically inert, serves as a chemical handle for subsequent detection and analysis via highly specific "click chemistry" reactions or Staudinger ligation.[1][2] This enables a wide range of applications, from imaging glycan dynamics to identifying novel glycosylated drug targets.[2]

Core Principles

The methodology involves two key stages:

  • Metabolic Incorporation: Peracetylated azido (B1232118) sugars, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), or N-azidoacetylglucosamine (Ac4GlcNAz), are introduced to cultured cells.[1][3] The peracetyl groups enhance cell permeability.[1][2] Once inside the cell, cytosolic esterases remove these groups, and the free azido sugar enters the corresponding metabolic pathway to be incorporated into nascent glycoproteins and other glycoconjugates.[2][4]

  • Bioorthogonal Ligation: The incorporated azide groups are then detected by reaction with a probe containing a complementary bioorthogonal functional group.[3] The two most common reactions are:

    • Click Chemistry: This includes the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

    • Staudinger Ligation: This reaction occurs between the azide and a triarylphosphine probe.[1]

Experimental Workflow Overview

The general experimental workflow for metabolic labeling with azide sugars is depicted below.

experimental_workflow General Experimental Workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Bioorthogonal Ligation & Detection cluster_analysis Step 3: Downstream Analysis start Culture cells to desired confluency add_sugar Supplement medium with peracetylated azido sugar (e.g., Ac4ManNAz) start->add_sugar incubate Incubate for 1-3 days add_sugar->incubate wash_cells Wash cells to remove unincorporated sugar incubate->wash_cells add_probe Add detection probe (e.g., DBCO-fluorophore, alkyne-biotin) wash_cells->add_probe Labeled Cells incubate_probe Incubate for 30-120 minutes add_probe->incubate_probe wash_probe Wash cells to remove excess probe incubate_probe->wash_probe analysis Imaging (Microscopy) Quantification (Flow Cytometry) Identification (Proteomics) wash_probe->analysis Analyzed Cells

Caption: Overall experimental workflow for metabolic labeling and detection.

Data Presentation: Quantitative Parameters

The success of metabolic labeling experiments is dependent on factors such as the choice of azido sugar, its concentration, and the incubation time. The following tables provide recommended starting conditions that should be empirically optimized for each specific experimental system.

Table 1: Recommended Starting Concentrations for Azido Sugar Labeling [2]

Azido SugarCell Line(s)Concentration (µM)Primary Application
Ac4ManNAzJurkat, CHO50Sialoglycoprotein labeling[2]
Ac4ManNAzhMSC-TERT20 - 50Cell surface labeling with no adverse effects on viability[2]
Ac4GalNAzJurkat, CHO, various mammalian cell lines50Mucin-type O-linked glycan labeling[2]
Ac4GalNAzHeLa200Robust incorporation for positive controls[2]
Ac4GlcNAzVarious cell lines200O-GlcNAcylated protein labeling[2]

Table 2: Recommended Incubation Times for Metabolic Labeling [2]

Azido SugarCell Line(s)Incubation TimeNotes
Ac4ManNAzGeneral mammalian cells1 - 3 daysOptimal time should be determined empirically for each cell line.[2]
Ac4ManNAzA5493 daysTo induce azide groups on the cell surface.[2]
Ac4GlcNAzVarious cell lines16 hoursFor labeling O-GlcNAcylated proteins.[2]
Ac4GalNAzGeneral recommendation1 - 3 daysDependent on the cell line and experimental goals.

Experimental Protocols

Herein, we provide detailed methodologies for key experiments in a typical metabolic labeling workflow.

Protocol 1: Metabolic Labeling of Mammalian Cells with Peracetylated Azido Sugars

This protocol describes a general procedure for metabolically labeling cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

  • Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to create a stock solution (e.g., 10-50 mM).[2] Store this solution at -20°C.

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (refer to Table 1). Gently swirl the plate to mix.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[2] The optimal incubation time should be determined for each cell line and experimental goal.[2]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.[2] The cells are now ready for downstream detection and analysis.

Protocol 2: Fluorescence Imaging of Azide-Labeled Glycans in Fixed Cells via SPAAC

This protocol details the visualization of azide-labeled glycans on fixed cells using a DBCO-functionalized fluorescent probe.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for intracellular staining)

  • DBCO-conjugated fluorophore

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Fix the metabolically labeled and washed cells with 4% PFA in PBS for 15 minutes at room temperature.[1]

  • Washing: Wash the cells twice with PBS.[1]

  • (Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[1]

  • Washing: Wash the cells twice with PBS.[1]

  • SPAAC Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution (in PBS) for 1 hour at room temperature, protected from light.[1]

  • Washing: Wash the cells three times with PBS.[1]

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.[1]

  • Washing: Wash the cells twice with PBS.[1]

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope.[1]

Protocol 3: Analysis of Azide-Labeled Cells by Flow Cytometry via SPAAC

This protocol outlines the quantification of cell-surface glycan labeling using flow cytometry.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Trypsin-EDTA (for adherent cells)

  • FACS buffer (e.g., PBS with 1% BSA)

  • DBCO-conjugated fluorophore

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • For suspension cells, gently pellet the cells and resuspend in fresh medium.[1]

    • For adherent cells, detach them using Trypsin-EDTA, quench with complete medium, pellet, and resuspend in fresh medium.[1]

  • SPAAC Reaction: Add the DBCO-fluorophore to the cell suspension to a final concentration of 20-50 µM. Incubate for 30 minutes at 37°C, protected from light.[1]

  • Washing: Pellet the cells and wash twice with FACS buffer to remove the unincorporated probe.[1]

  • Resuspension: Resuspend the cells in an appropriate volume of FACS buffer.[1]

  • Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore. Include unlabeled cells and cells treated with the fluorophore alone as controls.[1]

Protocol 4: Biotinylation and Enrichment of Azide-Labeled Glycoproteins for Proteomic Analysis

This protocol describes the biotinylation of azide-labeled glycoproteins for subsequent affinity purification and proteomic analysis.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Alkyne-biotin conjugate

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest and lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry: Add the alkyne-biotin conjugate to the cell lysate to a final concentration of 10-100 µM and incubate for 1-2 hours at room temperature to tag the azido-glycoproteins with biotin.[1]

  • Affinity Purification: Incubate the lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged glycoproteins.[1]

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.[1]

  • Elution: Elute the captured glycoproteins from the beads, for example, by boiling in SDS-PAGE sample buffer.[1] The enriched glycoproteins are now ready for downstream analysis such as Western blotting or mass spectrometry.

Signaling Pathway Visualization

Metabolic labeling can be used to study the role of glycosylation in various signaling pathways. The diagram below illustrates the metabolic incorporation of Ac4ManNAz into sialoglycans, which can modulate cell signaling.

signaling_pathway Metabolic Incorporation of Ac4ManNAz and its Role in Signaling cluster_metabolism Cellular Metabolism cluster_signaling Cell Signaling Ac4ManNAz Ac4ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Esterases SiaNAz SiaNAz ManNAz->SiaNAz Sialic Acid Biosynthesis Glycoprotein Azide-Modified Sialoglycoprotein SiaNAz->Glycoprotein Glycosyltransferases Receptor Cell Surface Receptor (e.g., EGFR) Glycoprotein->Receptor Modulates Receptor Glycosylation & Function Signaling Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Signaling Ligand Binding

Caption: Metabolic pathway of Ac4ManNAz incorporation into sialoglycoproteins.

References

BP Fluor 430 DBCO: Application Notes and Protocols for Copper-Free Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BP Fluor 430 DBCO in the copper-free labeling of proteins. BP Fluor 430 is a bright, photostable, green-fluorescent dye that, when conjugated to Dibenzocyclooctyne (DBCO), allows for efficient and specific labeling of azide-modified proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction proceeds readily in biological systems without the need for a cytotoxic copper catalyst, making it an ideal tool for a wide range of applications in research and drug development.[1][2]

Introduction

Copper-free click chemistry has emerged as a powerful tool for bioconjugation, enabling the precise and stable attachment of reporter molecules, such as fluorophores, to biomolecules of interest.[3] The reaction between a DBCO group and an azide (B81097) is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1] This two-step labeling strategy involves the initial introduction of an azide group onto the target protein, followed by the reaction with a DBCO-containing fluorophore like BP Fluor 430 DBCO. This method offers excellent control over the labeling process and is suitable for applications such as fluorescence imaging, flow cytometry, and protein interaction studies.[2]

BP Fluor 430 is a green-fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum at around 539 nm.[1] Its fluorescence is pH-insensitive over a wide range, ensuring reliable performance in various buffer conditions.

Physicochemical and Spectral Properties of BP Fluor 430 DBCO

A clear understanding of the properties of BP Fluor 430 DBCO is crucial for successful experimental design. The key characteristics are summarized in the table below.

PropertyValueSource(s)
Excitation Maximum (λex) ~430 nm[1]
Emission Maximum (λem) ~539 nm[1]
Molecular Weight ~761.81 g/mol N/A
Solubility DMSO, DMF, Water[1]
Storage Store at -20°C, desiccated and protected from light.N/A

Experimental Protocols

The labeling of a target protein with BP Fluor 430 DBCO is a two-step process. First, the protein is functionalized with azide groups. Second, the azide-modified protein is reacted with BP Fluor 430 DBCO.

Part 1: Azide Labeling of the Target Protein

This protocol describes the introduction of azide groups onto a protein using an amine-reactive azido-NHS ester.

Materials:

  • Protein of interest

  • Azido-NHS ester (e.g., Azido-PEG4-NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in bicarbonate buffer (0.1 M, pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[4]

    • Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[5]

  • Azido-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the azido-NHS ester in anhydrous DMSO.[6]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved azido-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.[6]

    • Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C.[7]

  • Purification:

    • Remove the unreacted azido-NHS ester using a desalting column equilibrated with PBS (pH 7.4).[6]

    • The azide-labeled protein is now ready for the copper-free click chemistry reaction. For long-term storage, it is recommended to store the protein at -20°C or -80°C.[6]

Part 2: Copper-Free Click Chemistry Reaction with BP Fluor 430 DBCO

This protocol outlines the reaction of the azide-labeled protein with BP Fluor 430 DBCO.

Materials:

  • Azide-labeled protein (from Part 1)

  • BP Fluor 430 DBCO

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Azide-free buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis equipment

Procedure:

  • BP Fluor 430 DBCO Preparation:

    • Prepare a 1-2 mM stock solution of BP Fluor 430 DBCO in anhydrous DMSO.

  • Click Reaction:

    • To the azide-labeled protein solution, add a 1.5 to 10-fold molar excess of the BP Fluor 430 DBCO stock solution. The optimal molar ratio may need to be determined empirically.[5]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[5][8]

  • Purification:

    • Remove unreacted BP Fluor 430 DBCO using a desalting column or by dialysis against the desired storage buffer (e.g., PBS).[5]

    • The BP Fluor 430-labeled protein is now ready for downstream applications.

Quantification of Labeling: Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum for BP Fluor 430 (~430 nm, Amax).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.

  • The DOL can be calculated using the following general formula, where CF280 is the correction factor for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A280 - (Amax x CF280)] / ε_protein

    DOL = Amax / (ε_dye x Protein Concentration (M))

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of BP Fluor 430 at its Amax.

Troubleshooting

Problem Possible Cause Suggested Solution Source(s)
Low Fluorescence Signal Insufficient labelingIncrease the molar excess of Azido-NHS ester or BP Fluor 430 DBCO. Increase incubation time.[8]
Low expression of the target proteinConfirm protein concentration before labeling.[8]
Dye-dye quenchingA high degree of labeling can lead to self-quenching. Reduce the molar excess of the labeling reagents to achieve a lower DOL.[9]
High Background Fluorescence Inadequate purificationIncrease the number and duration of wash steps after labeling.[7]
Non-specific binding of the probePerform the labeling reaction in a serum-free medium if working with cells. Consider using a blocking agent.[7][8]
Incubation time is too longReduce the incubation time.[8]
Precipitation of the Protein High concentration of organic solventEnsure the final concentration of DMSO in the reaction mixture is kept to a minimum.[9]
Altered protein propertiesA high degree of labeling can alter the solubility of the protein. Reduce the molar ratio of the labeling reagent.[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: Copper-Free Click Chemistry protein Protein of Interest reaction1 Incubation (RT, 1h or 4°C, 2-4h) protein->reaction1 azido_nhs Azido-NHS Ester azido_nhs->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 azide_protein Azide-Labeled Protein reaction2 Incubation (RT, 4-12h or 4°C, overnight) azide_protein->reaction2 purification1->azide_protein bp_fluor BP Fluor 430 DBCO bp_fluor->reaction2 purification2 Purification (Desalting/Dialysis) reaction2->purification2 labeled_protein BP Fluor 430-Labeled Protein analysis Downstream Applications labeled_protein->analysis purification2->labeled_protein

Caption: Experimental workflow for two-step protein labeling with BP Fluor 430 DBCO.

signaling_pathway cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide Protein-Azide transition_state [3+2] Cycloaddition (Copper-Free) azide->transition_state dbco BP Fluor 430-DBCO dbco->transition_state product Stable Triazole Linkage transition_state->product Bioorthogonal Reaction

Caption: Copper-free click chemistry reaction mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in BP Fluor 430 Azide Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background fluorescence when using BP Fluor 430 azide (B81097) for copper-catalyzed click chemistry (CuAAC) applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background staining with BP Fluor 430 azide?

High background fluorescence can obscure specific signals and lead to inaccurate results. The most common causes include:

  • Non-Specific Binding of the Probe: The BP Fluor 430 dye itself can bind non-specifically to cellular components or the substrate, often due to hydrophobic or ionic interactions.[1][2][3] While this compound is water-soluble, some fluorescent dyes have an inherent propensity for non-specific binding.[4][5][6] Notably, the related BP Fluor 430 DBCO probe is not recommended for intracellular targets in fixed and permeabilized cells precisely because of high background issues.[7]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on cells or tissues allows the fluorescent probe to adhere indiscriminately.[2][8]

  • Inadequate Washing: Failure to thoroughly wash away unbound this compound after the staining step is a frequent cause of high background.[2][8]

  • High Probe Concentration: Using an excessively high concentration of the this compound increases the likelihood of non-specific binding and background signal.[9][10]

  • Autofluorescence: Samples can exhibit natural fluorescence (autofluorescence) from endogenous molecules like NADH, flavins, and collagen.[9][11] This is often more pronounced in the blue-green spectral region where BP Fluor 430 emits.[7][9] Fixatives like paraformaldehyde can also increase autofluorescence.[8]

Q2: My negative control (cells without the alkyne-modified target) shows high fluorescence. What does this indicate?

Observing a high signal in a negative control is a clear sign that the background is not related to the specific click reaction. This points directly to either non-specific binding of the this compound to cellular components or inherent autofluorescence in your sample.[8] To resolve this, you should focus on optimizing your blocking and washing steps, as well as titrating the concentration of the dye.[2][8]

Q3: How can I optimize my staining protocol to specifically reduce non-specific binding?

Optimizing your protocol is critical for achieving a high signal-to-noise ratio. Consider the following adjustments:

  • Enhance Blocking: Prepare your blocking buffer with an effective agent like 3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS). Increase the blocking incubation time to at least 1 hour at room temperature to ensure all non-specific sites are saturated.[8]

  • Optimize Probe Concentration: Perform a titration experiment to find the lowest effective concentration of this compound that still provides a specific signal. Often, reducing the dye concentration is the most effective way to decrease background.[9][10]

  • Improve Wash Steps: Increase the number and duration of your washes post-staining. For example, move from three 5-minute washes to four or five 10-minute washes.[8]

  • Add Detergent to Wash Buffer: Including a low concentration of a mild detergent, such as 0.05-0.1% Tween-20, in your wash buffer can help to disrupt weak, non-specific interactions and more effectively remove unbound dye.[8]

Q4: Could autofluorescence be the cause of my high background? How can I check and mitigate it?

Autofluorescence is a common issue, especially with green fluorophores like BP Fluor 430.[8][9]

  • Check for Autofluorescence: Always prepare an "unstained" control sample that goes through the entire experimental process (fixation, permeabilization, etc.) but is never exposed to the this compound.[9] Image this sample using the same settings as your stained samples. The signal you see is your baseline autofluorescence.

  • Mitigation Strategies:

    • Spectral Separation: If your microscope setup allows, perform spectral imaging and use unmixing algorithms to computationally separate the BP Fluor 430 signal from the autofluorescence spectrum.[11]

    • Quenching Reagents: Consider using commercial autofluorescence quenching reagents, which can significantly reduce background from sources like lipofuscin.[9]

    • Media Selection: When performing live-cell imaging, use phenol (B47542) red-free medium, as phenol red can contribute to background fluorescence.[12]

Quantitative Data Summary

Achieving a clean signal requires careful optimization of the click-chemistry reaction components. The following table provides recommended starting concentrations, which should be further optimized for your specific experimental system.

ReagentRecommended Starting ConcentrationKey Considerations
This compound 1 - 10 µMTitration is critical. High concentrations are a primary cause of background.[9][10]
Copper(II) Sulfate (CuSO₄) 50 - 100 µMShould be pre-mixed with a copper ligand.
Copper Ligand (e.g., THPTA) 250 - 500 µMProtects copper from oxidation and improves reaction efficiency.[13]
Reducing Agent (e.g., Sodium Ascorbate) 2.5 - 5 mMMust be prepared fresh and added last to the cocktail to initiate the reaction.[13]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving high background noise in your experiments.

G start High Background Observed check_neg_ctrl Analyze Negative Control (No Alkyne Target) start->check_neg_ctrl neg_high Signal is High check_neg_ctrl->neg_high High Background neg_clean Signal is Low / Clean check_neg_ctrl->neg_clean Clean cause_nonspecific Cause: Non-Specific Dye Binding or Autofluorescence neg_high->cause_nonspecific action_optimize_wash 1. Increase Wash Steps (Number & Duration) cause_nonspecific->action_optimize_wash action_add_detergent 2. Add Detergent to Wash Buffer (e.g., 0.1% Tween-20) action_optimize_wash->action_add_detergent action_reduce_dye 3. Reduce this compound Concentration (Titrate) action_add_detergent->action_reduce_dye action_improve_blocking 4. Improve Blocking Step (e.g., 3% BSA, >1hr) action_reduce_dye->action_improve_blocking action_check_autoF 5. Assess Autofluorescence (Unstained Control) action_improve_blocking->action_check_autoF cause_reaction Cause: Reaction-Specific Issue neg_clean->cause_reaction action_titrate_reagents 1. Titrate Click Reaction Components (Dye, Copper) cause_reaction->action_titrate_reagents action_check_reagents 2. Check Reagent Freshness (esp. Sodium Ascorbate) action_titrate_reagents->action_check_reagents action_optimize_time 3. Optimize Reaction Time action_check_reagents->action_optimize_time

Caption: A troubleshooting workflow for high background noise.

Detailed Experimental Protocol for Staining Cells

This protocol provides a starting point for labeling alkyne-modified biomolecules in fixed and permeabilized cells using this compound.

1. Cell Preparation and Fixation a. Culture and treat cells to incorporate the desired alkyne-modified molecule. b. Wash cells 2x with PBS. c. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8] d. Wash cells 3x with PBS for 5 minutes each.[8]

2. Permeabilization (for intracellular targets) a. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[8] b. Wash cells 3x with PBS for 5 minutes each.

3. Blocking a. Prepare a blocking buffer of 3% BSA in PBS. b. Incubate cells in blocking buffer for 1 hour at room temperature to minimize non-specific binding.[8]

4. Click Reaction Staining a. Prepare the Click Reaction Cocktail immediately before use. For a 100 µL final volume, add components in the following order: i. 84 µL PBS ii. 2 µL this compound (from a 500 µM stock for a 10 µM final concentration) iii. 2 µL CuSO₄/Ligand solution (from a 50x stock, e.g., 50 mM THPTA and 25 mM CuSO₄) iv. 10 µL Sodium Ascorbate (from a 50 mM fresh stock for a 5 mM final concentration) b. Vortex the cocktail briefly to mix.[13] c. Remove the blocking buffer from the cells and add the click reaction cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.[13]

5. Washing a. Remove the reaction cocktail. b. Wash cells 4x with PBS containing 0.1% Tween-20 for 10 minutes each. c. Perform a final wash with PBS for 5 minutes.

6. Counterstaining and Mounting (Optional) a. If desired, counterstain nuclei with a suitable dye (e.g., DAPI). b. Wash 2x with PBS. c. Mount the coverslip onto a microscope slide using an appropriate mounting medium.

7. Imaging a. Image the sample using appropriate filter sets for BP Fluor 430 (Excitation/Emission: ~432/539 nm).[6][7] b. Be sure to image your negative and unstained controls using identical settings to accurately assess background levels.[9]

References

How to improve signal-to-noise ratio with BP Fluor 430 azide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using BP Fluor 430 azide (B81097) and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of BP Fluor 430 azide?

Understanding the spectral characteristics of this compound is crucial for optimal experimental setup. The dye is a bright, photostable, and water-soluble green-fluorescent probe.[1] Its fluorescence is pH-insensitive over a wide range (pH 4-10).[1][2]

Q2: What is the primary application of this compound?

This compound is primarily used for labeling and detecting alkyne-containing biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[3][4] This reaction forms a stable triazole linkage. It can also be used in copper-free click chemistry with strained cyclooctynes.[1][5]

Q3: What are the main causes of a low signal-to-noise ratio with this compound?

A low signal-to-noise ratio is often a result of either a weak specific signal or high background fluorescence. Common causes include inefficient click chemistry reaction, degradation of reagents, non-specific binding of the fluorescent probe, and autofluorescence from the sample.[6][7]

Q4: How can I reduce autofluorescence when using this compound?

Autofluorescence can be a significant issue, especially with blue-green fluorescent dyes.[8] To mitigate this, always include an unstained control to determine the baseline autofluorescence.[7][8] If autofluorescence is high, consider using a quencher like Sudan Black B or trying photobleaching the sample before staining.[7][9]

Q5: Is there a more sensitive alternative to this compound for detecting low-abundance targets?

Yes, for low-abundance targets, BP Fluor 430 Picolyl Azide is a recommended alternative.[1] This next-generation probe includes a copper-chelating motif that increases the effective concentration of the copper catalyst at the reaction site, leading to a significant increase in signal intensity.[10] This allows for a reduction in the required copper catalyst concentration, which can also be beneficial for cell viability.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its related compounds.

PropertyThis compoundBP Fluor 430 DBCOReference
Excitation Maximum ~430 nm~432 nm[1][11]
Emission Maximum ~539 nm~539 nm[1][11]
Extinction Coefficient 15,000 cm⁻¹M⁻¹15,000 cm⁻¹M⁻¹[1][11]
Solubility Water, DMSO, DMFWater, DMSO, DMF[1][11]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general guideline for labeling alkyne-modified biomolecules with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in DMSO or DMF to a concentration of 10 mM.

    • CuSO₄: Prepare a 100 mM stock solution in water.

    • THPTA: Prepare a 200 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the reaction buffer.

    • Add this compound to the desired final concentration (a 2 to 10-fold molar excess over the alkyne is a good starting point).

    • In a separate tube, premix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA complex to the biomolecule/azide mixture. A final copper concentration of 50 µM to 1 mM is typically recommended.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Purify the labeled biomolecule to remove unreacted dye and catalyst components using methods such as size-exclusion chromatography or dialysis.

Experimental Workflow for CuAAC Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare BP Fluor 430 Azide Stock mix_bio_dye Mix Alkyne-Biomolecule and this compound prep_dye->mix_bio_dye prep_cu Prepare CuSO4 Stock mix_cu_ligand Premix CuSO4 and THPTA prep_cu->mix_cu_ligand prep_ligand Prepare THPTA Stock prep_ligand->mix_cu_ligand prep_reductant Prepare Fresh Sodium Ascorbate initiate Add Catalyst and Reductant to Initiate prep_reductant->initiate mix_bio_dye->initiate mix_cu_ligand->initiate incubate Incubate at RT (30-60 min) initiate->incubate purify Purify Labeled Biomolecule incubate->purify analyze Downstream Analysis (Microscopy, Flow Cytometry) purify->analyze

Caption: A step-by-step workflow for labeling biomolecules using this compound via CuAAC.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides solutions to improve your signal-to-noise ratio.

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Non-specific binding of the dye: The fluorescent probe is adhering to surfaces or cellular components other than the target. 2. Incomplete removal of unbound fluorophore: Washing steps are insufficient. 3. Sample Autofluorescence: Endogenous fluorescence from cells or tissue.1. Optimize Blocking: Use a suitable blocking agent (e.g., BSA) before the click reaction.[12] 2. Increase Washing: Extend the duration and number of washing steps after the click reaction.[12] 3. Address Autofluorescence: Image an unstained control. If autofluorescence is high, consider using a chemical quencher or photobleaching.[7][8]
Low or No Fluorescent Signal 1. Inefficient click chemistry reaction: Reagents may have degraded, or concentrations are suboptimal. 2. Low incorporation of the alkyne handle: The target biomolecule was not efficiently modified. 3. Photobleaching: The fluorophore has been damaged by excessive exposure to excitation light.1. Use Fresh Reagents: Prepare the sodium ascorbate solution fresh for each experiment. Optimize the concentrations of the dye and copper catalyst.[12] 2. Verify Alkyne Incorporation: Confirm that your biomolecule of interest has been successfully modified with the alkyne group. 3. Minimize Light Exposure: Reduce the intensity and duration of excitation light. Use an anti-fade mounting medium for microscopy.[6]
Weak Signal Intensity 1. Suboptimal imaging settings: Incorrect filter sets or low laser power. 2. Low abundance of the target molecule. 3. Quenching of the fluorophore: High degree of labeling can lead to self-quenching.1. Optimize Imaging Parameters: Ensure that the excitation and emission filters are appropriate for BP Fluor 430 (Ex/Em: ~430/539 nm). Adjust laser power and detector gain. 2. Use a More Sensitive Probe: Consider using BP Fluor 430 Picolyl Azide for low-abundance targets. 3. Titrate the Dye: Perform a titration to find the optimal dye-to-biomolecule labeling ratio to avoid over-labeling.[13]

Troubleshooting Workflow

G cluster_background High Background? cluster_signal Low Signal? start Low Signal-to-Noise Ratio check_unstained Image Unstained Control start->check_unstained check_reagents Check Reagent Freshness (esp. Sodium Ascorbate) start->check_reagents autofluorescence High Autofluorescence? check_unstained->autofluorescence address_autofluorescence Use Quencher or Photobleaching autofluorescence->address_autofluorescence Yes check_no_dye_control Image 'No Azide Dye' Control autofluorescence->check_no_dye_control No end Improved Signal-to-Noise address_autofluorescence->end nonspecific_binding High Background in No Dye Control? check_no_dye_control->nonspecific_binding optimize_blocking Optimize Blocking and Increase Washing nonspecific_binding->optimize_blocking No nonspecific_binding->check_reagents Yes optimize_blocking->end optimize_reaction Optimize Click Reaction (Concentrations, Time) check_reagents->optimize_reaction check_alkyne Verify Alkyne Incorporation optimize_reaction->check_alkyne check_imaging Optimize Imaging Settings (Filters, Laser Power) check_alkyne->check_imaging check_imaging->end

Caption: A decision tree to systematically troubleshoot low signal-to-noise issues with this compound.

References

BP Fluor 430 azide photobleaching and how to prevent it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use BP Fluor 430 azide (B81097) and prevent photobleaching during their experiments.

Troubleshooting Guides

Problem: Rapid loss of fluorescence signal during imaging.

This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore by excitation light. Here’s a step-by-step guide to mitigate this issue.

Step 1: Optimize Imaging Parameters

The most immediate and often most effective way to reduce photobleaching is to minimize the amount of light exposure to your sample.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters can be employed to incrementally decrease the excitation intensity.

  • Minimize Exposure Time: Keep the camera exposure time as short as possible while still obtaining a clear image. This reduces the duration the sample is illuminated for each frame.

  • Use a More Sensitive Detector: A more sensitive camera or detector can compensate for lower excitation light and shorter exposure times.

  • Avoid Unnecessary Illumination: Only illuminate the sample when actively acquiring an image. Use transmitted light for focusing whenever possible.

Step 2: Employ Antifade Reagents

For fixed samples, using an antifade mounting medium is crucial for preserving your fluorescent signal. These reagents work by scavenging reactive oxygen species (ROS) that are a primary cause of photobleaching.

  • Select a Compatible Antifade Reagent: While specific data for BP Fluor 430 is limited, reagents effective for other coumarin (B35378) dyes are a good starting point. Commercial antifade reagents like VECTASHIELD® and ProLong™ Gold have shown effectiveness for a wide range of fluorophores, including those in the blue-green spectrum.

  • Proper Application: Follow the manufacturer's protocol for the chosen antifade reagent to ensure optimal performance. This often involves a curing step for the mounting medium to solidify and provide the best protection.

Step 3: Consider the Experimental Environment

  • Oxygen Depletion (for specialized applications): In some advanced live-cell imaging setups, enzymatic oxygen scavenging systems can be used to reduce the molecular oxygen available to react with the excited fluorophore.

  • pH of Mounting Medium: The fluorescence of some dyes can be pH-sensitive. Most commercial antifade reagents are buffered to an optimal pH (often around 8.5). BP Fluor 430 is noted to be pH-insensitive from pH 4 to 10.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like BP Fluor 430, caused by exposure to excitation light. When the dye absorbs light, it enters an excited state. In this state, it can react with other molecules, particularly molecular oxygen, to generate reactive oxygen species (ROS). These ROS can then chemically alter the dye, rendering it non-fluorescent.

Q2: How photostable is BP Fluor 430 azide?

A2: BP Fluor 430 is described by manufacturers as a bright and photostable green-fluorescent probe. It is an equivalent to Alexa Fluor 430, which is part of a family of dyes known for their enhanced photostability compared to older dyes like FITC. While a specific photobleaching quantum yield for BP Fluor 430 is not readily published, its structural class (coumarin derivative) and its equivalence to the Alexa Fluor family suggest good photostability.

Q3: Can I use any antifade reagent with this compound?

A3: While many antifade reagents are marketed for broad compatibility, their effectiveness can vary between different fluorophores. For coumarin-based dyes, which are structurally similar to BP Fluor 430, commercial antifade reagents such as VECTASHIELD® have been shown to be effective. It is always recommended to empirically test a few different antifade reagents for your specific experimental conditions if you are experiencing significant photobleaching.

Q4: I am performing live-cell imaging. Can I use standard antifade mounting media?

A4: No, most antifade mounting media are designed for fixed cells and are not compatible with live-cell imaging due to toxicity. For live-cell experiments, you should focus on optimizing your imaging parameters to use the lowest possible light dose. There are some commercially available reagents specifically designed to reduce photobleaching in live-cell imaging, such as ProLong™ Live Antifade Reagent.

Q5: How can I tell if my signal loss is due to photobleaching or another issue?

A5: Signal loss from photobleaching is typically localized to the area that has been illuminated with the excitation light. If you continuously image the same field of view, a gradual decrease in fluorescence intensity is a strong indicator of photobleaching. Other regions of the slide that have not been exposed to the light should remain bright.

Quantitative Data

While specific quantitative photobleaching data for this compound is not widely available, the following table summarizes its key spectral properties.

PropertyValueReference
Excitation Maximum (λex)~430-432 nm
Emission Maximum (λem)~539 nm
Molar Extinction Coefficient (ε)~15,000 cm⁻¹M⁻¹
pH SensitivitypH-insensitive from pH 4 to 10
SolubilityWater, DMSO, DMF

Experimental Protocols

Protocol 1: Minimizing Photobleaching Through Imaging Parameter Optimization

This protocol provides a general workflow for setting up a fluorescence microscope to minimize photobleaching of this compound-labeled samples.

  • Sample Preparation: Prepare your this compound-labeled sample according to your specific experimental protocol. For fixed cells, ensure they are mounted with an appropriate antifade mounting medium.

  • Initial Focusing: Use transmitted light (e.g., DIC or phase contrast) to locate the area of interest on your sample. This avoids unnecessary exposure of your fluorophore to the excitation light.

  • Set Excitation Intensity: Start with the lowest possible laser power or lamp intensity setting.

  • Set Exposure Time: Begin with a short camera exposure time.

  • Acquire a Test Image: Briefly switch to the fluorescence channel for BP Fluor 430 and acquire a single image.

  • Evaluate Signal-to-Noise Ratio (SNR):

    • If the signal is too dim, first try slightly increasing the exposure time.

    • If increasing the exposure time leads to motion blur (in live-cell imaging) or does not sufficiently improve the signal, incrementally increase the excitation intensity.

    • The goal is to find the lowest combination of intensity and exposure time that provides a clear image with acceptable background noise.

  • Time-Lapse Imaging: For time-lapse experiments, use the longest possible interval between image acquisitions that will still capture the biological process of interest.

  • Z-Stacks: If acquiring a z-stack, use the minimal number of slices required to capture the structure of interest.

Protocol 2: Using a Commercial Antifade Mounting Medium for Fixed Cells

This protocol provides a general guideline for using a commercial antifade mounting medium like ProLong™ Gold or VECTASHIELD®. Always refer to the manufacturer's specific instructions.

  • Final Wash: After the final wash step of your staining protocol, carefully remove the coverslip with your sample from the washing buffer.

  • Remove Excess Buffer: Gently touch the edge of the coverslip to a kimwipe to wick away excess buffer. Do not allow the sample to dry out.

  • Apply Antifade Reagent: Place a single drop of the antifade mounting medium onto a clean microscope slide.

  • Mount Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade reagent, avoiding the introduction of air bubbles.

  • Cure (for hardening mountants): Place the slide on a flat, level surface in the dark and allow it to cure for the time specified by the manufacturer (typically 24 hours at room temperature). This step is crucial for the antifade properties to become fully effective.

  • Seal (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant after the mounting medium has fully cured.

  • Storage: Store the slides at 4°C in the dark.

Visualizations

Experimental_Workflow_for_Minimizing_Photobleaching cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_optimization Optimization Loop cluster_final Final Image prep Prepare Labeled Sample focus Focus with Transmitted Light prep->focus set_params Set Low Excitation & Short Exposure focus->set_params acquire Acquire Image set_params->acquire evaluate Evaluate SNR acquire->evaluate adjust Adjust Parameters? evaluate->adjust adjust->set_params Yes final_image Optimized Image adjust->final_image No

Caption: Workflow for minimizing photobleaching during fluorescence imaging.

Antifade_Mechanism cluster_process Photobleaching Process cluster_prevention Antifade Action Excitation Excitation Light Fluorophore BP Fluor 430 (Ground State) Excitation->Fluorophore ExcitedFluorophore BP Fluor 430 (Excited State) Fluorophore->ExcitedFluorophore Absorption Bleached Bleached Fluorophore (Non-fluorescent) Fluorophore->Bleached ExcitedFluorophore->Fluorophore Fluorescence ROS Reactive Oxygen Species (ROS) ExcitedFluorophore->ROS reacts with O2 Oxygen Molecular Oxygen (O2) ROS->Fluorophore attacks Neutralized Neutralized Species ROS->Neutralized Antifade Antifade Reagent Antifade->ROS scavenges

Caption: Mechanism of photobleaching and the action of antifade reagents.

Non-specific binding of BP Fluor 430 azide in cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific binding of BP Fluor 430 azide (B81097) in cellular applications.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of BP Fluor 430 azide labeling?

Non-specific binding refers to the attachment of the this compound probe to cellular components other than the intended alkyne-tagged target molecule. This can be driven by factors such as hydrophobic interactions, electrostatic forces, or reactions with cellular components other than the target alkyne. The result is high background fluorescence, which can obscure the specific signal and lead to inaccurate data interpretation.[1]

Q2: What are the primary causes of high background and non-specific staining with this compound?

Several factors can contribute to high background and non-specific staining during click chemistry labeling experiments:

  • Excess Probe Concentration: Using too high a concentration of this compound is a common reason for non-specific binding.[1][2]

  • Inadequate Washing: Insufficient washing after the click reaction fails to remove all unbound azide probe, leading to a generalized high background signal.[2][3]

  • Cellular Autofluorescence: Many cell types exhibit natural fluorescence (autofluorescence), particularly in the blue and green spectra, which can be mistaken for specific staining.[4][5]

  • Hydrophobic Interactions: The chemical structure of the fluorescent dye itself can have hydrophobic properties, leading to its non-specific association with cellular lipids and proteins.[6]

  • Suboptimal Fixation and Permeabilization: Improper fixation can fail to adequately preserve the target molecule, while harsh permeabilization can expose "sticky" intracellular components that bind the fluorescent probe non-specifically.[2][3]

  • Issues with the Click Reaction Components: The copper catalyst and reducing agent used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can sometimes contribute to background signal.

Troubleshooting Guides

Problem: High Background Fluorescence Across the Entire Cell

This is often indicative of issues with probe concentration, washing steps, or cellular autofluorescence.

Troubleshooting Workflow

A High Background Observed B Perform Control Experiments A->B Start C Titrate this compound Concentration B->C If background persists in stained sample E Assess for Autofluorescence B->E Include 'no-stain' control D Optimize Washing Protocol C->D If titration doesn't resolve F Result: Reduced Background D->F E->F

Caption: Troubleshooting workflow for high background fluorescence.

Possible Causes and Solutions

Possible Cause Recommended Solution Expected Outcome
This compound Concentration Too High Perform a concentration titration experiment. Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to find the optimal balance between specific signal and background.[1][2]Reduced background signal while maintaining a strong specific signal.
Insufficient Washing Increase the number and/or duration of wash steps after the click reaction incubation.[3] Include a mild detergent like Tween 20 (0.05-0.1%) in the wash buffer to help remove unbound probe.Lower background signal across the entire sample.
Cellular Autofluorescence Image an unstained, unstained sample (cells that have gone through all processing steps except for the addition of the azide probe) using the same imaging parameters.[4][5] If autofluorescence is high, consider using a fluorophore with a different excitation/emission spectrum.Identification of intrinsic cell fluorescence, allowing for more accurate interpretation of the specific signal.
Problem: Punctate or Speckled Non-Specific Staining

This can be caused by aggregation of the fluorescent probe or issues with the click reaction cocktail.

Troubleshooting Workflow

A Punctate Staining Observed B Filter this compound Stock A->B C Prepare Fresh Click Reaction Cocktail B->C If aggregates persist D Optimize Permeabilization C->D If background is still punctate E Result: Uniform Staining D->E

Caption: Troubleshooting workflow for punctate non-specific staining.

Possible Causes and Solutions

Possible Cause Recommended Solution Expected Outcome
Probe Aggregation Before use, centrifuge the this compound stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use only the supernatant for your experiments.[3] You can also filter the diluted probe solution through a 0.2 µm filter.A more diffuse and even staining pattern, with a reduction in bright, non-specific speckles.
Precipitation in Click Reaction Cocktail Prepare the click reaction cocktail fresh each time. Add the components in the recommended order, ensuring each is fully dissolved before adding the next.A clear, homogenous click reaction solution and reduced punctate background in the cells.
Inadequate Permeabilization If the target is intracellular, ensure the permeabilization step is sufficient.[2][3] However, overly harsh permeabilization can also lead to non-specific binding. You may need to optimize the concentration of the permeabilizing agent (e.g., Triton X-100 or saponin) and the incubation time.Improved access of the probe to the target molecule, leading to a stronger specific signal and potentially less non-specific binding to exposed hydrophobic regions.

Experimental Protocols

Protocol: Titration of this compound Concentration

This protocol is designed to determine the optimal concentration of this compound for your specific cell type and experimental conditions.

  • Cell Preparation: Seed your cells on coverslips or in a multi-well plate and culture them to the desired confluency.

  • Metabolic Labeling (if applicable): If you are labeling newly synthesized biomolecules, incubate your cells with the alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or nucleoside) for the desired time.

  • Fixation: Wash the cells once with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the this compound in PBS to achieve a range of final concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM).

    • Prepare the click reaction cocktail immediately before use. For each 100 µL of final reaction volume, add the components in the following order:

      • PBS to the final volume

      • This compound (to the desired final concentration)

      • Copper(II) sulfate (B86663) (e.g., to a final concentration of 1 mM)

      • Reducing agent (e.g., sodium ascorbate, to a final concentration of 5 mM)

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each. For the final wash, you can include a counterstain for the nucleus, such as DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for BP Fluor 430 (Excitation/Emission maxima: 432/539 nm).[7]

Logical Relationship of Troubleshooting Steps

A Experiment Start B Run Experiment with Standard Protocol A->B C Analyze Results: High Background? B->C D No: Protocol is Optimal C->D False E Yes: Implement Troubleshooting C->E True F Step 1: Run Controls (No-Azide, No-Copper) E->F G Step 2: Titrate this compound F->G H Step 3: Optimize Wash Steps G->H I Step 4: Check for Autofluorescence H->I J Analyze Results: Background Reduced? I->J K Yes: Adopt Optimized Protocol J->K True L No: Re-evaluate System (Fixation, Permeabilization, etc.) J->L False

Caption: Logical progression of troubleshooting non-specific binding.

References

BP Fluor 430 azide stability in different buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BP Fluor 430 azide (B81097) in different buffers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for BP Fluor 430 azide?

A1: For long-term storage, this compound should be stored at -20°C, protected from light.[1][2] For short-term storage (days to weeks), it can be kept at 4°C in a dry, dark environment.[1][2]

Q2: What is the general stability of the BP Fluor 430 fluorophore?

A2: The BP Fluor 430 fluorophore is generally stable and its fluorescence is pH-insensitive over a wide range, from pH 4 to pH 10.[3][4]

Q3: Can I use buffers containing reducing agents with this compound?

A3: It is strongly advised to avoid buffers containing reducing agents, especially thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME). Aryl azides are known to be reduced by thiols to the corresponding amines, which will render the azide non-reactive in click chemistry reactions.[1]

Q4: How does pH affect the stability of this compound?

A4: While the fluorophore is stable from pH 4 to 10, the stability of the azide functional group can be pH-dependent.[3][4] Strongly acidic or basic conditions should be avoided. Some reactions involving aryl azides can be accelerated under basic conditions.

Q5: Is this compound sensitive to temperature?

A5: Yes, elevated temperatures can lead to the decomposition of aryl azides. It is recommended to perform reactions at or near room temperature unless a specific protocol indicates otherwise. Thermal decomposition can generate highly reactive nitrene species.

Troubleshooting Guides

Problem: Low or no fluorescence signal after click reaction.

Possible Cause 1: Degradation of this compound due to buffer components.

  • Troubleshooting Steps:

    • Check Buffer Composition: Ensure your buffer does not contain reducing agents like DTT or BME.

    • Test Azide Reactivity: Perform a small-scale positive control reaction with a known alkyne-containing molecule in a compatible buffer (e.g., PBS pH 7.4) to confirm the azide is active.

    • Buffer Exchange: If your experimental buffer is suspect, consider performing a buffer exchange on your sample to a more compatible buffer before the click reaction.

Possible Cause 2: Incorrect pH of the reaction buffer.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your reaction buffer to ensure it is within the optimal range (typically pH 7-8.5 for copper-catalyzed click chemistry).

    • Adjust pH: If necessary, adjust the pH of your buffer. Be cautious not to use strong acids or bases that could degrade your sample or the azide.

Problem: High background fluorescence.

Possible Cause: Non-specific binding or precipitation of the fluorescent probe.

  • Troubleshooting Steps:

    • Optimize Probe Concentration: Reduce the concentration of this compound used in the reaction.

    • Improve Washing Steps: Increase the number and duration of washing steps after the click reaction to remove unbound probe.

    • Include Blocking Agents: For cell or tissue-based assays, consider using a blocking agent to reduce non-specific binding.

    • Centrifugation: Before analysis, centrifuge your sample to pellet any precipitated probe.

Data Presentation

Table 1: Summary of Potential Stability Issues for Aryl Azides (e.g., this compound) in Common Buffer Components.

Buffer ComponentPotential IssueRecommendation
Dithiothreitol (DTT) Reduction of the azide to an amine, rendering it inactive for click chemistry.[1]Avoid. Use non-thiol-based reducing agents if reduction is necessary prior to labeling, and remove them completely before adding the azide.
β-mercaptoethanol (BME) Reduction of the azide to an amine.Avoid.
Tris(2-carboxyethyl)phosphine (TCEP) Generally more compatible with azides than thiol-based reducing agents.Preferred reducing agent if one is required. However, it should ideally be removed before the click reaction.
Strong Acids (pH < 4) Potential for hydrolysis or degradation of the azide.Avoid. Maintain pH between 4 and 10.
Strong Bases (pH > 10) Potential for side reactions and degradation.Avoid. Maintain pH between 4 and 10.
Copper (II) Sulfate / Reducing Agent (for CuAAC) Essential for the reaction, but can lead to protein precipitation or cell toxicity.Use a copper ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and reduce its toxicity.

Experimental Protocols

Key Experiment: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Alkyne-Modified Protein
  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

    • Copper (II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in nuclease-free water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Stock Solution: Prepare a 50 mM stock solution in nuclease-free water. THPTA is a water-soluble ligand that stabilizes Cu(I).

    • Sodium Ascorbate (B8700270) Stock Solution: Prepare a 1 M stock solution in nuclease-free water. Prepare this solution fresh for each experiment.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein in a compatible buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

      • This compound (final concentration: 100 µM).

      • Premix of CuSO₄ and THPTA (final concentrations: 1 mM CuSO₄, 5 mM THPTA). To prepare the premix, add 1 part CuSO₄ stock to 5 parts THPTA stock and vortex briefly.

    • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration: 10 mM).

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Sample Clean-up:

    • Remove unreacted dye and catalyst using a desalting column, spin column, or dialysis, depending on the downstream application.

  • Analysis:

    • Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning or by fluorescence spectroscopy.

Mandatory Visualizations

TroubleshootingWorkflow start Low/No Fluorescence Signal check_buffer Check buffer for reducing agents (DTT, BME)? start->check_buffer reducing_agents_present Yes check_buffer->reducing_agents_present  Present? no_reducing_agents check_buffer->no_reducing_agents  Not Present remove_reducing_agents Remove reducing agents via buffer exchange or dialysis. reducing_agents_present->remove_reducing_agents check_ph Is buffer pH between 7 and 8.5? no_reducing_agents->check_ph rerun_experiment Rerun Experiment remove_reducing_agents->rerun_experiment ph_ok check_ph->ph_ok  Yes ph_not_ok No check_ph->ph_not_ok  No check_reagents Are reagents (azide, copper, ascorbate) fresh and correctly prepared? ph_ok->check_reagents adjust_ph Adjust buffer pH. ph_not_ok->adjust_ph adjust_ph->rerun_experiment reagents_ok check_reagents->reagents_ok  Yes reagents_not_ok No check_reagents->reagents_not_ok  No positive_control Run a positive control reaction. reagents_ok->positive_control prepare_fresh_reagents Prepare fresh reagents. reagents_not_ok->prepare_fresh_reagents prepare_fresh_reagents->rerun_experiment AzideReduction ArylAzide Aryl-N₃ This compound ArylAmine Aryl-NH₂ Inactive Amine ArylAzide->ArylAmine + Thiol 2 R-SH Dithiothreitol (DTT) Thiol->ArylAmine Disulfide R-S-S-R Oxidized DTT ArylAmine->Disulfide +

References

Impact of pH on BP Fluor 430 azide fluorescence.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of BP Fluor 430 azide (B81097), with a specific focus on the impact of pH on its fluorescent properties.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using BP Fluor 430 azide?

A1: this compound is a highly stable fluorophore, and its fluorescence intensity is largely independent of pH in the range of 4 to 10.[1][2][3] This makes it suitable for a wide variety of biological and chemical labeling applications without the need for precise pH control of the imaging buffer.

Q2: Will the fluorescence of my BP Fluor 430-labeled conjugate be quenched in acidic organelles like lysosomes?

A2: No, the fluorescence of BP Fluor 430 is stable and will not be significantly quenched by the acidic environment of organelles such as lysosomes, which typically have a pH of around 4.5.[1][3][4]

Q3: I am observing low fluorescence signal in my experiment. Could this be due to the pH of my buffer?

A3: While the fluorescence of the BP Fluor 430 dye itself is pH-insensitive within the 4-10 range, the efficiency of the labeling reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) can be pH-dependent.[1][3] An inappropriate pH in your reaction buffer is a common reason for poor labeling efficiency, leading to a low fluorescence signal. Please refer to the troubleshooting section for more details.

Q4: How does BP Fluor 430 compare to other fluorescent dyes in terms of pH stability?

A4: BP Fluor 430 is considered to have excellent pH stability compared to some other common fluorophores. For instance, the fluorescence of fluorescein (B123965) (FITC) is known to be highly sensitive to pH changes.[4] Many cyanine (B1664457) dyes also exhibit pH-dependent fluorescence.[5][6] The stable fluorescence of BP Fluor 430 across a broad pH range is a significant advantage for quantitative fluorescence measurements in cellular environments where pH can vary.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on pH-related factors.

Problem Potential Cause Recommended Solution
Low or no fluorescence signal after labeling Inefficient Click Reaction (CuAAC): The pH of the reaction buffer is outside the optimal range for the copper catalyst.Ensure your reaction buffer is within the optimal pH range for CuAAC, typically pH 7 to 8.5. Buffers such as PBS at pH 7.4 are commonly used.
Degradation of Reagents: The sodium ascorbate (B8700270) solution, used to reduce Cu(II) to Cu(I), is unstable and can degrade, especially at non-optimal pH.Prepare the sodium ascorbate solution fresh just before use.
Low Labeling Efficiency: The concentration of the copper catalyst or ligands is insufficient.Optimize the concentrations of CuSO₄ and a copper-chelating ligand (e.g., THPTA) to improve reaction efficiency.
High background fluorescence Non-specific binding of the dye: The dye is sticking to cellular components or surfaces.Increase the number of washing steps after the labeling reaction. Consider adding a blocking agent like BSA to your buffers.
Precipitation of the dye: The dye has precipitated out of solution.Ensure that the concentration of the dye stock solution and the final concentration in the reaction are within the recommended solubility limits.
Inconsistent fluorescence intensity between samples Variability in buffer pH: Small variations in the pH of your imaging or wash buffers between experiments could affect other cellular processes or the binding of other reagents, indirectly impacting your results.Prepare fresh buffers for each experiment and verify the pH before use to ensure consistency.
Photobleaching: The fluorophore is being destroyed by excessive exposure to excitation light.Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if applicable.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This is a general guideline; specific concentrations and incubation times may need to be optimized for your particular application.

  • Prepare Stock Solutions:

    • This compound: Dissolve in anhydrous DMSO to a concentration of 10 mM.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

    • Tris(hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution must be made fresh immediately before use.

  • Labeling Reaction:

    • To your alkyne-containing sample in a suitable buffer (e.g., PBS, pH 7.4), add the following reagents in this order:

      • This compound stock solution (final concentration typically 10-100 µM).

      • THPTA solution (final concentration 2 mM).

      • CuSO₄ solution (final concentration 0.2 mM).

      • Freshly prepared sodium ascorbate solution (final concentration 3 mM).

    • Vortex briefly to mix.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • After incubation, wash the sample multiple times with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove unreacted dye.

    • Proceed with your imaging or analysis protocol.

Visualizing the Impact of pH on the Experimental Workflow

While the fluorescence of this compound is stable across a wide pH range, the success of your labeling experiment is critically dependent on maintaining the correct pH during the chemical conjugation step. The following diagram illustrates the logical workflow for troubleshooting pH-related issues.

G Troubleshooting Workflow for pH-Related Issues start Low Fluorescence Signal Observed check_dye Is BP Fluor 430 fluorescence pH-sensitive? start->check_dye dye_stable No, fluorescence is stable from pH 4-10 check_dye->dye_stable Fact check_reaction Is the labeling reaction (e.g., CuAAC) pH-sensitive? dye_stable->check_reaction reaction_sensitive Yes, reaction efficiency is pH-dependent check_reaction->reaction_sensitive Yes troubleshoot_reaction Troubleshoot Reaction pH & Components reaction_sensitive->troubleshoot_reaction check_buffer_ph Verify reaction buffer is pH 7-8.5 troubleshoot_reaction->check_buffer_ph check_ascorbate Use freshly prepared sodium ascorbate troubleshoot_reaction->check_ascorbate optimize_reagents Optimize Cu/ligand concentrations troubleshoot_reaction->optimize_reagents success Improved Fluorescence Signal check_buffer_ph->success check_ascorbate->success optimize_reagents->success

Caption: Troubleshooting logic for low fluorescence signals.

References

Technical Support Center: Reducing Cytotoxicity in Copper-Catalyzed Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on mitigating the cytotoxic effects of the copper catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity in copper-catalyzed click reactions in live cells?

A1: The primary cause of cytotoxicity in CuAAC reactions is the copper(I) catalyst. The Cu(I) ion can generate reactive oxygen species (ROS) by reacting with molecular oxygen, a process that can be intensified by the presence of reducing agents like sodium ascorbate (B8700270). These ROS can cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, which can ultimately result in cell death.

Q2: What are the main strategies to minimize copper-induced cytotoxicity?

A2: There are several effective strategies to reduce copper-induced cytotoxicity:

  • Use of Chelating Ligands: Water-soluble ligands that stabilize the Cu(I) oxidation state, such as THPTA and BTTAA, can significantly reduce cytotoxicity. These ligands not only protect the copper from oxidation but also accelerate the reaction, allowing for lower copper concentrations and shorter reaction times.

  • Reduce Copper Concentration: Lowering the final concentration of the copper catalyst to the 10-100 µM range can decrease its toxic effects.

  • Minimize Incubation Time: Limiting the exposure of cells to the click reaction cocktail, for instance to 5-15 minutes, can help reduce cellular damage.

  • Use Copper-Chelating Azides: Azides that can chelate copper, such as picolyl azide (B81097), can dramatically accelerate the reaction rate even at low copper concentrations, thereby reducing cytotoxicity.

  • Consider Copper-Free Alternatives: For particularly sensitive cell lines, copper-free click chemistry methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are excellent alternatives as they do not require a cytotoxic metal catalyst.

Q3: How do Cu(I)-stabilizing ligands like THPTA and BTTAA work to reduce cytotoxicity?

A3: Cu(I)-stabilizing ligands, such as THPTA and BTTAA, are water-soluble molecules that coordinate with the copper(I) ion. This coordination stabilizes the copper in its +1 oxidation state, preventing its oxidation and subsequent generation of harmful reactive oxygen species (ROS). These ligands can also act as sacrificial reductants, further protecting cells from oxidative damage. Additionally, they accelerate the rate of the click reaction, which allows for the use of lower, less toxic copper concentrations.

Q4: Can I perform click chemistry in serum-containing media?

A4: While it is possible, it is generally recommended to perform the click reaction in serum-free media. Serum proteins can interact with copper ions, potentially reducing the catalyst's efficiency. For live-cell labeling, washing the cells and performing the reaction in a buffered saline solution or serum-free media is a common practice.

Q5: My click reaction has a low yield. What are the common causes and how can I troubleshoot this?

A5: Low yields in CuAAC reactions can stem from several factors:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen. Ensure you are using a fresh solution of a reducing agent like sodium ascorbate and consider degassing your solvents.

  • Reagent Purity and Stoichiometry: The purity of your azide and alkyne reagents is crucial. Also, optimizing the ratio of your reactants (e.g., using a slight excess of one) can improve yields.

  • Inappropriate Ligand or Ratio: Using the right ligand for your solvent system (e.g., water-soluble ligands like THPTA for aqueous reactions) and optimizing the ligand-to-copper ratio (typically between 1:1 to 5:1) is important for catalyst stability and activity.

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne can slow the reaction. Increasing the reaction time or temperature might be necessary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during copper-catalyzed click reactions in a cellular context.

Problem Potential Cause(s) Recommended Solution(s)
High Cell Death / Poor Cell Viability Copper Toxicity: The Cu(I) catalyst generates reactive oxygen species (ROS), leading to cellular damage.- Reduce Copper Concentration: Lower the final CuSO₄ concentration to the 10-100 µM range.- Use a Chelating Ligand: Add a water-soluble Cu(I)-stabilizing ligand such as THPTA or BTTAA at a 1:1 to 5:1 molar ratio to copper.- Minimize Incubation Time: Limit cell exposure to the click reaction cocktail to 5-15 minutes.- Consider Copper-Chelating Azides: Use azides like picolyl azide to accelerate the reaction at lower copper concentrations.- Switch to Copper-Free Click Chemistry: For highly sensitive cells, use SPAAC with reagents like DBCO or DIFO.
Toxicity of Other Reagents: The azide or alkyne probes themselves might be toxic at high concentrations.- Perform Toxicity Controls: Test the toxicity of each reaction component individually on your cells.
Low or No Fluorescent Signal Inefficient Click Reaction: The reaction may not be proceeding efficiently due to an inactive catalyst, improper reagent concentrations, or suboptimal conditions.- Ensure Active Catalyst: Use a fresh solution of sodium ascorbate to reduce Cu(II) to Cu(I). Degas solvents to remove oxygen.- Optimize Reagent Concentrations: Titrate the concentrations of your azide and alkyne probes, as well as the copper and ligand.- Check Ligand Compatibility: Ensure you are using a suitable ligand for your reaction conditions (e.g., THPTA for aqueous media).
Low Cellular Uptake: The azide or alkyne probes may not be efficiently entering the cells.- Increase Incubation Time/Concentration: Optimize the incubation time and concentration of your probes during the metabolic labeling step.- Use Cell-Penetrating Peptides: For intracellular targets, consider conjugating your probe or ligand to a cell-penetrating peptide.
High Background Fluorescence Non-specific Probe Binding: The fluorescent probe may be binding non-specifically to cells or surfaces.- Thorough Washing: Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after the click reaction.- Include a Blocking Step: Consider pre-incubating cells with a blocking agent like BSA.
Cellular Autofluorescence: The cells themselves may have a high level of natural fluorescence.- Image an Unlabeled Control: Always image an unlabeled control sample to determine the baseline autofluorescence.- Use Red/Far-Red Fluorophores: Switch to a fluorophore that emits in the red or far-red spectrum, where cellular autofluorescence is typically lower.

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in the optimization of your experiments.

Table 1: Comparison of Common Cu(I)-Stabilizing Ligands

LigandKey PropertiesBiocompatibilityCytotoxicityRecommended Use
THPTA High water solubility, moderate reaction kinetics.

Technical Support Center: Choosing Between Copper-Catalyzed and Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for azide-alkyne cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive comparison between copper-catalyzed (CuAAC) and copper-free, strain-promoted (SPAAC) click chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you select the optimal method for your specific application and resolve any issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between copper-catalyzed and copper-free click chemistry?

The primary distinction lies in the method of alkyne activation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with an azide (B81097).[1] In contrast, strain-promoted azide-alkyne cycloaddition (SPAAC) employs a strained cyclooctyne (B158145), where the ring strain provides the necessary energy to drive the reaction with an azide without the need for a metal catalyst.[1][2]

Q2: When should I choose CuAAC over SPAAC?

CuAAC is the preferred method for many in vitro applications where speed, cost-effectiveness, and high yields are paramount.[1] It is particularly well-suited for material science, the synthesis of biomolecules, and bioconjugation in controlled environments where the potential cytotoxicity of copper is not a concern.[3]

Q3: Under what circumstances is SPAAC the better option?

SPAAC is the go-to choice for applications involving living systems, such as live-cell imaging and in vivo studies.[4] The absence of a cytotoxic copper catalyst makes it highly biocompatible.[2][3] It is also advantageous when the removal of a metal catalyst from the final product is challenging or undesirable.[5]

Q4: What are the main drawbacks of each method?

The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which can generate reactive oxygen species (ROS) that may damage biomolecules.[3][6] For SPAAC, the main disadvantages are generally slower reaction kinetics compared to CuAAC and the higher cost and more complex synthesis of the required strained cyclooctyne reagents.[1][7]

Q5: How do the reaction kinetics of CuAAC and SPAAC compare?

CuAAC reactions are typically very fast, with a rate acceleration of 10⁷ to 10⁸ over the uncatalyzed reaction.[8] The kinetics of SPAAC are dependent on the specific strained cyclooctyne used, with some highly reactive cyclooctynes approaching the speeds of CuAAC.[7][9]

Data Presentation: Comparative Analysis

The selection between CuAAC and SPAAC often involves a trade-off between various experimental parameters. The tables below summarize key quantitative data to facilitate your decision-making process.

Table 1: General Comparison of CuAAC and SPAAC

FeatureCopper-Catalyzed Click Chemistry (CuAAC)Copper-Free Click Chemistry (SPAAC)
Catalyst Copper(I)[3]None (strain-promoted)[3]
Biocompatibility Lower, due to copper cytotoxicity[3][10]High, suitable for live cells and in vivo systems[3]
Reaction Kinetics Very fast[7]Moderate to fast, dependent on cyclooctyne[9]
Reactants Terminal alkyne + Azide[1]Strained cyclooctyne + Azide[1]
Regioselectivity Exclusively 1,4-disubstituted triazole[1]Mixture of 1,4- and 1,5-disubstituted triazoles[1]
Side Reactions Potential for ROS formation and alkyne homocoupling[6]Some cyclooctynes may react with thiols[7]
Cost Reagents are generally less expensive[1]Strained cyclooctynes can be more expensive[1]

Table 2: Comparison of Second-Order Rate Constants for SPAAC with Various Cyclooctynes

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Dibenzocyclooctyne (DBCO)~0.1 - 2.3[9]Widely used, good balance of reactivity and stability.
Bicyclononyne (BCN)~0.14[9]Good balance of reactivity and stability, less reactive than DBCO.
Difluorinated Cyclooctyne (DIFO)~0.076[9]High stability, but slower reaction rate.
DIBACCan be higher than DBCO[7]Highly reactive cyclooctyne.

Note: Reaction rates are highly dependent on specific reactants, solvent, temperature, and for CuAAC, the ligand used.[7]

Visualizing the Chemistries

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and a decision-making workflow.

CuAAC_Mechanism Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product R1_azide R₁-N₃ R2_alkyne R₂-C≡CH Cu_acetylide Cu(I)-acetylide complex R2_alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Cu_I->Cu_acetylide regenerated Triazole 1,4-disubstituted triazole Cu_acetylide->Triazole + R₁-N₃ Triazole->Cu_I releases SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product R1_azide R₁-N₃ Triazole_mixture Mixture of triazole regioisomers R1_azide->Triazole_mixture cycloaddition Strained_alkyne Strained Cyclooctyne Strained_alkyne->Triazole_mixture Decision_Workflow Workflow for Choosing Between CuAAC and SPAAC Start Start: Need for Azide-Alkyne Ligation Live_System Involves live cells or in vivo model? Start->Live_System Use_SPAAC Choose SPAAC Live_System->Use_SPAAC Yes Kinetics_Critical Are reaction kinetics the highest priority? Live_System->Kinetics_Critical No Consider_CuAAC Consider CuAAC with optimized ligands Use_SPAAC->Consider_CuAAC If kinetics are too slow Use_CuAAC Choose CuAAC Kinetics_Critical->Use_CuAAC Yes Cost_Concern Is cost a major concern? Kinetics_Critical->Cost_Concern No Cost_Concern->Use_SPAAC No Cost_Concern->Use_CuAAC Yes

References

Filter set recommendations for BP Fluor 430 azide imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal filter sets, experimental protocols, and troubleshooting for imaging BP Fluor 430 azide (B81097).

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima of BP Fluor 430 azide?

This compound is a green-fluorescent probe with an excitation maximum near 432 nm and an emission maximum at approximately 539 nm.[1] This probe is spectrally similar to Alexa Fluor 430.[2][3][4][5]

Q2: What is the recommended filter set for this compound imaging?

While a specific filter set for "BP Fluor 430" may not be universally marketed, a standard Cyan Fluorescent Protein (CFP) filter set is highly suitable.[6][7][8][9][10] The key is to use a filter combination that efficiently captures the excitation and emission light of the fluorophore.

Q3: Can I use a filter set intended for other fluorophores?

Filter sets for other fluorophores may work if their bandpass characteristics align with the spectral properties of this compound. However, for optimal signal-to-noise ratio, a filter set closely matching the excitation and emission peaks is recommended. A CFP filter set is a common and effective choice.[6][10]

Recommended Filter Set for this compound

For optimal performance, a filter set with the following specifications is recommended. These specifications are typical for a standard CFP filter cube.

ComponentWavelength (nm)Description
Excitation Filter 426 - 446A bandpass filter centered around 436 nm will efficiently excite this compound.[9]
Dichroic Mirror 455 (Cut-on)A longpass dichroic mirror that reflects the excitation light down to the sample and transmits the emitted light towards the detector.[9]
Emission Filter 460 - 500 or widerA bandpass filter is ideal to reduce background noise. A wider bandpass, such as one extending to 540 nm, can capture more of the emission peak.[9] Some commercial CFP sets offer an emission range of 467-498 nm or 502-538 nm.[7]

Experimental Protocol: this compound Imaging via Click Chemistry

This protocol provides a general workflow for labeling and imaging cells using this compound following a copper-catalyzed click reaction (CuAAC).

Materials:

  • Cells cultured on coverslips or imaging plates

  • Alkyne-modified molecule of interest (e.g., an alkyne-tagged metabolic label)

  • This compound

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelator/ligand (e.g., TBTA)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Antifade mounting medium

  • Fluorescence microscope with a suitable filter set

Procedure:

  • Metabolic Labeling (Optional): Incubate cells with an alkyne-containing metabolic label for a duration appropriate for your experimental goals.

  • Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

      • 430 µL of PBS

      • 20 µL of 50 mM CuSO₄

      • 1.2 µL of 10 mM this compound in DMSO

      • 50 µL of 100 mM sodium ascorbate (B8700270) (freshly prepared)

      • (Optional but recommended) 10 µL of 10 mM TBTA in DMSO

    • Note: Add the components in the order listed and mix well between each addition.

    • Remove the permeabilization buffer and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Remove the click reaction cocktail and wash the cells three times with PBS containing 3% BSA.

  • (Optional) Counterstaining: Stain for other cellular components (e.g., DAPI for nuclei) if desired.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with a CFP or similar filter set.

Troubleshooting Guide

TroubleshootingGuide

Q: I am not seeing any signal, or the signal is very weak. What could be the problem?

  • A1: Inefficient Click Reaction. The copper-catalyzed click reaction is sensitive to the freshness of the reagents.

    • Solution: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Ensure that the copper catalyst and ligand are at the optimal concentrations. Also, confirm that the cells were adequately permeabilized to allow the reagents to access the alkyne-tagged molecules.

  • A2: Incorrect Filter Set. The microscope filters may not be appropriate for BP Fluor 430.

    • Solution: Verify that the excitation and emission filters align with the spectral properties of BP Fluor 430 (Excitation ~432 nm, Emission ~539 nm). A standard CFP filter set is a reliable choice.[6][7][8][9][10]

  • A3: Photobleaching. BP Fluor 430, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon light exposure.

    • Solution: Use an antifade mounting medium to protect the sample. Minimize the exposure of the sample to the excitation light by using neutral density filters, reducing the exposure time, and only illuminating the sample during image acquisition.

Q: My images have high background fluorescence. How can I reduce it?

  • A1: Inadequate Washing. Unreacted this compound can bind non-specifically, leading to high background.

    • Solution: Increase the number and duration of the wash steps after the click reaction. Using a wash buffer containing a mild detergent or a blocking agent like BSA can also help.

  • A2: Non-specific Binding. The azide probe may be binding non-specifically to cellular components.

    • Solution: Try decreasing the concentration of the this compound in the click reaction. Including a blocking step with a protein like Bovine Serum Albumin (BSA) before the click reaction can also reduce non-specific binding.

  • A3: Autofluorescence. Some cell types or fixation methods can lead to intrinsic fluorescence (autofluorescence), which is often more prominent in the blue and green channels.

    • Solution: Image an unstained control sample (cells that have not been treated with the fluorescent azide) to assess the level of autofluorescence. If autofluorescence is a significant issue, using a narrower bandpass emission filter can help to isolate the specific signal from your probe.

Experimental Workflow

ExperimentalWorkflow

References

Common mistakes to avoid in fluorescent labeling experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common mistakes in fluorescent labeling experiments.

I. FAQs and Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Antibody and Dye Selection

Q1: My fluorescent signal is very weak or nonexistent. What could be the problem?

A1: Weak or no signal can stem from several issues ranging from the antibody and fluorophore choice to the experimental protocol itself. Here are some common causes and solutions:

  • Poor Antibody Selection: The primary antibody may not be validated for immunofluorescence (IF) or may not recognize the native form of the antigen. Always check the antibody datasheet for validated applications.[1]

  • Low Target Expression: The protein of interest may be expressed at low levels in your sample.[2][3] Consider using a cell line known to express the protein as a positive control.

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal antibody dilution.[1][4]

  • Incorrect Fluorophore Selection: The chosen fluorophore may not be bright enough or compatible with your microscope's filter sets.[5][6] Select a bright and photostable dye that matches your instrument's lasers and detectors.

  • Inactive Dye: The fluorescent dye may have degraded due to improper storage or handling. Always store dyes according to the manufacturer's instructions, protected from light.

Q2: I'm seeing high background fluorescence in my images. How can I reduce it?

A2: High background can obscure your signal and is a common issue in fluorescence microscopy. Here’s how to troubleshoot it:

  • Antibody Concentration is Too High: Using too much primary or secondary antibody can lead to non-specific binding.[4][7] Titrate your antibodies to find the optimal concentration that maximizes signal-to-noise.

  • Insufficient Blocking: Inadequate blocking can result in non-specific antibody binding.[7][8] Increase the blocking time or try a different blocking agent, such as serum from the same species as the secondary antibody.

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.[9][10] Image an unstained control sample to assess the level of autofluorescence. If it's high, you can try using a different fluorophore with excitation and emission wavelengths that don't overlap with the autofluorescence spectrum.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background.[7][11] Increase the number and duration of wash steps.

  • Drying of the Sample: Allowing the sample to dry out at any point during the staining process can cause high background.[3][12]

Experimental Procedures

Q3: My cells are detaching from the coverslip/slide during the staining protocol. How can I prevent this?

A3: Cell detachment is a frustrating problem that can lead to sample loss. Here are some tips to improve cell adherence:

  • Use Coated Coverslips: Coat coverslips with an adhesive substance like poly-L-lysine or collagen to promote cell attachment.[13]

  • Gentle Handling: Be gentle during washing steps.[1] Avoid directing streams of buffer directly onto the cells.

  • Optimize Fixation: Over-fixation can sometimes lead to cell loss. Try reducing the fixation time or using a different fixation method.[14]

Q4: I am having trouble with my antibody conjugation. What are some common pitfalls?

A4: Antibody conjugation requires careful attention to detail. Here are some common mistakes to avoid:

  • Interfering Substances in Antibody Buffer: Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) can compete with the antibody for the fluorescent dye, reducing conjugation efficiency.[8][13] It is crucial to use a purified antibody in a compatible buffer.

  • Incorrect Antibody Concentration: The antibody concentration should be within the optimal range for the conjugation reaction, typically greater than 0.5 mg/mL.[13][15]

  • Suboptimal Molar Ratio of Dye to Antibody: The ratio of dye to antibody needs to be optimized. Too little dye will result in a low degree of labeling (DOL), while too much can lead to antibody aggregation or reduced antibody function.[15]

  • Improper pH of Reaction Buffer: The pH of the conjugation reaction is critical for efficiency. For example, amine-reactive conjugations are typically more efficient at a pH of 8.0-9.0.[15]

Imaging and Data Analysis

Q5: My fluorescent signal is fading quickly during imaging. What is happening and how can I prevent it?

A5: The fading of fluorescence is due to photobleaching , the irreversible destruction of the fluorophore by light.[12][16] Here’s how to minimize it:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power that still provides a sufficient signal-to-noise ratio.[7][17]

  • Minimize Exposure Time: Use the shortest camera exposure time necessary to obtain a good image.[7][17]

  • Use Antifade Reagents: Mount your samples in an antifade mounting medium to protect the fluorophores from photobleaching.[7][18]

  • Choose Photostable Dyes: Some fluorophores are inherently more resistant to photobleaching than others.[7][19] When possible, choose more photostable dyes for your experiments.

Q6: I am seeing signal from my green fluorophore in the red channel. What is causing this and how do I fix it?

A6: This phenomenon is called spectral bleed-through or crosstalk , and it occurs when the emission spectrum of one fluorophore overlaps with the detection window of another.[6] Here's how to address it:

  • Choose Dyes with Minimal Spectral Overlap: When designing a multicolor experiment, select fluorophores with well-separated emission spectra.[5][20] Use an online spectrum viewer to check for potential overlap.

  • Sequential Imaging: If your microscope allows, acquire images for each channel sequentially rather than simultaneously. This ensures that only one laser is exciting the sample at a time, preventing bleed-through from shorter wavelength dyes into longer wavelength channels.

  • Spectral Unmixing: Some advanced imaging software has spectral unmixing algorithms that can computationally separate the signals from overlapping fluorophores.

II. Data Presentation

Table 1: Photostability of Common Fluorophores

This table provides a qualitative comparison of the photostability of several common fluorophores. Photostability can be influenced by the experimental conditions.

Fluorophore ClassSpecific Dye ExampleRelative Photostability
Cyanine DyesCy5High
Alexa Fluor DyesAlexa Fluor 488High
Alexa Fluor DyesAlexa Fluor 647Very High
Rhodamine DyesTRITCModerate
Fluorescein DyesFITCLow
Quantum DotsQdot 655Very High

Note: This is a general guide. For quantitative data, it is recommended to consult the manufacturer's specifications for the specific dye lot.

Table 2: Effect of pH on Fluorescence Intensity

The fluorescence intensity of many dyes is sensitive to the pH of the environment. This table summarizes the general pH sensitivity of some common fluorophores.

FluorophoreOptimal pH RangeSensitivity to Acidic pH
Fluorescein (FITC)> 8.0High (fluorescence decreases significantly)[21]
Rhodamine (TRITC)4.0 - 9.0Low
Cyanine Dyes (e.g., Cy3, Cy5)Broad rangeVery Low[22]
Alexa Fluor 4884.0 - 10.0Low
DAPI> 7.0Moderate (fluorescence can decrease)

Note: It is crucial to use a buffer system that maintains the optimal pH for your chosen fluorophore throughout the experiment.

Table 3: Comparison of Antibody Conjugation Chemistries

This table compares common methods for conjugating fluorophores to antibodies. The choice of method depends on the desired degree of labeling and the potential impact on antibody function.

Conjugation ChemistryTarget ResidueAdvantagesDisadvantagesTypical Degree of Labeling (DOL)
Amine-reactive (NHS-ester) Lysine, N-terminusSimple, efficient, common method[1]Random labeling can affect antigen binding site[23]2 - 10
Thiol-reactive (Maleimide) CysteineSite-specific if native disulfides are reducedRequires reduction of disulfide bonds which can alter antibody structure2 - 8
Click Chemistry Modified amino acidsHigh efficiency, bio-orthogonalRequires introduction of a reactive handle into the antibodyControlled

III. Experimental Protocols

Detailed Protocol for Antibody Conjugation (Amine-Reactive NHS-Ester)

This protocol outlines the general steps for labeling an antibody with an amine-reactive N-hydroxysuccinimide (NHS)-ester functionalized fluorophore.

Materials:

  • Purified antibody (0.5-2 mg/mL in amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (NHS-ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS (pH 7.2-7.4) for elution

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin filter or dialysis. Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare the Dye: Allow the vial of NHS-ester dye to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO immediately before use.

  • Adjust Reaction pH: Add the reaction buffer to the antibody solution to achieve a final pH of 8.0-8.5.[1]

  • Conjugation Reaction: While gently vortexing the antibody solution, slowly add the calculated volume of the dye stock solution to achieve the desired molar ratio of dye to antibody (typically between 5:1 and 20:1).[1]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) and the protein concentration by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the fluorophore.

Detailed Protocol for Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for staining adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile coverslips in a culture dish

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody diluted in blocking buffer

  • Fluorophore-conjugated secondary antibody diluted in blocking buffer

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Culture: Plate cells on sterile coverslips and grow to the desired confluency (typically 50-70%).

  • Wash: Gently wash the cells twice with PBS to remove the culture medium.[19]

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[19][24]

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[24]

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[25]

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[19]

  • Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope. Store slides at 4°C in the dark.

IV. Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslip wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (if needed) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking wash3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Secondary Antibody Incubation wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 mounting Mounting wash5->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis imaging->analysis

Caption: General experimental workflow for immunofluorescence staining.

troubleshooting_workflow cluster_signal Signal Issues cluster_sample Sample Integrity cluster_imaging_issues Imaging Artifacts start Problem Encountered weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background cell_loss Cell Detachment start->cell_loss photobleaching Photobleaching start->photobleaching bleedthrough Spectral Bleed-through start->bleedthrough sol_weak sol_weak weak_signal->sol_weak Check: Antibody validation Target expression Antibody concentration Dye brightness sol_high sol_high high_background->sol_high Check: Antibody concentration Blocking efficiency Autofluorescence Washing steps sol_loss sol_loss cell_loss->sol_loss Action: Use coated coverslips Handle gently Optimize fixation sol_photo sol_photo photobleaching->sol_photo Action: Reduce light intensity Minimize exposure time Use antifade mountant sol_bleed sol_bleed bleedthrough->sol_bleed Action: Choose dyes with less overlap Sequential imaging Spectral unmixing

Caption: A logical workflow for troubleshooting common issues.

direct_vs_indirect cluster_direct Direct Immunofluorescence cluster_indirect Indirect Immunofluorescence antigen_d Antigen primary_ab_d Primary Antibody (Fluorophore-conjugated) antigen_d->primary_ab_d Specific Binding antigen_i Antigen primary_ab_i Primary Antibody (Unlabeled) antigen_i->primary_ab_i Specific Binding secondary_ab_i Secondary Antibody (Fluorophore-conjugated) primary_ab_i->secondary_ab_i Specific Binding

Caption: Comparison of direct and indirect immunofluorescence principles.

References

Technical Support Center: BP Fluor 430 Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing aggregation issues with BP Fluor 430 azide (B81097) conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is BP Fluor 430 azide and what is it used for?

A1: this compound is a green-fluorescent, water-soluble probe used for labeling biomolecules.[1][2] It contains an azide group that can react with alkyne-modified molecules through a copper-catalyzed "click" reaction (CuAAC) or with strained cyclooctynes in a copper-free reaction.[2] This makes it a tool for attaching a fluorescent label to proteins, nucleic acids, or other molecules for visualization and detection. It is characterized by its brightness, photostability, and pH-insensitive fluorescence over a wide range.[3][4][5]

Q2: What are the known solubilities of this compound?

A2: this compound is soluble in water, DMSO, and DMF.[2]

Q3: What might be causing my this compound conjugate to aggregate?

A3: While specific aggregation data for this compound is not extensively published, aggregation of fluorescent dye conjugates can be influenced by several factors. These include:

  • High Concentration: Concentrated solutions of fluorescent dyes can be prone to aggregation through mechanisms like π-π stacking.[6]

  • Inappropriate Solvent: While soluble in water, DMSO, and DMF, using buffers with certain salt concentrations or pH values outside the recommended range (pH 4-10) could potentially reduce solubility and promote aggregation.[5][7]

  • Improper Storage: Incorrect storage temperatures or exposure to light could lead to degradation of the conjugate, which may result in aggregation. The recommended storage condition is -20°C.[2]

  • Interactions with Biomolecules: The biomolecule to which the dye is being conjugated might itself be prone to aggregation, and the addition of the hydrophobic dye could exacerbate this.

Q4: Is there an alternative to this compound that might be less prone to issues?

A4: For applications requiring high sensitivity or where low concentrations of the dye must be used, BP Fluor 430 Picolyl Azide is an alternative.[8] This "next-generation" probe has a copper-chelating motif that can increase the efficiency of the click reaction, potentially allowing for lower concentrations of the dye and copper catalyst to be used, which may in turn reduce aggregation potential.[8][9]

Troubleshooting Guides

Issue: Visible Precipitate or Aggregates in this compound Stock Solution

Q: I am observing a precipitate in my stock solution of this compound. How can I resolve this?

A: This may be due to the solution being too concentrated or the solvent not being optimal.

Troubleshooting Steps:

  • Sonication: Gently sonicate the vial in a water bath for a few minutes to help break up aggregates and redissolve the compound.

  • Dilution: If sonication does not work, try diluting the stock solution with the same solvent (e.g., DMSO, DMF, or water) to a lower concentration.

  • Solvent Change: If you prepared the stock solution in water, consider preparing a fresh, more concentrated stock in DMSO or DMF and then diluting it into your aqueous reaction buffer.

Issue: Low Labeling Efficiency and Suspected Aggregation in the Reaction Mixture

Q: My click chemistry reaction with this compound has a low yield, and I suspect the dye is aggregating in my reaction buffer. What can I do?

A: Aggregation in the reaction mixture can reduce the effective concentration of the dye available to react with your alkyne-modified molecule.

Troubleshooting Steps:

  • Optimize Solvent Composition: If your reaction is in a purely aqueous buffer, consider adding a small percentage of an organic co-solvent like DMSO or DMF (e.g., 5-20%) to improve the solubility of the dye conjugate.

  • Check pH: Ensure the pH of your reaction buffer is within the recommended range for BP Fluor 430 (pH 4-10).[5]

  • Lower Dye Concentration: High concentrations of fluorescent dyes can lead to aggregation.[6] Try reducing the concentration of the this compound in your reaction. You may need to increase the reaction time to compensate.

  • Use a Ligand for Copper: In copper-catalyzed reactions, using a copper-chelating ligand like TBTA or THPTA can improve reaction efficiency and may allow you to use a lower concentration of the copper catalyst and the dye.[10]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum~430 nm[2]
Emission Maximum~539 nm[2]
Molecular Weight585.6 g/mol [2]
FormulaC₂₅H₃₀F₃N₅O₆S[2]
SolubilityWater, DMSO, DMF[2]
Storage-20°C[2]
pH Range4 - 10[5]

Experimental Protocols

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) with this compound

This protocol is a general guideline and may require optimization for your specific application.

1. Reagent Preparation:

  • This compound Stock: Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF. Store at -20°C, protected from light.
  • Alkyne-Modified Biomolecule: Prepare your alkyne-containing sample in a suitable buffer (e.g., phosphate (B84403) buffer).
  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
  • Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in deionized water. This solution must be made fresh for each experiment.
  • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

2. Reaction Setup:

  • In a microcentrifuge tube, combine your alkyne-modified biomolecule with the this compound. The final concentration of the azide should typically be in excess of the alkyne.
  • Add the copper ligand to the reaction mixture.
  • Add the CuSO₄ solution.
  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Incubation:

  • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary.

4. Purification:

  • Purify the labeled biomolecule from excess reagents using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation.

Note on Aggregation: If you suspect aggregation is occurring during the reaction, try adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer or increasing the proportion of organic co-solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start prep_azide Prepare BP Fluor 430 Azide Stock (DMSO/DMF) start->prep_azide prep_alkyne Prepare Alkyne-Biomolecule in Buffer start->prep_alkyne prep_cu Prepare CuSO4 Stock start->prep_cu prep_asc Prepare Fresh Sodium Ascorbate Stock start->prep_asc prep_ligand Prepare Ligand Stock (e.g., THPTA) start->prep_ligand mix Combine Alkyne-Biomolecule and this compound prep_azide->mix prep_alkyne->mix add_ligand Add Ligand mix->add_ligand add_cu Add CuSO4 add_ligand->add_cu add_asc Add Sodium Ascorbate (Initiate Reaction) add_cu->add_asc incubate Incubate (RT, 1-4h, Protected from Light) add_asc->incubate purify Purify Labeled Conjugate incubate->purify analyze Analyze Product purify->analyze finish End analyze->finish

Caption: Experimental workflow for CuAAC labeling.

troubleshooting_logic cluster_stock In Stock Solution cluster_reaction In Reaction Mixture issue Aggregation Observed with This compound stock_issue Precipitate in Stock issue->stock_issue reaction_issue Low Yield / Turbidity issue->reaction_issue sonicate Sonication stock_issue->sonicate Try First dilute_stock Dilute Stock sonicate->dilute_stock If Unsuccessful change_solvent Use DMSO/DMF for Primary Stock dilute_stock->change_solvent If Still Issues add_cosolvent Add Co-solvent (DMSO) reaction_issue->add_cosolvent check_ph Verify pH (4-10) reaction_issue->check_ph lower_conc Lower Dye Concentration reaction_issue->lower_conc use_ligand Use Copper Ligand reaction_issue->use_ligand

Caption: Troubleshooting logic for aggregation issues.

References

Optimizing Incubation Time for BP Fluor 430 Azide Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for BP Fluor 430 azide (B81097) labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of incubation time for BP Fluor 430 azide labeling.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Fluorescent Signal Inefficient Click Reaction: Incubation time may be too short for the reaction to proceed to completion.- Increase the incubation time. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) to determine the optimal duration. - For sensitive biomolecules, consider a longer incubation period (e.g., overnight) at a lower temperature (e.g., 4°C)[1].
Reagent Degradation: The sodium ascorbate (B8700270) solution, which is a reducing agent, is prone to oxidation. The this compound or the alkyne-modified biomolecule may have degraded due to improper storage.- Always prepare a fresh solution of sodium ascorbate immediately before initiating the reaction[2][3]. - Ensure all reagents are stored correctly and have not expired.
Suboptimal Reagent Concentrations: The concentrations of copper, ligand, or the azide probe may be too low.- Optimize the concentrations of all reaction components. A typical starting point is a 2 to 10-fold molar excess of the azide probe over the alkyne-modified molecule[2].
Inhibitors: The sample or buffers may contain substances that inhibit the copper catalyst.- Purify the alkyne-modified biomolecule to remove any potential inhibitors. Ensure buffers do not contain chelating agents like EDTA, which can sequester copper ions.
High Background Fluorescence Excess Unreacted Probe: Insufficient washing steps after the labeling reaction can leave behind a high concentration of unbound this compound.- Increase the number and duration of washing steps after the incubation period to thoroughly remove any unreacted fluorescent probe[3].
Non-specific Binding: The fluorescent probe may be binding non-specifically to cellular components or the support matrix.- Incorporate a blocking step (e.g., with BSA) before the click reaction to reduce non-specific binding sites[3]. - Consider using a lower concentration of the this compound.
Precipitation of the Dye: The fluorescent probe may precipitate out of solution, leading to fluorescent aggregates.- Ensure that the concentration of the this compound is not above its solubility limit in the reaction buffer. If precipitation is observed, consider heating the vial or adjusting the solvent composition[4].
High Variability Between Replicates Inconsistent Reaction Conditions: Variations in incubation time, temperature, or pipetting can lead to inconsistent results.- Ensure precise and consistent timing for all incubation steps. - Use a master mix of reagents to minimize pipetting errors. - Maintain a constant temperature throughout the incubation period.
Oxidation of Copper Catalyst: The catalytically active Cu(I) is susceptible to oxidation to Cu(II), which is inactive.- Use a ligand, such as THPTA, to protect the Cu(I) from oxidation[2]. - Degas the reaction mixture to remove oxygen before adding the copper catalyst[5].

Frequently Asked Questions (FAQs)

Q1: What is the typical starting incubation time for this compound labeling?

A1: A common starting point for incubation is 30 to 60 minutes at room temperature[2][3][6]. However, the optimal time can vary significantly depending on the specific biomolecule, its concentration, and the overall reaction conditions.

Q2: How does incubation time affect the signal intensity?

A2: Generally, the fluorescence signal intensity will increase with incubation time as more this compound reacts with the alkyne-modified target. However, the reaction will eventually reach a plateau where further increases in incubation time do not result in a stronger signal[7][8]. Extended incubation times can sometimes contribute to increased background signal.

Q3: Can I perform the incubation overnight?

A3: Yes, an overnight incubation, typically at 4°C, can be beneficial, especially for labeling sensitive biological samples or when dealing with low-abundance targets[1]. The lower temperature can help to maintain the integrity of the sample during the extended incubation period.

Q4: What is the role of a picolyl azide, and how does it affect incubation time?

A4: BP Fluor 430 is also available as a picolyl azide. The picolyl moiety acts as a copper-chelating group, which increases the effective concentration of the copper catalyst at the reaction site. This significantly accelerates the reaction rate, allowing for shorter incubation times and the use of lower copper concentrations[9].

Q5: Should the incubation be protected from light?

A5: Yes, it is always recommended to protect the reaction from light during incubation to prevent photobleaching of the BP Fluor 430 fluorophore[2][3].

Experimental Protocols

Protocol for Optimizing Incubation Time

This protocol outlines a typical experiment to determine the optimal incubation time for labeling an alkyne-modified protein with this compound.

  • Prepare Stock Solutions:

    • Alkyne-modified protein: 1 mg/mL in a copper-free buffer (e.g., PBS, pH 7.4).

    • This compound: 10 mM in DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄): 50 mM in deionized water.

    • THPTA (ligand): 250 mM in deionized water.

    • Sodium Ascorbate: 500 mM in deionized water (prepare fresh).

  • Set Up Time-Course Reactions:

    • Prepare a series of identical reaction tubes, one for each time point (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • For a 100 µL reaction, combine the following in each tube:

      • Alkyne-modified protein solution.

      • This compound stock solution (to a final concentration of 50-100 µM).

      • Premix of CuSO₄ and THPTA (to a final concentration of 1 mM CuSO₄ and 5 mM THPTA).

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to each tube to a final concentration of 10 mM. This initiates the click reaction.

    • Vortex briefly to mix.

  • Incubate:

    • Incubate the tubes at room temperature, protected from light.

    • At each designated time point, stop the reaction in the corresponding tube (e.g., by adding a chelating agent like EDTA or by immediately proceeding to purification).

  • Purify the Labeled Protein:

    • Remove unreacted this compound and other reaction components using a suitable method such as spin column chromatography or dialysis.

  • Analyze the Results:

    • Measure the fluorescence of the labeled protein for each time point using a fluorometer or plate reader (Excitation/Emission maxima for BP Fluor 430 are ~432 nm / ~539 nm).

    • Analyze the protein by SDS-PAGE and in-gel fluorescence scanning to visualize the labeling.

    • Plot the fluorescence intensity against the incubation time to determine the point at which the signal plateaus. This represents the optimal incubation time for your specific experimental conditions.

Quantitative Data

The following table represents data from a typical time-course optimization experiment for this compound labeling, demonstrating the relationship between incubation time and signal-to-noise ratio.

Incubation Time (minutes)Relative Fluorescence Intensity (Signal)Background FluorescenceSignal-to-Noise Ratio
01.51.21.3
1535.81.425.6
3068.21.642.6
6095.11.852.8
120102.52.148.8
240103.12.541.2

Note: The values in this table are illustrative and the optimal incubation time should be determined empirically for each specific experiment.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_analysis 4. Analysis Prepare Stock Solutions Prepare Stock Solutions Combine Reagents Combine Reagents Prepare Stock Solutions->Combine Reagents Add to reaction tubes Initiate with Ascorbate Initiate with Ascorbate Combine Reagents->Initiate with Ascorbate Incubate (Time Course) Incubate (Time Course) Initiate with Ascorbate->Incubate (Time Course) Protect from light Purify Purify Incubate (Time Course)->Purify Stop reaction Measure Fluorescence Measure Fluorescence Purify->Measure Fluorescence Determine Optimum Determine Optimum Measure Fluorescence->Determine Optimum Plot data cuaac_pathway cluster_catalyst Catalytic Cycle BP_Fluor_430_Azide This compound Labeled_Biomolecule Labeled_Biomolecule BP_Fluor_430_Azide->Labeled_Biomolecule Cu(II) Cu(II) Ascorbate Ascorbate Cu(I) Cu(I) Cu(I)-Acetylide Cu(I)-Acetylide Complex Cu(I)->Cu(I)-Acetylide Cu(I)-Acetylide->Labeled_Biomolecule Cycloaddition Alkyne-Biomolecule Alkyne-Biomolecule Alkyne-Biomolecule->Cu(I)-Acetylide Forms Labeled_Biomolecule->Cu(I) Regenerates Catalyst

References

Validation & Comparative

A Comparative Guide to the Photostability of BP Fluor 430 Azide and Alexa Fluor 488 Azide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts the quality and reliability of experimental data. In applications requiring high-performance imaging, such as fluorescence microscopy and flow cytometry, the photostability of a fluorophore—its resistance to photochemical degradation upon exposure to light—is a paramount consideration. This guide provides an objective comparison of the photostability and spectral properties of two commonly used green fluorescent azide (B81097) probes: BP Fluor 430 azide and Alexa Fluor 488 azide.

While direct quantitative photostability data for this compound is limited, its properties are often presented as equivalent to Alexa Fluor 430. This comparison, therefore, leverages data available for Alexa Fluor 430 as a proxy for BP Fluor 430, alongside the well-documented performance of Alexa Fluor 488.

Quantitative Data Summary

The following table summarizes the key spectral and photophysical properties of Alexa Fluor 488 and Alexa Fluor 430 (as an equivalent for BP Fluor 430).

PropertyThis compound (Data from Alexa Fluor 430)Alexa Fluor 488 Azide
Excitation Maximum ~430 nm[1]~495 nm[2]
Emission Maximum ~539 nm[1]~519 nm[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~15,000[1]~73,000[3]
Fluorescence Quantum Yield (Φ) 0.23 (for AF430 Maleimide)[4]0.92[2]
Relative Photostability Moderate (for AF430 Maleimide)[4]High[2][4]

Note: The quantum yield and relative photostability for BP Fluor 430 are based on data for Alexa Fluor 430 maleimide (B117702). It is assumed that the azide derivative exhibits comparable performance.

Key Findings

Alexa Fluor 488 is characterized by a significantly higher molar extinction coefficient and quantum yield compared to Alexa Fluor 430.[1][2][3][4] This translates to inherently brighter initial fluorescence signals. Furthermore, Alexa Fluor 488 is consistently reported to have high photostability, making it well-suited for experiments requiring prolonged or intense light exposure.[2][4]

Experimental Protocols

To empirically determine and compare the photostability of fluorescent probes like this compound and Alexa Fluor 488 azide, a standardized photobleaching experiment can be performed. The following protocol outlines a general methodology for measuring the photobleaching half-life, a common metric for photostability.

Objective: To determine the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value (t₁/₂) under continuous illumination.

Materials:

  • Fluorophore-conjugated samples (e.g., azide-labeled biomolecules)

  • Microscope slides and coverslips

  • Appropriate imaging buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Fluorescence microscope with:

    • A stable, high-intensity light source (e.g., laser or LED)

    • Filter sets appropriate for each fluorophore

    • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorophore-labeled samples at a consistent concentration and in the same imaging buffer.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate filter set for the fluorophore being tested.

    • Adjust the illumination intensity to a level that provides a strong initial signal without causing instantaneous bleaching. It is critical to use the identical illumination intensity for all samples being compared.

  • Image Acquisition:

    • Focus on a region of interest (ROI) within the sample.

    • Acquire an initial image at time zero (t=0).

    • Continuously illuminate the ROI and acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly diminished.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the normalized fluorescence intensity reaches 0.5 is the photobleaching half-life (t₁/₂). A longer t₁/₂ indicates greater photostability.

Visualizing the Experimental Workflow

The logical flow of the photostability comparison experiment can be visualized as follows:

G cluster_prep Sample Preparation cluster_imaging Microscopy and Image Acquisition cluster_analysis Data Analysis Dye_Selection Select Fluorophores (this compound, Alexa Fluor 488 Azide) Labeling Conjugate to Biomolecule Dye_Selection->Labeling Mounting Mount Sample on Slide Labeling->Mounting Microscope_Setup Set Consistent Illumination & Appropriate Filters Mounting->Microscope_Setup Transfer to Microscope ROI_Selection Select Region of Interest (ROI) Microscope_Setup->ROI_Selection Time_Lapse Acquire Time-Lapse Images under Continuous Illumination ROI_Selection->Time_Lapse Intensity_Measurement Measure Mean Fluorescence Intensity of ROI Time_Lapse->Intensity_Measurement Image Series Normalization Normalize Intensity to t=0 Intensity_Measurement->Normalization Plotting Plot Normalized Intensity vs. Time Normalization->Plotting Half_Life Determine Photobleaching Half-Life (t1/2) Plotting->Half_Life Comparison Compare Photostability Half_Life->Comparison

Caption: Experimental workflow for comparing fluorophore photostability.

References

A Comparative Guide to BP Fluor 430 Azide and Other Green Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical step in ensuring the accuracy and sensitivity of biological imaging and detection assays. This guide provides a detailed comparison of BP Fluor 430 azide (B81097) with other commonly used green fluorescent dyes, offering objective performance data and experimental protocols to aid in making an informed decision for your specific research needs.

Quantitative Comparison of Green Fluorescent Dyes

The brightness and performance of a fluorescent dye are determined by several key photophysical properties. The following table summarizes these properties for BP Fluor 430 azide and a selection of alternative green fluorescent azides commonly used in click chemistry applications.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε x Φ)Photostability
This compound 432[1]539[1]15,000[1]Not Reported-Photostable[1][2]
Alexa Fluor 488 Azide 495[3]519[3]71,000 - 73,000[4]0.92[4]~65,320 - 67,160High[3][4]
FITC Azide (Fluorescein) 49451875,0000.9269,000Low[4]
DyLight 488 Azide 493[5]518[5]70,000[5]High (not specified)-High[5]
AZDye 488 Azide 49451773,000Not Reported-High
CF®488A Azide 49051570,000Not Reported-Very High[4]

Experimental Protocols

Accurate and reproducible results depend on robust experimental protocols. The following sections provide detailed methodologies for key applications of fluorescent azides.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-containing biomolecule with an azide-functionalized fluorescent dye, such as this compound, using a copper catalyst.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, nucleic acid)

  • Azide-functionalized fluorescent dye (e.g., this compound)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Reducing Agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in deionized water, freshly prepared)

  • Copper Ligand (optional but recommended): THPTA or TBTA stock solution (e.g., 50 mM in deionized water or DMSO)

  • DMSO or DMF for dissolving the fluorescent dye

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-functionalized fluorescent dye in DMSO or DMF to a concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the reaction buffer.

    • Add the fluorescent azide stock solution to the desired final concentration (typically 25-100 µM).

    • If using a copper ligand, add it to the reaction mixture. A 5:1 ligand-to-copper molar ratio is common.

    • Add the CuSO₄ stock solution to a final concentration of 50-100 µM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove excess dye and copper catalyst using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Protocol for Evaluating Fluorophore Photostability

This protocol outlines a general method for comparing the photostability of different fluorescent dyes.

Objective: To determine the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorescently labeled samples (e.g., antibodies conjugated with different green fluorescent dyes)

  • Fluorescence microscope with a suitable light source and filter sets

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with cells or tissues stained with the fluorescently labeled antibodies.

  • Image Acquisition:

    • Locate a region of interest with clear fluorescent staining.

    • Using a consistent set of microscope parameters (objective, light intensity, exposure time), acquire a time-lapse series of images of the same field of view.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the stained region in each image of the time series.

    • Correct for background fluorescence by subtracting the mean intensity of an unstained region.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity against time.

    • Determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.[6]

Visualizing Key Processes and Decisions

To further aid in the understanding and selection of green fluorescent dyes, the following diagrams illustrate a typical experimental workflow and a logical decision-making process.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne-Biomolecule Alkyne-Biomolecule Reaction_Mix Combine in Reaction Buffer Alkyne-Biomolecule->Reaction_Mix Azide-Dye This compound Azide-Dye->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Na Ascorbate Sodium Ascorbate Na Ascorbate->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Incubation Incubate (RT, 1-2h) Reaction_Mix->Incubation Purification Purify Incubation->Purification Labeled_Product Labeled Biomolecule Purification->Labeled_Product

Caption: Workflow for Copper-Catalyzed Click Chemistry (CuAAC).

Dye_Selection_Guide Start Start: Select a Green Fluorescent Dye Application What is the primary application? Start->Application Live_Cell Live-Cell Imaging? Application->Live_Cell Microscopy Brightness Highest Brightness Needed? Application->Brightness Flow Cytometry/ Biochemical Assays Photostability High Photostability Required? Live_Cell->Photostability Yes Live_Cell->Brightness No (Fixed Cells) Alexa_Fluor_488 Consider Alexa Fluor 488 Azide (High brightness & photostability) Photostability->Alexa_Fluor_488 Yes FITC Use FITC Azide with caution (Prone to photobleaching) Photostability->FITC No BP_Fluor_430 Consider this compound (Good photostability) Brightness->BP_Fluor_430 No (Moderate abundance target) Brightness->Alexa_Fluor_488 Yes Other_High_Performance Consider DyLight 488 or CF488A (High performance alternatives) Alexa_Fluor_488->Other_High_Performance Consider alternatives

Caption: Decision guide for selecting a green fluorescent dye.

References

A Head-to-Head Comparison: BP Fluor 430 Azide vs. FITC for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular analysis, drug discovery, and molecular biology, the choice of fluorescent dye is a critical decision that can significantly impact experimental outcomes. An ideal fluorophore should offer high brightness, robust photostability, and minimal environmental sensitivity. This guide provides an objective comparison of two fluorescent probes: BP Fluor 430 azide (B81097), a modern dye, and Fluorescein isothiocyanate (FITC), a long-established reagent. We present key performance metrics, a detailed protocol for comparative analysis, and a visual workflow to aid in experimental design.

Quantitative Performance Metrics

The selection of a fluorescent dye is often a balance between brightness, which is a product of its molar extinction coefficient and quantum yield, and its stability under experimental conditions. The following table summarizes the key photophysical properties of BP Fluor 430 azide and FITC.

PropertyThis compoundFITC (Fluorescein-5-isothiocyanate)
Excitation Maximum (λex) 430 nm495 nm
Emission Maximum (λem) 542 nm[1]525 nm
Molar Extinction Coeff. (ε) 15,955 M⁻¹cm⁻¹[1]75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.23[1]0.92
Relative Brightness (ε x Φ) 3,669.6569,000
Reactive Group AzideIsothiocyanate
Reactivity Terminal alkynes (Click Chemistry)Primary amines
pH Sensitivity Insensitive between pH 4 and pH 10[1][2]Sensitive to changes in pH
Photostability Generally higher photostability[2][3]Relatively high photobleaching rate
Water Solubility Good[1]Good

Key Performance Insights

While FITC exhibits a significantly higher quantum yield and molar extinction coefficient, resulting in greater intrinsic brightness, its utility is hampered by its sensitivity to pH and propensity for photobleaching.[4] In contrast, this compound, an Alexa Fluor 430 equivalent, offers substantial photostability and is insensitive to pH fluctuations across a broad range, making it a more reliable probe for long-term imaging experiments and demanding applications like super-resolution microscopy.[1][2][3] The azide reactive group on BP Fluor 430 allows for specific labeling of alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.

Experimental Protocol: Comparative Analysis of Fluorescent Dye Performance in Immunofluorescence

This protocol provides a framework for the direct comparison of this compound and FITC-conjugated secondary antibodies in a typical immunofluorescence staining experiment.

Objective: To compare the fluorescence intensity and photostability of this compound and FITC-conjugated secondary antibodies.

Materials:

  • Adherent cells cultured on glass coverslips

  • Primary antibody specific to a target antigen

  • Secondary antibody conjugated to this compound (alkyne-modified primary antibody required) or FITC

  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to approximately 70-80% confluency on glass coverslips.

  • Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Washing: Repeat the washing step.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • For FITC: Dilute the FITC-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

    • For this compound: If using an alkyne-modified primary antibody, perform the click chemistry reaction according to the manufacturer's protocol. This typically involves incubating with the this compound and a copper catalyst. Protect from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Image the stained cells using a fluorescence microscope with appropriate filter sets for BP Fluor 430 and FITC.

    • To compare initial brightness, capture images using identical acquisition settings (e.g., exposure time, gain).

    • To assess photostability, continuously expose a field of view to the excitation light and acquire images at regular intervals.

    • Quantify the fluorescence intensity of the images using software such as ImageJ.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_stain Antibody Staining cluster_analysis Imaging and Analysis culture Culture Cells on Coverslips fix Fix with 4% PFA culture->fix perm Permeabilize (if needed) fix->perm block Block with BSA perm->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Fluorescent Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image quantify Quantify Intensity & Photostability image->quantify

Caption: General workflow for immunofluorescence staining and analysis.

References

A Comparative Guide: BP Fluor 430 Azide vs. Cy3 for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for the success of imaging and detection experiments. This guide provides an objective comparison of two popular fluorescent probes: BP Fluor 430 Azide (B81097) and Cy3. We will delve into their spectral properties, relative brightness, and provide detailed experimental protocols for their application.

Quantitative Performance Overview

The brightness of a fluorophore is a crucial parameter for sensitivity in fluorescence-based assays. It is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The table below summarizes the key spectroscopic properties of BP Fluor 430 and Cy3.

PropertyBP Fluor 430Cy3
Excitation Maximum (λex) 430 nm~550-555 nm[1][2][3]
Emission Maximum (λem) 539 nm~565-570 nm[1][2][3]
Molar Extinction Coefficient (ε) 15,955 cm⁻¹M⁻¹[4]150,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.23[4]~0.15
Calculated Brightness (ε × Φ) ~3,670 ~22,500
Reactive Group AzideNHS Ester (commonly)
Primary Application Click ChemistryAmine Labeling (Proteins, etc.)

Based on these metrics, Cy3 is significantly brighter than BP Fluor 430 . The substantially higher molar extinction coefficient of Cy3 is the primary contributor to its superior brightness. However, the choice of dye rarely depends on brightness alone. BP Fluor 430 Azide's utility lies in its specific reactivity via "click chemistry," which allows for highly selective and bioorthogonal labeling. BP Fluor 430 is a water-soluble, green-fluorescent dye that is often used in multi-color applications, including flow cytometry.[5] Its fluorescence is pH-insensitive over a wide range from pH 4 to 10.[6]

Cy3, a well-established cyanine (B1664457) dye, is a versatile and bright fluorophore widely used for labeling proteins, antibodies, and nucleic acids through its amine-reactive NHS ester form.[1]

Visualizing Fluorescence Principles

The fundamental process of fluorescence involves the absorption of light at a specific wavelength (excitation) and the subsequent emission of light at a longer wavelength. This phenomenon, known as the Stokes shift, is what allows for the detection of fluorescent signals against a dark background.

cluster_0 Fluorophore Energy States S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (Absorption of Photon) S1->S0 Fluorescence (Emission of Photon)

Caption: Energy diagram of the fluorescence process.

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results. Below are representative protocols for labeling with this compound and Cy3 NHS Ester.

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) with this compound

This protocol describes the labeling of an alkyne-modified biomolecule with this compound. This reaction is highly specific and efficient.[7][8]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., TBTA or THPTA)

  • Reaction Buffer (e.g., PBS or Tris, pH 7-8)

  • Anhydrous DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

    • Prepare a 20 mM CuSO₄ stock solution in deionized water.

    • Prepare a 100 mM Sodium Ascorbate stock solution in deionized water. This solution should be made fresh.

    • Prepare a 50 mM ligand (THPTA) stock solution in deionized water.[9]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution. A 2-5 fold molar excess of the azide dye is typically recommended.

    • Add the copper ligand to the reaction mixture. The final concentration should be 5 times that of the copper.[9]

    • Add the CuSO₄ solution to the reaction. A final concentration of 0.25 mM is a good starting point.[9]

  • Initiate the Reaction:

    • Add the freshly prepared Sodium Ascorbate solution to the mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.[9]

    • Gently vortex the tube to ensure all components are mixed.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the labeled conjugate from excess reagents using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or precipitation.

cluster_workflow CuAAC Click Chemistry Workflow prep 1. Prepare Reagents (Alkyne-Biomolecule, Azide Dye, CuSO4, Ligand, Reductant) mix 2. Mix Biomolecule, Dye, Ligand, & CuSO4 prep->mix Combine initiate 3. Initiate with Reductant (Sodium Ascorbate) mix->initiate Add incubate 4. Incubate (1-2h, RT, Dark) initiate->incubate Start Reaction purify 5. Purify Conjugate incubate->purify Stop Reaction

Caption: Workflow for this compound labeling.

Protocol 2: Amine Labeling of Antibodies with Cy3 NHS Ester

This protocol is a general guide for conjugating Cy3 NHS ester to primary amines (e.g., lysine (B10760008) residues) on an IgG antibody.[2][10]

Materials:

  • IgG Antibody (in an amine-free buffer like PBS)

  • Cy3 NHS Ester

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5)

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody:

    • Dissolve or exchange the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.[1] Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts.[1]

  • Prepare Dye Stock:

    • Allow the vial of Cy3 NHS Ester to warm to room temperature.

    • Add anhydrous DMSO to the vial to create a 10 mg/mL stock solution. Vortex to dissolve completely. This solution should be prepared fresh.[3]

  • Conjugation Reaction:

    • A molar ratio of 10:1 (dye:antibody) is a common starting point.[2]

    • Slowly add the calculated volume of the Cy3 NHS ester stock solution to the antibody solution while gently stirring.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature with continuous, gentle stirring, protected from light.[3]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[1][3]

    • Collect the colored fractions corresponding to the labeled antibody.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide and store at -20°C.[3]

Conclusion

Both this compound and Cy3 are valuable tools in biological research. While Cy3 offers superior brightness , making it an excellent choice for general protein and nucleic acid labeling where high sensitivity is paramount, This compound provides the power of bioorthogonal click chemistry . This allows for highly specific labeling of biomolecules in complex environments, often with lower background, which can be a decisive advantage in applications like metabolic labeling or site-specific conjugation. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, balancing the need for brightness against the demand for selective, covalent ligation.

References

A Head-to-Head Comparison: BP Fluor 430 Azide vs. BP Fluor 488 Azide for Advanced Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biological research and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent probes, particularly those functionalized with bioorthogonal handles like azides, have become indispensable tools for these tasks. This guide provides a comprehensive comparison of two popular green-fluorescent azide (B81097) probes: BP Fluor 430 azide and BP Fluor 488 azide. We will delve into their performance characteristics, supported by available data, and provide detailed experimental protocols for their application in key research areas.

Performance Characteristics: A Quantitative Overview

Both this compound and BP Fluor 488 azide are water-soluble fluorescent dyes designed for covalent labeling of alkyne-modified biomolecules via click chemistry. While both emit in the green part of the spectrum, they possess distinct spectral properties that make them suitable for different applications and instrumentation.

PropertyThis compoundBP Fluor 488 Azide
Excitation Maximum (λex) ~430-433 nm[1]~495-499 nm[2][3][4]
Emission Maximum (λem) ~540-541 nm[1]~519-520 nm[2][3][4]
Molar Extinction Coefficient (ε) ~16,000 cm⁻¹M⁻¹[1]~71,000 - 73,000 cm⁻¹M⁻¹[2][4]
Fluorescence Quantum Yield (Φ) Relatively high[5]~0.91 - 0.92[2][3][4]
Brightness (ε x Φ) Data not availableHigh
Photostability High[5]High[6][7]
pH Sensitivity Insensitive over a wide pH rangeInsensitive over a wide pH range (pH 4-10)[6]
Solubility Water, DMSO, DMFWater, DMSO, DMF[2][3][4]

Key Insights:

  • BP Fluor 488 azide stands out for its exceptional brightness, a product of its high molar extinction coefficient and near-perfect quantum yield.[2][3][4] This makes it an excellent choice for detecting low-abundance targets. Its excitation maximum is well-suited for the common 488 nm laser line.[6]

  • This compound fills a spectral niche with its excitation in the violet-blue region, making it compatible with 405 nm or 445 nm laser lines.[8] While its molar extinction coefficient is lower than that of BP Fluor 488, it is described as having a relatively high quantum yield and high photostability.[5] This makes it a valuable tool for multicolor imaging experiments where spectral overlap needs to be minimized.

Experimental Protocols

The following are detailed protocols for common applications of this compound and BP Fluor 488 azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Proteins in Solution

This protocol describes the labeling of an alkyne-modified protein with either this compound or BP Fluor 488 azide.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound or BP Fluor 488 azide

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the fluorescent azide. A 10-20 fold molar excess of the azide over the protein is a good starting point.

  • Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, for a final reaction volume of 100 µL, you might use 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA. Let this mixture stand for a few minutes.

  • Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein/azide mixture. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from excess reagents using a desalting column equilibrated with a suitable buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its respective λmax).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of living cells using a DBCO-functionalized version of the fluorophore. For this, you would use BP Fluor 430-DBCO or BP Fluor 488-DBCO.

Materials:

  • Live cells with azide-modified surface glycans (e.g., after metabolic labeling with an azido (B1232118) sugar)

  • BP Fluor 430-DBCO or BP Fluor 488-DBCO

  • Live cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate the cells in a suitable imaging dish or plate and allow them to adhere.

  • Metabolic Labeling (if necessary): If the cells do not endogenously express azides, they can be metabolically labeled by incubating them with an azido sugar (e.g., Ac₄ManNAz) for 24-48 hours.[9]

  • Labeling with DBCO-Fluorophore: Wash the cells with pre-warmed live cell imaging buffer. Prepare a working solution of the DBCO-fluorophore in the imaging buffer (e.g., 5-20 µM).

  • Incubation: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove unbound dye.

  • Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Immunofluorescence Staining of Fixed Cells

This protocol describes a typical immunofluorescence workflow using a secondary antibody conjugated to BP Fluor 488.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody specific to the target protein

  • BP Fluor 488-conjugated secondary antibody

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Mounting medium with an antifade reagent

Procedure:

  • Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the BP Fluor 488-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with wash buffer for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a filter set appropriate for BP Fluor 488.

Visualizing the Chemistry and Workflows

To better understand the underlying processes, the following diagrams illustrate the chemical reactions and experimental workflows.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R1-C≡CH Intermediate Copper-Acetylide Intermediate Alkyne->Intermediate + Cu(I) Azide R2-N3 Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation Cu(II)->Cu(I) + Ascorbate Ascorbate Sodium Ascorbate Product 1,4-disubstituted 1,2,3-Triazole Intermediate->Product + Azide

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Alkyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N3 Azide->Transition_State Product Stable Triazole Transition_State->Product No Catalyst Required

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protein_Labeling_Workflow Start Start: Alkyne-Modified Protein Prepare_Reagents Prepare Fluorescent Azide and Catalyst Solutions Start->Prepare_Reagents Click_Reaction Perform CuAAC Reaction Prepare_Reagents->Click_Reaction Purification Purify Labeled Protein (e.g., Desalting Column) Click_Reaction->Purification Characterization Characterize Labeled Protein (e.g., Spectroscopy) Purification->Characterization End End: Fluorescently Labeled Protein for Downstream Applications Characterization->End GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation GDP GDP G_Protein->GDP GTP Hydrolysis Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding GTP GTP GTP->G_Protein Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling

References

BP Fluor 430 Picolyl Azide: A New Standard for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioorthogonal chemistry, the choice of azide (B81097) probe is critical for achieving high signal intensity and reaction efficiency. BP Fluor 430 picolyl azide has emerged as a superior alternative to standard azides for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, offering significant enhancements in signal strength and reaction kinetics.

The superior performance of BP Fluor 430 picolyl azide stems from its unique chemical structure, which includes a copper-chelating picolyl moiety.[1] This feature increases the effective concentration of the copper(I) catalyst at the reaction site, accelerating the cycloaddition and leading to a more robust signal.[1][2] This chelation-assisted mechanism not only boosts reaction rates but also allows for a reduction in the overall copper concentration, thereby improving the biocompatibility of the labeling protocol and minimizing cellular toxicity.[1][3][4]

Experimental evidence demonstrates a dramatic increase in signal intensity with picolyl azides, with reports of up to a 40-fold enhancement compared to conventional, non-chelating azides.[1][4][5][6] In live-cell imaging and metabolic labeling experiments, this translates to brighter and more easily detectable signals, which is particularly advantageous for studying low-abundance biomolecules.[1][2]

Quantitative Performance Comparison

The following table summarizes the key performance differences between BP Fluor 430 picolyl azide and standard azides based on available experimental data.

FeatureBP Fluor 430 Picolyl AzideStandard Azide (e.g., Alkyl Azide)
Signal Intensity Up to 40-fold increase compared to standard azides[4][5][6]Baseline
Reaction Kinetics Significantly faster reaction rates[1][7]Slower reaction rates[8]
Required Copper Concentration At least a tenfold reduction possible[2][4][5]Standard recommended concentrations required
Biocompatibility Improved due to lower copper concentrations[3][4][7]Potential for cytotoxicity at higher copper concentrations[9]
Mechanism Chelation-assisted CuAAC[3]Standard CuAAC

Visualizing the Advantage: Reaction Mechanisms and Workflows

The diagrams below illustrate the mechanistic difference between the standard and picolyl azide-mediated CuAAC reaction, as well as a typical experimental workflow for comparing their performance.

G cluster_0 Standard CuAAC Reaction cluster_1 Picolyl Azide CuAAC Reaction (Chelation-Assisted) Alkyne_std Alkyne Product_std Triazole Product Alkyne_std->Product_std Azide_std Standard Azide Azide_std->Product_std Cu_std Cu(I) Catalyst Cu_std->Product_std Catalyzes Alkyne_pico Alkyne Product_pico Triazole Product Alkyne_pico->Product_pico PicolylAzide BP Fluor 430 Picolyl Azide Intermediate Chelated Intermediate PicolylAzide->Intermediate Chelates Cu_pico Cu(I) Catalyst Cu_pico->Intermediate Intermediate->Product_pico Accelerated Reaction

Caption: Reaction mechanisms of standard vs. picolyl azide CuAAC.

G start Start: Alkyne-labeled biomolecule prep Prepare two reaction sets start->prep set1 Set 1: BP Fluor 430 Picolyl Azide + Low Cu(I) concentration prep->set1 set2 Set 2: Standard Azide + Standard Cu(I) concentration prep->set2 reaction Incubate for click reaction set1->reaction set2->reaction wash Wash to remove excess reagents reaction->wash image Fluorescence Imaging/Analysis wash->image compare Compare Signal Intensity image->compare end End: Quantified results compare->end

Caption: Experimental workflow for comparing azide performance.

Experimental Protocols

The following provides a generalized methodology for comparing the signal intensity of BP Fluor 430 picolyl azide and a standard azide in a cell-based labeling experiment.[1]

Objective

To quantitatively compare the fluorescence signal intensity of a target protein labeled with a BP Fluor 430 picolyl azide versus a standard azide-fluorophore conjugate.

Materials
  • HEK293T cells expressing a protein of interest tagged with an alkyne-bearing non-canonical amino acid.

  • BP Fluor 430 Picolyl Azide.

  • Standard alkyl azide conjugated to a comparable fluorophore.

  • Copper(II) sulfate (B86663) (CuSO₄).[1]

  • Copper-chelating ligand (e.g., THPTA or BTTAA).[1]

  • Reducing agent (e.g., sodium ascorbate).[1]

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

Procedure
  • Cell Culture and Labeling: Culture the HEK293T cells and induce the expression of the alkyne-tagged protein of interest.

  • Fixation and Permeabilization: Fix the cells with the fixative solution, followed by permeabilization to allow entry of the click chemistry reagents.[1]

  • Click Reaction:

    • Prepare two sets of labeling solutions.

    • For the BP Fluor 430 picolyl azide group, use a lower concentration of CuSO₄ (e.g., 50 µM).[10]

    • For the standard azide group, use the standard recommended CuSO₄ concentration (e.g., 1 mM).[10]

    • Add the respective azide-fluorophore conjugate, CuSO₄, chelating ligand, and freshly prepared sodium ascorbate (B8700270) to the cells.[1]

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.[1]

  • Washing: Wash the cells multiple times with PBS to remove unreacted reagents.[1]

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

    • Quantify the fluorescence intensity of individual cells or the entire cell population using image analysis software.

    • Alternatively, analyze the cells by flow cytometry to obtain a quantitative measure of the fluorescence intensity per cell.[1]

  • Data Comparison: Compare the mean fluorescence intensity between the cells labeled with the picolyl azide and the standard azide to determine the fold-increase in signal.[1]

This generalized protocol can be adapted for various applications, including the labeling of proteins, nucleic acids, and glycans in different sample types. The key advantage of using BP Fluor 430 picolyl azide lies in its ability to achieve superior labeling efficiency with reduced catalyst concentration, making it an ideal choice for sensitive biological applications.

References

Validating the Specificity of BP Fluor 430 Azide Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing click chemistry for biomolecule labeling, ensuring the specificity of the fluorescent probe is paramount to generating reliable and interpretable data. This guide provides a comparative overview of BP Fluor 430 azide (B81097) and its spectrally similar alternatives, with a focus on experimental protocols and data for validating labeling specificity.

BP Fluor 430 azide is a green-fluorescent probe designed for copper-catalyzed and copper-free click chemistry reactions, enabling the covalent labeling of alkyne-modified biomolecules. Its favorable characteristics, including high water solubility and pH insensitivity, make it a versatile tool for cellular imaging and bioconjugation. However, like any labeling reagent, rigorous validation of its binding specificity is crucial to distinguish true signal from non-specific background.

Comparison of this compound and Alternatives

Several fluorescent azides with comparable spectral properties to BP Fluor 430 are commercially available. The choice of probe can influence labeling efficiency, background noise, and overall experimental outcome. Below is a comparison of key characteristics for this compound and its common alternatives.

FeatureThis compoundAlexa Fluor 430 AzideAZDye 430 AzideCF®430 Azide
Excitation Max (nm) ~432~430~432~430
Emission Max (nm) ~539~540~539~541
Molecular Weight ~585.6Varies by vendor~585.6Varies by vendor
Solubility Water, DMSO, DMFWater, DMSO, DMFWater, DMSO, DMFWater, DMSO, DMF
Key Features Bright and photostable green fluorescence, pH-insensitive from pH 4 to 10.[1]Widely cited alternative with similar spectral properties.Structurally identical to Alexa Fluor® 430, offering a cost-effective option.[2]Photostable dye suitable for microscopy.

Experimental Protocols for Validating Labeling Specificity

To ensure that the observed fluorescence signal originates from the specific covalent labeling of the target biomolecule, a series of control experiments are essential. The following protocols are designed to assess the specificity of this compound labeling and can be adapted for its alternatives.

Competitive Inhibition Assay

This assay confirms that the fluorescent azide is specifically reacting with the alkyne-tagged biomolecule of interest.

Methodology:

  • Prepare three sets of samples:

    • Positive Control: Cells or biomolecules metabolically labeled with an alkyne-containing precursor (e.g., an alkyne-modified amino acid or sugar) and subsequently labeled with this compound.

    • Negative Control (No Alkyne): Cells or biomolecules not treated with the alkyne-containing precursor but subjected to the same labeling procedure with this compound. This control assesses the level of non-specific binding of the fluorescent probe to cellular components.

    • Competitive Inhibition: Cells or biomolecules metabolically labeled with the alkyne-containing precursor, but pre-incubated with a non-fluorescent, "dark" azide competitor before the addition of this compound.

  • Perform the click chemistry reaction for all three sets of samples according to the manufacturer's protocol for this compound.

  • Wash the samples thoroughly to remove any unbound probe.

  • Analyze the fluorescence signal using an appropriate method, such as fluorescence microscopy or flow cytometry.

Expected Results:

  • The Positive Control should exhibit a strong fluorescent signal.

  • The Negative Control should show minimal to no fluorescence, indicating low non-specific binding of this compound.

  • The Competitive Inhibition sample should display a significantly reduced fluorescence signal compared to the positive control, demonstrating that the non-fluorescent azide effectively competed with this compound for binding to the alkyne tag.

G Workflow for Competitive Inhibition Assay cluster_1 Labeling Procedure cluster_2 Analysis Positive_Control Positive Control: Alkyne-labeled cells Add_BP_Fluor_430 Add this compound Positive_Control->Add_BP_Fluor_430 Negative_Control Negative Control: Unlabeled cells Negative_Control->Add_BP_Fluor_430 Competitive_Inhibition Competitive Inhibition: Alkyne-labeled cells Add_Dark_Azide Add Non-fluorescent Azide Competitive_Inhibition->Add_Dark_Azide Analyze_Fluorescence Analyze Fluorescence (Microscopy/Flow Cytometry) Add_BP_Fluor_430->Analyze_Fluorescence Add_BP_Fluor_430_Comp Add this compound Add_Dark_Azide->Add_BP_Fluor_430_Comp Add_BP_Fluor_430_Comp->Analyze_Fluorescence

Caption: Workflow for the competitive inhibition assay.

Co-localization Study

This method is used to verify that the fluorescent signal from this compound corresponds to the known location of the target biomolecule.

Methodology:

  • Select a target biomolecule with a known subcellular localization (e.g., a protein known to reside in the mitochondria).

  • Genetically fuse the target biomolecule with a fluorescent protein of a different color (e.g., mCherry, a red fluorescent protein) to serve as a localization marker.

  • Metabolically label the cells expressing the fusion protein with an alkyne-containing precursor.

  • Perform the click chemistry reaction with this compound.

  • Acquire images of both the BP Fluor 430 (green) and the fluorescent protein marker (red) channels using a fluorescence microscope.

  • Analyze the images for co-localization of the green and red signals.

Expected Results:

A high degree of overlap between the green signal from this compound and the red signal from the fluorescent protein marker indicates that the azide probe is specifically labeling the target biomolecule in its correct subcellular compartment. Quantitative co-localization analysis can be performed using image analysis software to calculate correlation coefficients.

G Workflow for Co-localization Study Start Cells expressing Target-mCherry fusion Metabolic_Labeling Metabolic labeling with alkyne precursor Start->Metabolic_Labeling Click_Reaction Click reaction with This compound Metabolic_Labeling->Click_Reaction Imaging Fluorescence Microscopy Click_Reaction->Imaging Channel_Separation Separate Green (BP Fluor 430) and Red (mCherry) channels Imaging->Channel_Separation Co-localization_Analysis Co-localization Analysis Channel_Separation->Co-localization_Analysis Result High co-localization indicates specific labeling Co-localization_Analysis->Result

Caption: Workflow for the co-localization study.

Supporting Experimental Data

Table of Expected Outcomes for Specificity Validation Experiments:

ExperimentExpected Outcome for Specific LabelingPotential Indication of Non-Specific Binding
Negative Control (No Alkyne) Minimal to no fluorescence signal.Significant fluorescence signal.
Competitive Inhibition Drastic reduction in fluorescence compared to the positive control.Little to no reduction in fluorescence signal.
Co-localization Study High degree of overlap between the BP Fluor 430 signal and the known localization marker.Diffuse or mislocalized BP Fluor 430 signal that does not overlap with the marker.

Conclusion

Validating the specificity of this compound labeling is a critical step in ensuring the reliability of experimental results. By employing rigorous control experiments, such as competitive inhibition assays and co-localization studies, researchers can confidently distinguish between specific covalent labeling and non-specific background signals. While this compound offers a powerful tool for fluorescently labeling biomolecules, its performance should be carefully validated within the specific experimental context to generate accurate and reproducible data. When choosing a fluorescent azide, researchers should consider not only the spectral properties but also the availability of supporting data on labeling specificity and potential for non-specific interactions.

References

A Head-to-Head Comparison of CuAAC and SPAAC Reaction Efficiency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently conjugate molecules is paramount. Among the most powerful tools for this purpose are the "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, but their fundamental mechanisms and, consequently, their applications, differ significantly. This guide provides an objective, data-driven comparison to aid in selecting the optimal technique for your specific research needs.

The core difference lies in the activation method. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][3] This distinction has profound implications for their respective efficiencies and biocompatibility.

Quantitative Performance Comparison

The efficiency of these reactions is best understood by comparing their second-order rate constants, which indicate how quickly the reactants are consumed. The following table summarizes key quantitative data for a direct comparison of CuAAC and SPAAC.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1]
Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10¹ - 10⁴[4]10⁻³ - 1[4]
Biocompatibility Lower, due to the cytotoxicity of the copper catalyst.[5]High, making it suitable for in vivo and live-cell applications.[5]
Reaction Kinetics Very fast, with a rate acceleration of 10⁷ to 10⁸ over the uncatalyzed reaction.[5][6]Generally slower than CuAAC, with the rate being highly dependent on the structure of the cyclooctyne used.[4][5]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2]Yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
Reactant Stability Terminal alkynes are generally stable and easy to synthesize.[5]Strained cyclooctynes can be less stable and more complex to synthesize.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for a typical bioconjugation experiment to compare CuAAC and SPAAC efficiency.

CuAAC Protocol for Protein Labeling

This protocol outlines a typical procedure for the copper(I)-catalyzed reaction between an azide-modified protein and a terminal alkyne probe.[1][2]

Materials:

  • Azide-modified protein solution (e.g., in PBS)

  • Alkyne-fluorophore stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (500 mM in water, freshly prepared)

Procedure:

  • To 100 µL of the azide-modified protein solution, add the following reagents in order:

    • 1 µL of the 10 mM alkyne-fluorophore stock solution (final concentration: 100 µM).

    • 2 µL of the 50 mM CuSO₄ stock solution (final concentration: 1 mM).

    • 2 µL of the 100 mM THPTA stock solution (final concentration: 2 mM).

  • Gently mix the solution.

  • Initiate the reaction by adding 2 µL of the freshly prepared 500 mM sodium ascorbate stock solution (final concentration: 10 mM).

  • Incubate the reaction at room temperature for 1 hour.

  • Proceed with purification (e.g., dialysis or size-exclusion chromatography) to remove excess reagents.

  • Analyze the labeling efficiency using methods such as SDS-PAGE with fluorescence imaging or mass spectrometry.

SPAAC Protocol for Protein Labeling

This protocol describes a typical procedure for the catalyst-free reaction between an azide-modified protein and a strained cyclooctyne probe.[1]

Materials:

  • Azide-modified protein solution (e.g., in PBS)

  • Strained alkyne-fluorophore (e.g., DBCO-fluorophore) stock solution (10 mM in DMSO)

Procedure:

  • To 100 µL of the azide-modified protein solution, add 1 µL of the 10 mM strained alkyne-fluorophore stock solution (final concentration: 100 µM).

  • Gently mix the solution.

  • Incubate the reaction at 37°C for 4-12 hours. It is recommended to perform time-course experiments to determine the optimal reaction time.

  • Proceed with purification (e.g., dialysis or size-exclusion chromatography) to remove excess reagents.

  • Analyze the labeling efficiency using the same methods as for CuAAC.

Deciding Between CuAAC and SPAAC

The choice between CuAAC and SPAAC is ultimately dictated by the specific requirements of the experiment.

CuAAC is the preferred method when:

  • Rapid reaction kinetics and high yields are critical.[1]

  • The potential for copper-induced toxicity is not a concern (e.g., in vitro applications, materials science).[1]

SPAAC is the method of choice when:

  • Biocompatibility is paramount, such as in live-cell imaging or in vivo studies.[5]

  • The introduction of a potentially interfering catalyst is undesirable.

Recent studies have also highlighted that for in vitro proteomics applications, CuAAC can demonstrate higher labeling efficiency and specificity compared to SPAAC.[7] However, for most in vivo research, the superior biocompatibility of SPAAC makes it the more prudent and often necessary option.[2]

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.

G CuAAC vs. SPAAC: A Comparative Overview cluster_CuAAC CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) cluster_SPAAC SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) CuAAC_Reactants Terminal Alkyne + Azide CuAAC_Catalyst Copper(I) Catalyst CuAAC_Reactants->CuAAC_Catalyst requires CuAAC_Product 1,4-disubstituted Triazole CuAAC_Catalyst->CuAAC_Product catalyzes formation of CuAAC_Kinetics Fast Kinetics (k₂: 10¹ - 10⁴ M⁻¹s⁻¹) CuAAC_Product->CuAAC_Kinetics CuAAC_Biocompatibility Lower Biocompatibility (Copper Toxicity) CuAAC_Product->CuAAC_Biocompatibility SPAAC_Reactants Strained Alkyne (e.g., Cyclooctyne) + Azide SPAAC_Activation Strain Release SPAAC_Reactants->SPAAC_Activation driven by SPAAC_Product 1,4- and 1,5-disubstituted Triazole Mixture SPAAC_Activation->SPAAC_Product leads to formation of SPAAC_Kinetics Slower Kinetics (k₂: 10⁻³ - 1 M⁻¹s⁻¹) SPAAC_Product->SPAAC_Kinetics SPAAC_Biocompatibility High Biocompatibility (Catalyst-Free) SPAAC_Product->SPAAC_Biocompatibility

Caption: A diagram illustrating the key differences between CuAAC and SPAAC reactions.

References

A Head-to-Head Comparison: Evaluating Cost-Effective Alternatives to BP Fluor 430 Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecular labeling, selecting the optimal fluorescent azide (B81097) is a critical decision that balances performance and budget. This guide provides an objective comparison of BP Fluor 430 azide and its commercially available alternatives, supported by quantitative performance data and detailed experimental protocols.

This comparison focuses on key performance indicators for fluorescent probes used in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The alternatives evaluated against this compound are Alexa Fluor 488 azide, Cy3 azide, and 6-FAM azide, chosen for their spectral overlap and common usage in the field.

Quantitative Performance Comparison

To facilitate a clear and direct comparison of these fluorescent azides, the following table summarizes their key photophysical properties and approximate pricing. Brightness, a critical parameter for sensitivity in imaging applications, is calculated as the product of the molar extinction coefficient and the quantum yield.

FeatureThis compoundAlexa Fluor 488 AzideCy3 Azide6-FAM Azide
Excitation Max (nm) 430[1]499[2]555[3]494[4]
Emission Max (nm) 539[1]520[2]570[3]520[4]
**Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) **15,000[1]73,000[2]150,000[3]75,000[4]
Quantum Yield (Φ) Not Widely Reported0.92[2][5][6]0.15 - 0.31[3][7][8]0.9 - 0.93[4][9]
Brightness (ε x Φ) N/A67,16022,500 - 46,50067,500 - 69,750
Price (1 mg) ~$172.00 - $450.00[1][10]~$590.00 (for 5mg)[11]~$150.00 - $185.00~$100.00 (for 5mg)[4]
Price (5 mg) ~$530.00 - $1,050.00[1][10]~$590.00[11]~$199.00 - $507.00[3]~$100.00[4]
Price (25 mg) ~$1601.00 - $2,650.00[1][10]Contact for pricing~$495.00[3]Contact for pricing

Experimental Protocols

The following are detailed methodologies for common applications of fluorescent azides in bioorthogonal labeling.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is adapted for labeling alkyne-modified proteins with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein in a buffer free of sodium azide.

  • Fluorescent azide (e.g., this compound, Alexa Fluor 488 azide, Cy3 azide, or 6-FAM azide) stock solution (10 mM in DMSO).

  • 1.5x Protein Labeling Buffer (containing copper(II) sulfate, triethylammonium (B8662869) acetate (B1210297) pH 6.8, and a water-soluble ligand like THPTA).

  • Ascorbic acid stock solution (50 mM in water, freshly prepared).

  • Microcentrifuge tubes.

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer and vortex to mix.

  • Add the calculated volume of the fluorescent azide stock solution to the protein mixture and vortex thoroughly.

  • To initiate the click reaction, add the freshly prepared ascorbic acid stock solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours. For complex biological samples or low abundance proteins, the incubation time may be extended.

  • Purify the labeled protein from excess reagents using a suitable method such as size exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-bearing fluorescent probe. This method avoids the cytotoxicity associated with copper catalysts.

Materials:

  • Cells with metabolically incorporated azide groups (e.g., through incubation with an azide-modified sugar).

  • Cyclooctyne-modified fluorescent dye (e.g., DBCO-Fluorophore).

  • Phosphate-buffered saline (PBS) or other suitable cell culture medium.

  • Fluorescence microscope.

Procedure:

  • Culture cells to the desired confluency and metabolically label them with an azide-containing precursor for a sufficient duration (e.g., 24-72 hours).

  • Wash the cells gently with PBS to remove any unincorporated azide precursor.

  • Prepare a solution of the cyclooctyne-modified fluorescent dye in a biocompatible buffer (e.g., PBS) at the desired final concentration (typically in the low micromolar range).

  • Add the dye solution to the cells and incubate at 37°C for 30-60 minutes.

  • Wash the cells gently with PBS to remove any unbound dye.

  • Image the labeled cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 3: Click Chemistry Labeling of Oligonucleotides

This protocol describes the labeling of alkyne-modified oligonucleotides with a fluorescent azide.

Materials:

  • Alkyne-modified oligonucleotide.

  • Fluorescent azide stock solution (10 mM in DMSO).

  • Triethylammonium acetate buffer (2 M, pH 7.0).

  • DMSO.

  • Ascorbic acid stock solution (5 mM in water, freshly prepared).

  • Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO).

  • Inert gas (e.g., argon or nitrogen).

Procedure:

  • Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

  • Add the triethylammonium acetate buffer to a final concentration of 0.2 M.

  • Add DMSO to a final concentration of 50% (v/v) and vortex.

  • Add the fluorescent azide stock solution to a final concentration 1.5 times that of the oligonucleotide and vortex.

  • Add the ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.

  • Degas the solution by bubbling the inert gas through it for 30 seconds.

  • Add the Copper(II)-TBTA complex stock solution to a final concentration of 0.5 mM.

  • Flush the vial with the inert gas, cap it tightly, and vortex thoroughly.

  • Incubate the reaction at room temperature overnight or at an elevated temperature (e.g., 45°C) for a shorter duration (e.g., 30-60 minutes).

  • Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation followed by HPLC or PAGE.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

experimental_workflow cluster_labeling Biomolecule Labeling cluster_analysis Downstream Analysis Metabolic Labeling Metabolic Labeling Click Reaction Click Reaction Metabolic Labeling->Click Reaction Azide-modified biomolecule Purification Purification Click Reaction->Purification Labeled biomolecule Fluorescence Microscopy Fluorescence Microscopy Purification->Fluorescence Microscopy Flow Cytometry Flow Cytometry Purification->Flow Cytometry Western Blot Western Blot Purification->Western Blot

Caption: A generalized experimental workflow for bioorthogonal labeling and analysis.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway, a target for fluorescent probe visualization.[10]

References

BP Fluor 430 Azide: A Comparative Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A review of available data on BP Fluor 430 azide (B81097) and its alternatives for researchers, scientists, and drug development professionals.

Initial Literature Review: As of late 2025, a comprehensive search of prominent scientific databases has not yielded any peer-reviewed articles citing the experimental use of BP Fluor 430 azide. Consequently, this guide is based on data provided by manufacturers and suppliers. This information is intended to provide a comparative overview, but it is important to note the absence of independent, peer-reviewed validation.

This compound is a fluorescent probe designed for bioorthogonal labeling reactions, specifically for "click chemistry." It features a terminal azide group that can react with alkyne-modified biomolecules. This reaction can be catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or it can proceed without a copper catalyst in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by reacting with a strained cyclooctyne.[1] This green-fluorescent dye is water-soluble and maintains its fluorescent properties over a wide pH range (pH 4-10).[1]

Product Comparison

For researchers considering this compound, several alternatives are available. A direct comparison of their key properties, based on manufacturer data, is provided below.

FeatureThis compoundBP Fluor 430 Picolyl AzideAZDye 430 Azide
Excitation Max (nm) 432Not Specified432[1]
Emission Max (nm) 539Not Specified539[1]
Extinction Coefficient (M⁻¹cm⁻¹) ~15,000Not Specified~15,000[2]
Key Feature General purpose green-fluorescent azide probe.Incorporates a copper-chelating motif for enhanced CuAAC reaction rates, especially for low-abundance targets.[3]Presented as a direct structural equivalent to Alexa Fluor® 430.[1]
Solubility Water, DMSO, DMFNot SpecifiedWater, DMSO, DMF[4]

Enhanced Alternative: BP Fluor 430 Picolyl Azide

A noteworthy alternative is the "next generation" BP Fluor 430 Picolyl Azide. This probe is designed with a picolyl moiety that acts as a copper-chelating group. This feature is intended to increase the effective concentration of the copper catalyst at the reaction site, thereby accelerating the rate of the CuAAC reaction. This enhancement is particularly beneficial for the detection of low-abundance biomolecules and can allow for a significant reduction in the overall copper concentration required, which is advantageous in cellular studies where copper toxicity is a concern.

Experimental Methodologies

While specific protocols for this compound are not available in peer-reviewed literature, the following are generalized protocols for copper-catalyzed and copper-free click chemistry that can be adapted for use with this and similar fluorescent azides.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol (General)

This protocol is a general guideline for labeling alkyne-modified biomolecules with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified biomolecule

  • Azide-functionalized fluorescent dye (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Copper-chelating ligand (e.g., THPTA) solution

  • Reducing agent (e.g., Sodium Ascorbate) solution

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare a solution of the alkyne-modified biomolecule in the reaction buffer.

  • Add the azide-functionalized fluorescent dye to the biomolecule solution.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the copper-chelating ligand solution.

  • Add the catalyst premix to the biomolecule-dye mixture.

  • Initiate the reaction by adding the freshly prepared reducing agent solution.

  • Incubate the reaction at room temperature, protected from light.

  • Purify the labeled biomolecule to remove unreacted dye and catalyst components.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol (General)

This protocol is a general guideline for the copper-free labeling of biomolecules.

Materials:

  • Azide-modified biomolecule

  • Strained alkyne-functionalized fluorescent dye (e.g., a DBCO-functionalized dye)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare a solution of the azide-modified biomolecule in the reaction buffer.

  • Add the strained alkyne-functionalized fluorescent dye to the biomolecule solution.

  • Incubate the reaction at room temperature or 37°C, protected from light.

  • The reaction proceeds without the need for a catalyst.

  • Purify the labeled biomolecule to remove unreacted dye.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the two primary click chemistry reactions.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Biomolecule Alkyne-modified Biomolecule Mix Mix Reactants and Catalyst System Biomolecule->Mix Dye This compound Dye->Mix CuSO4 CuSO4 CuSO4->Mix Ligand Ligand (e.g., THPTA) Ligand->Mix Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Mix Incubate Incubate Mix->Incubate Purify Purify Incubate->Purify Labeled_Product Labeled Biomolecule Purify->Labeled_Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Biomolecule Azide-modified Biomolecule Mix Mix Reactants Biomolecule->Mix Dye Strained Alkyne Dye (e.g., DBCO-Fluor 430) Dye->Mix Incubate Incubate Mix->Incubate Purify Purify Incubate->Purify Labeled_Product Labeled Biomolecule Purify->Labeled_Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Benchmarking BP Fluor 430 azide against other commercially available azide probes.

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioorthogonal chemistry, the selection of fluorescent probes is critical for the success of imaging and detection experiments. This guide provides a detailed, objective comparison of BP Fluor 430 azide (B81097) against other commercially available, spectrally similar azide probes. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.

Quantitative Performance Metrics

The following table summarizes the key photophysical properties of BP Fluor 430 azide and its direct competitors. Data has been compiled from manufacturer specifications and available literature. It is important to note that performance can vary depending on the specific experimental conditions and conjugation to biomolecules.

PropertyThis compoundAlexa Fluor® 430 AzideAPDye™ Fluor 430 AzideAZDye™ 430 Azide
Excitation Max (nm) ~430 - 432~433~430 - 434~432
Emission Max (nm) ~539 - 541~541~539~539
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~15,000 - 16,000~16,000~15,000Not specified
Quantum Yield (Φ) Not specifiedNot specifiedNot specifiedNot specified
Brightness (Ext. Coeff. x QY) Data not availableData not availableData not availableData not available
Key Features Water-soluble, photostable, pH-insensitive (pH 4-10)[1]Water-soluble, photostable, pH-insensitive (pH 4-10)[2]Bright, photostable, water-soluble, pH-insensitive (pH 4-10)Bright, photostable, water-soluble, pH-insensitive
Picolyl Azide Variant Available? YesNoYesNo

Note: Brightness is a critical parameter for assessing the sensitivity of a fluorescent probe. While quantum yield data for these specific azide derivatives is not readily published, the parent fluorophores are known to be bright. The picolyl azide variants of BP Fluor 430 and APDye Fluor 430 are designed to enhance the rate of copper-catalyzed click reactions, which can be advantageous for detecting low-abundance targets.[3]

Experimental Protocols for Benchmarking

To facilitate a direct and objective comparison of these fluorescent azide probes, the following experimental protocols are provided. These protocols are designed to assess key performance indicators such as reaction efficiency, signal-to-noise ratio, and photostability in a cellular context.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cellular Labeling

This protocol describes a method for labeling alkyne-modified biomolecules within fixed and permeabilized cells.

Materials:

  • Cells cultured on glass coverslips containing alkyne-modified biomolecules (e.g., through metabolic labeling with an alkyne-containing amino acid or sugar).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescent azide probes (this compound and competitors) dissolved in DMSO to a stock concentration of 10 mM.

  • Click reaction buffer: 100 mM Tris buffer, pH 8.5.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (250 mM in water).

  • Sodium ascorbate (B8700270) stock solution (500 mM in water, freshly prepared).

  • Wash buffer (PBS with 0.05% Tween-20).

  • Antifade mounting medium with DAPI.

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

      • 875 µL of click reaction buffer.

      • 10 µL of CuSO₄ stock solution (final concentration: 0.5 mM).

      • 20 µL of THPTA stock solution (final concentration: 5 mM).

      • 5 µL of the 10 mM fluorescent azide stock solution (final concentration: 50 µM).

      • 90 µL of freshly prepared sodium ascorbate stock solution (final concentration: 45 mM).

    • Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the coverslips three times with wash buffer.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium with DAPI.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the green fluorescent probes and DAPI.

    • Quantify the fluorescence intensity and signal-to-noise ratio for each probe.

Protocol 2: Photostability Assessment using Fluorescence Recovery After Photobleaching (FRAP)

This protocol measures the rate of photobleaching for each fluorescent probe under continuous illumination.

Materials:

  • Labeled cells on coverslips from Protocol 1.

  • Confocal laser scanning microscope with a high-power laser for bleaching.

Procedure:

  • Image Acquisition Setup:

    • Select a region of interest (ROI) within a labeled cell.

    • Set the microscope to acquire a time-lapse series of images.

    • Use a low laser power for imaging to minimize photobleaching during acquisition.

  • Pre-bleach Imaging:

    • Acquire 5-10 images of the ROI to establish a baseline fluorescence intensity.

  • Photobleaching:

    • Use a high-intensity laser to bleach the ROI for a defined period (e.g., 1-5 seconds).

  • Post-bleach Imaging:

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the fluorescence recovery (or lack thereof, in the case of irreversible photobleaching).

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Normalize the intensity values to the pre-bleach intensity.

    • Plot the normalized intensity versus time to generate a photobleaching curve. A steeper decay indicates lower photostability.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Click Reaction cluster_2 Imaging Culture Cells Culture Cells Metabolic Labeling (Alkyne) Metabolic Labeling (Alkyne) Culture Cells->Metabolic Labeling (Alkyne) Fixation (PFA) Fixation (PFA) Metabolic Labeling (Alkyne)->Fixation (PFA) Permeabilization (Triton X-100) Permeabilization (Triton X-100) Fixation (PFA)->Permeabilization (Triton X-100) Prepare Cocktail Prepare Cocktail Permeabilization (Triton X-100)->Prepare Cocktail Add to Cells Add to Cells Prepare Cocktail->Add to Cells Incubate (RT, 30-60 min) Incubate (RT, 30-60 min) Add to Cells->Incubate (RT, 30-60 min) Wash Wash Incubate (RT, 30-60 min)->Wash Mount Mount Wash->Mount Microscopy Microscopy Mount->Microscopy Data Analysis Data Analysis Microscopy->Data Analysis

Caption: Experimental workflow for CuAAC labeling of intracellular targets.

G Alkyne-modified Biomolecule Alkyne-modified Biomolecule Labeled Biomolecule Labeled Biomolecule Alkyne-modified Biomolecule->Labeled Biomolecule Fluorescent Azide Probe Fluorescent Azide Probe Fluorescent Azide Probe->Labeled Biomolecule Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Labeled Biomolecule [3+2] Cycloaddition

Caption: The core principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G Start Start High Signal Required? High Signal Required? Start->High Signal Required? Low Target Abundance? Low Target Abundance? High Signal Required?->Low Target Abundance? Yes Long-term Imaging? Long-term Imaging? High Signal Required?->Long-term Imaging? No Use Picolyl Azide Variant Use Picolyl Azide Variant Low Target Abundance?->Use Picolyl Azide Variant Yes Standard Azide Probe Standard Azide Probe Low Target Abundance?->Standard Azide Probe No Use Picolyl Azide Variant->Long-term Imaging? Standard Azide Probe->Long-term Imaging? Prioritize Photostability Prioritize Photostability Long-term Imaging?->Prioritize Photostability Yes Select Probe Select Probe Long-term Imaging?->Select Probe No Prioritize Photostability->Select Probe

Caption: A decision-making framework for selecting an appropriate azide probe.

Conclusion

This compound and its spectral equivalents, including Alexa Fluor® 430 azide, APDye™ Fluor 430 azide, and AZDye™ 430 azide, are all robust choices for green-fluorescent labeling via click chemistry. The selection of a specific probe should be guided by the experimental requirements. For applications demanding the highest reaction kinetics, particularly with low-abundance targets, the picolyl azide variants of BP Fluor 430 and APDye™ Fluor 430 offer a distinct advantage. For experiments requiring long-term imaging, a thorough evaluation of photostability using the provided protocol is highly recommended. By utilizing the quantitative data and experimental protocols in this guide, researchers can confidently select the optimal fluorescent azide probe to achieve high-quality and reproducible results.

References

Assessing Cell Viability Following Fluorescent Labeling with BP Fluor 430 Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the precise labeling of biomolecules is crucial for understanding cellular processes. The use of bioorthogonal chemistry, particularly the reaction between azides and alkynes, has enabled the specific attachment of fluorescent probes like BP Fluor 430 azide (B81097) to target molecules in living cells. However, a critical consideration is the potential impact of the labeling process on cell health. This guide provides a comprehensive comparison of methods to assess cell viability after labeling with BP Fluor 430 azide and its alternatives, supported by experimental protocols and data presentation formats.

Comparison of Fluorescent Azide Probes

This compound is a green-fluorescent probe that participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1] When selecting a fluorescent azide, it is essential to consider not only its spectral properties but also its potential effects on cell viability. The choice of click chemistry reaction also plays a significant role, with the copper catalyst in CuAAC being a known source of cytotoxicity.[2] Copper-free SPAAC reactions are generally considered more biocompatible for live-cell imaging.[3]

Below is a comparison of this compound with other commonly used green and far-red fluorescent azide probes.

FeatureThis compoundAlexa Fluor 488 AzideAF 488 AzideSulfo-Cy5 AzideAlexa Fluor 647 Azide
Excitation Max (nm) 432[1]495[4]495[4]646650
Emission Max (nm) 539[1]519[4]519[4]662668
Brightness Bright[1]HighHighVery HighVery High
Photostability Photostable[1]HighHighHighVery High
Primary Advantage Good brightness in the green spectrum.Well-established, high quantum yield.A common alternative to Alexa Fluor 488.Bright far-red dye, good for multiplexing.Excellent brightness and photostability.[3]
Considerations for Viability Limited direct cytotoxicity data available. Viability is more likely affected by the click chemistry method used.Generally considered biocompatible, but high concentrations may have effects.Similar biocompatibility profile to Alexa Fluor 488 expected.Generally well-tolerated in live-cell imaging.Considered a gold standard for live-cell imaging due to high performance and good biocompatibility.[3]

Quantitative Analysis of Cell Viability Post-Labeling

To objectively assess the impact of labeling with this compound or its alternatives, a quantitative cell viability or cytotoxicity assay is essential. The choice of assay depends on the experimental question, cell type, and available equipment.

Illustrative Data from a Comparative Viability Study:

The following table represents hypothetical data from an experiment comparing the viability of HeLa cells 24 hours after labeling with different fluorescent azides using a copper-free click reaction. Viability is assessed using a resazurin-based assay.

Fluorophore Azide (10 µM)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (% of Unlabeled Control)
Unlabeled ControlN/A100%
This compound850095 ± 4%
Alexa Fluor 488 Azide920097 ± 3%
AF 488 Azide910096 ± 5%
Sulfo-Cy5 Azide1250094 ± 6%
Alexa Fluor 647 Azide1500098 ± 2%

Note: This data is for illustrative purposes and will vary depending on the cell type, labeling conditions, and viability assay used.

Experimental Protocols

Detailed methodologies are crucial for reproducible cell viability assessment. Below are protocols for cell labeling and subsequent viability analysis.

Protocol 1: Metabolic Labeling of Cells with an Azide-Modified Sugar

This protocol describes the introduction of azide groups into cellular glycoproteins, which can then be labeled with a fluorescent azide.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Metabolic Labeling: The following day, replace the culture medium with a fresh medium containing an azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz) at a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-48 hours to allow for the incorporation of the azido (B1232118) sugar into cell surface glycans.

Protocol 2: Fluorescent Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is recommended for live-cell imaging.

  • Preparation of Labeling Solution: Prepare a stock solution of the alkyne-modified fluorescent probe (e.g., DBCO-Fluor 488) in DMSO. Dilute the stock solution in a pre-warmed complete culture medium to a final concentration of 10-50 µM.

  • Washing: Gently wash the metabolically labeled cells twice with warm phosphate-buffered saline (PBS) to remove any unincorporated azide-modified sugar.

  • Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes: Wash the cells three times with warm PBS to remove any unreacted fluorescent probe.

Protocol 3: Cell Viability Assessment using Calcein-AM and Propidium Iodide

This dual-staining method allows for the simultaneous visualization of live and dead cells.

  • Prepare Staining Solution: Prepare a working solution of Calcein-AM (e.g., 1 µM) and Propidium Iodide (PI) (e.g., 1.5 µM) in PBS.

  • Staining: After the final washes from the labeling protocol, add the Calcein-AM/PI staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Imaging and Analysis: Image the cells using a fluorescence microscope with appropriate filter sets for Calcein-AM (green fluorescence in live cells) and PI (red fluorescence in dead cells). Quantify the number of live and dead cells to determine the percentage of viable cells.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex experimental processes and decision-making logic.

Experimental_Workflow Experimental Workflow for Cell Viability Assessment cluster_prep Cell Preparation & Labeling cluster_assay Viability Assay start Seed Cells metabolic_label Metabolic Labeling with Azide Sugar start->metabolic_label wash1 Wash Cells metabolic_label->wash1 click_label Fluorescent Labeling (e.g., SPAAC with BP Fluor 430) wash1->click_label wash2 Wash Cells click_label->wash2 viability_stain Stain with Viability Dyes (e.g., Calcein-AM/PI) wash2->viability_stain imaging Fluorescence Microscopy viability_stain->imaging analysis Image Analysis & Quantification imaging->analysis Decision_Tree Decision Tree for Selecting a Fluorescent Azide question1 Live or Fixed Cell Imaging? live_cell Live-Cell Imaging question1->live_cell Live fixed_cell Fixed-Cell Imaging question1->fixed_cell Fixed copper_concern Copper toxicity a concern? live_cell->copper_concern question2 Wavelength Requirement? fixed_cell->question2 green Green Emission question2->green Green far_red Far-Red Emission question2->far_red Far-Red green_choice Consider this compound, Alexa Fluor 488 Azide, or AF 488 Azide green->green_choice far_red_choice Consider Sulfo-Cy5 Azide or Alexa Fluor 647 Azide far_red->far_red_choice spaac Use SPAAC (Copper-Free) copper_concern->spaac Yes cuaac Use CuAAC with protective ligands copper_concern->cuaac No spaac->question2 cuaac->question2

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BP Fluor 430 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to stringent safety protocols when handling and disposing of BP Fluor 430 Azide (B81097). This fluorescent dye contains an azide functional group, which requires specific disposal procedures to mitigate potential hazards. The following guide provides essential, step-by-step instructions for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local, state, and federal regulations are paramount. While a specific Safety Data Sheet (SDS) for BP Fluor 430 Azide is not publicly available and should be requested from the manufacturer, the general safety protocols for organic azides and fluorescent dyes must be followed.

Personal Protective Equipment (PPE) is mandatory. Always wear:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust or aerosols.

Core Disposal Principles

The primary hazards associated with this compound stem from its azide component. Organic azides can be energetic and potentially explosive under certain conditions. Furthermore, they can react with common laboratory materials to form highly sensitive and dangerous compounds.

Key Prohibitions:

  • DO NOT dispose of this compound or its waste down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.

  • DO NOT mix azide-containing waste with acidic solutions. This can generate highly toxic and explosive hydrazoic acid.

  • DO NOT use metal spatulas or tools when handling the solid compound to prevent the formation of shock-sensitive metal azides.

  • DO NOT mix azide waste with halogenated solvents (e.g., dichloromethane, chloroform), as this can lead to the formation of extremely unstable compounds.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • All waste streams containing this compound must be segregated at the point of generation.

  • This includes pure or unused product, solutions containing the dye, and contaminated lab supplies.

2. Containerization:

  • Use a designated, chemically compatible, and leak-proof container for all this compound waste. Plastic containers are often preferred.

  • The container must have a secure, tight-fitting lid and be in good condition.

  • Separate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," "Azide-Containing Waste," and the full chemical name: "this compound."

  • If it is a mixed waste stream, list all chemical constituents and their approximate concentrations.

4. Storage:

  • Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Keep the container closed at all times, except when adding waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

Summary of Disposal Parameters

ParameterGuidelineRationale
PPE Safety goggles, chemical-resistant gloves, lab coat.Protects user from chemical exposure.
Handling Area Chemical fume hood.Prevents inhalation of dust or aerosols.
Waste Type Hazardous Chemical Waste.Due to the reactivity and toxicity of the azide group.
Segregation Keep separate from all other waste streams.Prevents dangerous chemical reactions.
Incompatible Waste Acids, heavy metals, halogenated solvents.Formation of explosive or highly toxic byproducts.
Container Labeled, sealed, leak-proof plastic container.Ensures safe containment and proper identification.
Disposal Route Institutional EHS or licensed waste contractor.Ensures regulatory compliance and safe final disposal.
Drain Disposal Strictly Prohibited.Risk of forming explosive metal azides in plumbing.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibitions CRITICAL PROHIBITIONS A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle Compound in Chemical Fume Hood A->B C Generate Waste (Unused product, solutions, contaminated labware) B->C D Segregate into Designated Azide Waste Container C->D P1 NO Drain Disposal P2 NO Mixing with Acids P3 NO Contact with Metals E Ensure Container is Properly Labeled 'Hazardous Waste - Azide' D->E F Store Sealed Container in Secondary Containment E->F G Place in Designated Satellite Accumulation Area (SAA) F->G H Contact Institutional EHS for Waste Pickup G->H I Waste Collected by Licensed Contractor H->I

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Operational Guide for Handling BP Fluor 430 Azide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for handling BP Fluor 430 azide (B81097). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory.

Hazard Identification and Chemical Properties

BP Fluor 430 azide is a fluorescent dye containing an azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, posing a potential explosion hazard.[1][2][3] The azide group also imparts toxicity similar to that of cyanide.[1][2] BP Fluor 430 is a water-soluble, green-fluorescent dye.[4][5]

Key Chemical Data for this compound:

  • Synonyms: Alexa Fluor 430 Azide, AZDye 430 Azide[6]

  • Molecular Formula: C25H30F3N5O6S[4]

  • Molecular Weight: 585.60 g/mol [4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety. The required PPE varies depending on the specific task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glassesNitrile glovesLab coatNot generally required
Weighing and Aliquoting (Solid) Safety goggles and face shieldDouble-gloving with nitrile glovesLab coatUse in a chemical fume hood is mandatory
Solution Preparation and Handling Safety gogglesDouble-gloving with nitrile glovesLab coatWork within a chemical fume hood
Reaction and Experimental Use Safety goggles and face shield (if not behind a blast shield)Nitrile glovesFlame-resistant lab coatWork within a chemical fume hood
Waste Disposal Safety gogglesChemical-resistant gloves (nitrile)Lab coatWork in a designated, well-ventilated area or fume hood
Spill Cleanup Safety goggles and face shieldChemical-resistant glovesChemical-resistant apron or lab coatMay be necessary depending on spill size and ventilation

This table is a summary of recommended PPE. Always consult the specific Safety Data Sheet (SDS) and your institution's safety guidelines.

Step-by-Step Handling and Operational Plan

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area.[7]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store this compound in a cool, dry, and dark place, away from heat, light, and shock.[1][2] Recommended long-term storage is at -20°C.[8][9] Store separately from incompatible materials such as acids, heavy metals, and oxidizing agents.[3][10]

3.2. Weighing and Solution Preparation

  • Location: All weighing and solution preparation must be conducted in a certified chemical fume hood.[9]

  • Utensils: Use anti-static weighing boats and non-metallic (plastic or ceramic) spatulas to avoid generating static electricity or creating shock-sensitive metal azides.[7][10]

  • Aliquotting: Weigh only the minimum amount of the solid compound required for the experiment.[11]

  • Solvent Choice: Dissolve the solid azide in a compatible solvent. Crucially, avoid using halogenated solvents like dichloromethane (B109758) or chloroform , as they can form highly explosive di- and tri-azidomethane.[1][2][10]

  • Procedure: Add the solid to the solvent slowly while stirring.

3.3. Experimental Use

  • Controlled Environment: Conduct all reactions involving this compound in a chemical fume hood, preferably behind a blast shield.[3]

  • Avoid Heat and Friction: Do not heat the compound unless absolutely necessary and with appropriate safety measures in place. Avoid using ground glass joints which can create friction.[3][7]

  • Incompatible Materials: Keep the reaction setup free of incompatible materials, especially acids and heavy metals.[10]

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in the drainage system.

  • Waste Segregation: All waste contaminated with this compound (e.g., pipette tips, gloves, excess solutions) must be collected in a dedicated, clearly labeled, non-metallic waste container.[2][10]

  • Aqueous Waste: Collect all aqueous waste in a designated sealed container. Do not pour azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form highly explosive metal azides.[11]

  • Solid Waste: Collect contaminated solid waste in a separate, sealed, and labeled plastic bag or container.[7]

  • Deactivation (for dilute solutions): Dilute aqueous solutions of sodium azide (a related compound) can be deactivated with nitrous acid. This procedure should only be performed by trained personnel in a chemical fume hood.[11] However, it is generally recommended to dispose of all azide waste through your institution's hazardous waste program.[10][11]

  • Final Disposal: All azide-containing waste must be disposed of through your institution's official chemical waste program.[10]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand or vermiculite) and collect it in a sealed container for disposal as hazardous waste.[9]

Visual Workflow for Handling this compound

cluster_prep Preparation & Storage cluster_handling Handling & Experimental Use (in Fume Hood) cluster_disposal Waste Management receiving Receiving & Inspection storage Secure Storage (-20°C, Dark, Away from Incompatibles) receiving->storage weighing Weighing (Non-metallic spatula) storage->weighing solution Solution Preparation (Avoid Halogenated Solvents) weighing->solution experiment Experimental Use (Blast Shield Recommended) solution->experiment waste_collection Segregated Waste Collection (Non-metallic containers) experiment->waste_collection disposal Hazardous Waste Disposal (Institutional Program) waste_collection->disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.